1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-5-7(8(13)6-12)9(14)16-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGDBJLQEQWSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578540 | |
| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194924-95-3 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-oxo-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194924-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate: A Technical Guide
Introduction
1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, stereochemically defined scaffold makes it an attractive starting material for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. This technical guide provides an in-depth exploration of a robust and efficient pathway for the synthesis of this important intermediate, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a two-step sequence commencing with a suitably protected amino acid derivative. The core of this strategy lies in the intramolecular Dieckmann condensation, a powerful ring-forming reaction that constructs the 4-oxopyrrolidine core.
The overall synthetic transformation can be visualized as follows:
Caption: High-level overview of the synthetic strategy.
This approach is advantageous due to the ready availability of the starting materials and the high efficiency of the key cyclization step. The use of the tert-butoxycarbonyl (Boc) protecting group for the nitrogen atom is crucial to prevent side reactions and to ensure the desired regioselectivity during the synthesis.
Part 1: Synthesis of the Diester Precursor
The initial phase of the synthesis focuses on the preparation of the acyclic diester, 1-tert-Butyl 3-methyl N-(tert-butoxycarbonyl)aspartate. This is accomplished by the sequential protection and esterification of L-aspartic acid.
Step 1.1: N-Boc Protection and Monoesterification
The synthesis commences with the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl (Boc) group and the simultaneous esterification of one of the carboxylic acid moieties. A common and effective method involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. To achieve selective mono-methylation, L-aspartic acid can first be converted to its β-methyl ester hydrochloride.
A detailed protocol for the preparation of N-Boc-L-aspartic acid-beta-methyl ester is described in the literature.[1] This intermediate is a stable, crystalline solid that can be readily purified.
Step 1.2: Esterification of the Remaining Carboxylic Acid
With the β-carboxylic acid group esterified and the amine protected, the remaining α-carboxylic acid is then converted to a tert-butyl ester. This can be achieved using various esterification methods. A common approach involves the reaction of the N-Boc-L-aspartic acid β-methyl ester with a tert-butylating agent.
Experimental Protocol: Synthesis of 1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate
-
Reaction Setup: To a solution of N-Boc-L-aspartic acid β-methyl ester (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate.
Part 2: Intramolecular Dieckmann Condensation
The cornerstone of this synthesis is the intramolecular Dieckmann condensation of the prepared diester. This base-catalyzed reaction results in the formation of the desired 4-oxopyrrolidine ring system. The mechanism involves the deprotonation of the α-carbon to one of the ester groups, followed by nucleophilic attack on the other ester carbonyl, leading to a cyclic β-keto ester.[2][3]
Caption: Mechanism of the Dieckmann Condensation.
The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is typically employed to favor the deprotonation at the α-carbon without competing nucleophilic attack on the ester carbonyls. Sodium methoxide in methanol or sodium ethoxide in ethanol are commonly used for this transformation.[2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of 1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate (1.0 eq) in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Addition of Base: A strong base, such as sodium methoxide (NaOMe, 1.1 eq) or sodium hydride (NaH, 1.1 eq), is carefully added to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 2-6 hours). The progress of the reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield |
| 1. Diester Formation | N-Boc-L-aspartic acid β-methyl ester | 1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate | (Boc)₂O, DMAP, DCM, 0 °C to rt, 12-24 h | 85-95% |
| 2. Dieckmann Condensation | 1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate | This compound | NaOMe, Toluene, Reflux, 2-6 h | 70-85% |
Trustworthiness and Self-Validating Systems
The described protocol incorporates several features that contribute to its reliability and reproducibility. The use of a Boc protecting group is a standard and well-understood strategy in amino acid chemistry, preventing unwanted side reactions of the amine. The Dieckmann condensation is a classic and robust method for the formation of five- and six-membered rings.[2] The progress of each step can be reliably monitored by TLC, allowing for precise control over reaction times. The purification of both the intermediate diester and the final product by column chromatography ensures the isolation of highly pure materials, which is critical for subsequent applications in drug development.
Conclusion
This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of this compound. The two-step sequence, involving the formation of a key diester precursor followed by an intramolecular Dieckmann condensation, provides a practical route to this valuable building block. The provided experimental protocols, mechanistic insights, and quantitative data are intended to empower researchers in the pharmaceutical and chemical sciences to confidently synthesize this compound for their research and development endeavors.
References
- CN102381999A - Synthetic method of L-aspart
-
Organic Syntheses Procedure, 14. ([Link])
-
Dieckmann Condensation - Organic Chemistry Portal. ([Link])
-
Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. ([Link])
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Introduction
1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS No. 194924-95-3) is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery.[1][2] Its pyrrolidine core is a common scaffold in numerous biologically active compounds, and the presence of both a β-keto ester and an N-Boc protecting group allows for a wide range of chemical transformations.[2] A thorough understanding of its physicochemical properties is paramount for its effective use in the synthesis of novel pharmaceutical agents, influencing factors such as reaction kinetics, purification strategies, and formulation of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, offering both theoretical insights and detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this important building block.
Molecular Structure and Synthesis Overview
The structure of this compound, with a molecular formula of C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol , features a central five-membered pyrrolidine ring.[3] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and modulates its reactivity. The key functionalities for further synthetic elaboration are the ketone at the 4-position and the methyl ester at the 3-position.
A common and efficient method for the synthesis of the 4-oxopyrrolidine-3-carboxylate core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[4][5] This reaction proceeds via the formation of a resonance-stabilized enolate, leading to the cyclized β-keto ester.
Physicochemical Properties and Experimental Determination
A summary of the available and estimated physicochemical data for this compound and its close structural analog, 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, is presented below.
| Property | This compound | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (Analog) |
| CAS Number | 194924-95-3[1][6][7][8][9] | 146256-98-6 |
| Molecular Formula | C₁₁H₁₇NO₅[8] | C₁₂H₁₉NO₅ |
| Molecular Weight | 243.26 g/mol [3] | 257.29 g/mol |
| Appearance | White to light yellow powder/crystal (Expected) | White to light yellow powder/crystal |
| Melting Point | Data not available | 56.0 - 61.0 °C |
| Solubility | Data not available | Data not available |
| logP | Data not available | Data not available |
| pKa | Data not available | Data not available |
Melting Point
The melting point of a solid crystalline compound is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will lead to a depression and broadening of the melting range.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the determination of the melting point range using a standard melting point apparatus.[10][11][12][13]
Materials:
-
This compound
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[11]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[13]
-
Melting Point Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20 °C/min) to get a rough estimate. Allow the apparatus to cool before proceeding with a more accurate measurement.
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[13]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is T₁ - T₂.
-
Repeat: Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Aqueous solubility is a critical parameter in drug discovery, influencing bioavailability and formulation development.[14][15][16] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16][17]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is designed to determine the solubility of the compound in an aqueous buffer at a physiologically relevant pH.[14][16][18]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials.
-
Add a known volume of PBS (pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[16]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated HPLC method with a standard curve.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Caption: Workflow for Equilibrium Solubility Determination.
Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is defined as the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[19][20]
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable method for determining logP.[19][20][21][22][23]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or PBS (pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Compound Addition: Prepare a dilute solution of the compound in either the aqueous or organic phase.
-
Partitioning: Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or centrifuge tube. Add a small volume of the compound stock solution.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Sampling: Carefully collect an aliquot from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as P = [Concentration in octanol] / [Concentration in aqueous phase]. The logP is the base-10 logarithm of P.
Caption: Workflow for logP Determination by the Shake-Flask Method.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. For this compound, the most acidic proton is likely the α-proton between the two carbonyl groups, which can be removed to form a resonance-stabilized enolate.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[24][25][26][27][28]
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Background electrolyte solution (e.g., 0.15 M KCl)
-
Water (deionized and degassed)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water containing the background electrolyte. If solubility is low, a co-solvent like methanol can be used, and the pKa in water can be determined by extrapolation.
-
Titration: Titrate the solution with the standardized strong base, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Titration Curve: Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized by the base. This corresponds to the midpoint of the buffer region on the titration curve. The equivalence point can be determined from the inflection point of the curve, often by analyzing the first or second derivative of the titration curve.
-
Blank Titration: Perform a blank titration with the solvent and electrolyte alone to correct for any background acidity or basicity.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Stability Assessment
The stability of a compound is a critical factor for its storage, handling, and formulation. As a β-keto ester, this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions, and decarboxylation upon heating.[29][30]
Protocol for Preliminary Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation pathways.[16]
Methodology:
-
Solution Preparation: Prepare solutions of the compound in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or PBS) buffers.
-
Stress Conditions:
-
pH Stability: Incubate the solutions at a controlled temperature (e.g., 40°C) and monitor the concentration of the parent compound over time (e.g., at 0, 4, 8, 12, and 24 hours) using HPLC.
-
Thermal Stability: Store the solid compound at an elevated temperature (e.g., 60°C) and analyze its purity at various time points.
-
-
Analysis: Use a stability-indicating HPLC method that can separate the parent compound from any potential degradation products.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While experimental data for this specific compound is not widely available in the literature, the detailed protocols presented herein provide a robust methodology for its characterization. A thorough evaluation of its melting point, solubility, logP, pKa, and stability is essential for its successful application in the synthesis of complex molecules and the development of novel therapeutics. The insights and procedures outlined in this guide will empower researchers to effectively utilize this versatile building block in their drug discovery and development endeavors.
References
-
Journal of Pharmaceutical and Biomedical Analysis. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
-
University of Toronto. (n.d.). Melting point determination. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. [Link]
-
SlideShare. (2021). experiment (1) determination of melting points. [Link]
-
Kuujia.com. (n.d.). Cas no 194924-95-3 (this compound). [Link]
-
Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
-
AxisPharm. (n.d.). Solubility Test. [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]
-
Clarion University. (n.d.). Determination of Melting Point. [Link]
-
JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [Link]
-
EON Biotech. (n.d.). 1,3-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-diMethylethyl) 3-Methyl ester – (194924-95-3). [Link]
-
ChemSigma. (n.d.). 194924-95-3 this compound. [Link]
-
Arctom. (n.d.). CAS NO. 194924-95-3 | 1,3-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-diMethylethyl) 3-Methyl ester. [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2025). What Are The Physical Properties Of 1-Tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-Dicarboxylate?. [Link]
-
World Health Organization. (n.d.). Annex 4. [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. [Link]
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
ResearchGate. (n.d.). Stability of Is2-SDR at different pH values (a) and temperatures (b). [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. [Link]
-
PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. [Link]
-
ResearchGate. (n.d.). Dieckmann condensation. [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
PMC - NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
ResearchGate. (n.d.). Dieckmann condensation. [Link]
-
PubChem. (n.d.). (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Organic Syntheses Procedure. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
-
OUCI. (n.d.). Dieckmann condensation. [Link]
-
SpectraBase. (n.d.). 1-TERT.-BUTYL-4,4-DIMETHYL-2,5-DIOXOPYRROLIDINE-3-CARBOXYLIC-ACID-PHENYLAMIDE - Optional[13C NMR]. [Link]
-
PubChem. (n.d.). Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate. [Link]
Sources
- 1. 194924-95-3(this compound) | Kuujia.com [kuujia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(tert-Butyl) 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate - [sigmaaldrich.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. eontrading.uk [eontrading.uk]
- 7. 194924-95-3|this compound|BLD Pharm [bldpharm.com]
- 8. 194924-95-3 this compound [chemsigma.com]
- 9. arctomsci.com [arctomsci.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. pennwest.edu [pennwest.edu]
- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 14. Solubility Test | AxisPharm [axispharm.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. who.int [who.int]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]
- 24. youtube.com [youtube.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS No. 194924-95-3): A Keystone Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a versatile heterocyclic building block pivotal in the synthesis of complex pharmaceutical agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This document delineates the synthetic pathway to this key intermediate, focusing on the strategic application of the Dieckmann condensation. Furthermore, it details the chemical properties, spectral characterization, and noteworthy applications in the development of novel therapeutics, thereby serving as an essential resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of biologically active molecules.[2] Its prevalence in natural products, such as nicotine and hygrine, and synthetic drugs, including procyclidine and bepridil, underscores its therapeutic relevance.[3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2] this compound (Figure 1) is a strategically functionalized derivative, offering multiple points for chemical elaboration, making it an invaluable intermediate in the synthesis of novel drug candidates.[1]
Figure 1. Chemical Structure of this compound
Caption: Workflow for the synthesis of the key precursor.
The Dieckmann Condensation: Ring Formation
The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. [4]This base-catalyzed reaction is highly effective for the formation of five- and six-membered rings. [4]In this case, the N-Boc protected diester of aspartic acid undergoes cyclization to yield the 4-oxopyrrolidine ring system.
The mechanism proceeds via the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester.
Mechanism of the Dieckmann Condensation:
Caption: Simplified mechanism of the Dieckmann condensation.
Detailed Experimental Protocols
Synthesis of N-Boc-L-aspartic acid β-methyl ester
-
Materials: L-Aspartic acid β-methyl ester hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine.
-
Procedure:
-
Dissolve L-Aspartic acid β-methyl ester hydrochloride in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (3.0 equivalents) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Remove the volatile organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc-L-aspartic acid β-methyl ester, which can be used in the next step without further purification. [5]
-
Synthesis of this compound via Dieckmann Condensation
-
Materials: N-Boc-L-aspartic acid β-methyl ester, a suitable strong base (e.g., sodium methoxide, potassium tert-butoxide), anhydrous aprotic solvent (e.g., THF, toluene), acid for workup (e.g., dilute HCl).
-
Procedure (Generalized):
-
Dissolve the N-Boc-L-aspartic acid diester precursor in an anhydrous aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to a suitable temperature (typically 0 °C or lower, depending on the base).
-
Slowly add a solution or suspension of the strong base (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the chosen temperature for several hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding a dilute aqueous acid solution at low temperature.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
-
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its use in synthesis. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 194924-95-3 | [4] |
| Molecular Formula | C₁₁H₁₇NO₅ | [4] |
| Molecular Weight | 243.26 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | |
| Purity | ≥95% | [4] |
| Storage | -20°C, sealed, away from moisture | [4] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the various protons in the molecule. A notable peak is observed for the methyl ester protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum is crucial for confirming the carbon framework. Key signals include those for the carbonyl carbons of the ketone and ester groups, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (ketone and esters) and the C-N and C-O bonds.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the ketone and ester functionalities allows for diverse chemical transformations, enabling the creation of libraries of substituted pyrrolidine derivatives for screening against various therapeutic targets.
Synthesis of Enzyme Inhibitors
The pyrrolidine scaffold is a common feature in many enzyme inhibitors. For instance, derivatives of this compound can be elaborated to synthesize inhibitors of proteases, kinases, and other enzymes implicated in disease. The 4-oxo functionality can be a handle for introducing further diversity through reactions such as reductive amination or aldol condensations.
Precursor for Antiviral Agents
The development of novel antiviral agents is a critical area of research. The pyrrolidine ring is present in several antiviral compounds. This building block can serve as a starting point for the synthesis of new antiviral candidates targeting various stages of the viral life cycle.
Scaffolding for CNS-Active Compounds
The pyrrolidine moiety is also found in a number of compounds that act on the central nervous system (CNS). The physicochemical properties of the pyrrolidine ring can be advantageous for brain penetration. This intermediate can be utilized in the synthesis of novel compounds for the treatment of neurological and psychiatric disorders.
Logical Relationship of Applications:
Caption: Applications of the title compound in drug discovery.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its efficient synthesis, centered around the robust Dieckmann condensation, provides access to a synthetically tractable scaffold. The multiple functional groups present in the molecule offer numerous avenues for further chemical modification, making it an ideal starting material for the generation of diverse compound libraries for drug discovery programs. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its importance for researchers and scientists in the pharmaceutical industry.
References
- CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester. Google Patents.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021, 26(21), 6467. URL: [Link]
-
Dieckmann condensation. Wikipedia. URL: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. URL: [Link]
-
Dieckmann Condensation. SynArchive. URL: [Link]
-
Pyrrolidine. Wikipedia. URL: [Link]
-
Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 2008, 16(17), 7932-7938. URL: [Link]
-
A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 2020, 65, 116-125. URL: [Link]
-
1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. PubChem. URL: [Link]
-
Supplementary Information. Nature. URL: [Link]
-
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. URL: [Link]
Sources
- 1. PhytoBank: 1H NMR Spectrum (PHY0074798) [phytobank.ca]
- 2. chemmethod.com [chemmethod.com]
- 3. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate(256487-77-1) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Spectroscopic Guide to the Structure Elucidation of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Abstract
This technical guide provides a detailed, methodology-driven approach to the complete structure elucidation of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The pyrrolidine scaffold is a privileged structure in drug discovery, making unambiguous characterization of its derivatives essential.[1][2] This document moves beyond a simple recitation of data, focusing instead on the strategic integration of multiple spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We will demonstrate how a logical, stepwise synthesis of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure. This guide is intended for researchers, chemists, and analytical scientists involved in synthetic chemistry and drug development who require a robust framework for structural verification.
Part 1: Foundational Molecular Analysis
Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure.
1.1 Molecular Formula and High-Resolution Mass Spectrometry (HRMS)
The compound is supplied with the proposed molecular formula C₁₁H₁₇NO₅. The first and most crucial step is to verify this formula. High-Resolution Mass Spectrometry (HRMS), typically using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), provides an extremely accurate mass measurement that can confirm the elemental composition.
-
Calculated Monoisotopic Mass: 243.1107 Da
-
Expected HRMS Result [M+H]⁺: 244.1180 Da
-
Expected HRMS Result [M+Na]⁺: 266.0999 Da
Observing a prominent ion in the mass spectrum corresponding to one of these exact masses provides high confidence in the molecular formula C₁₁H₁₇NO₅.[3]
1.2 Degree of Unsaturation (DoU)
The Degree of Unsaturation indicates the total number of rings and/or π-bonds within a molecule. It is a critical calculation that frames the entire elucidation process.
For C₁₁H₁₇NO₅: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (17/2) + (1/2) DoU = 12 - 8.5 + 0.5 DoU = 4
This result dictates that the final structure must contain a combination of four rings and/or double bonds. Based on the chemical name, we anticipate:
-
One ring (the pyrrolidine ring) = 1 DoU
-
One ketone C=O = 1 DoU
-
One ester C=O = 1 DoU
-
One carbamate C=O = 1 DoU This accounts for all four degrees of unsaturation, providing a self-consistent starting hypothesis.
Part 2: Spectroscopic Interrogation: A Multi-Modal Approach
With the molecular formula confirmed, we proceed to identify the functional groups and map the molecular connectivity.
2.1 Infrared (IR) Spectroscopy: Functional Group Inventory
IR spectroscopy is a rapid and effective technique for identifying the types of covalent bonds, and thus the functional groups, present in a molecule.[4] For this β-keto ester carbamate, we expect several strong absorptions in the carbonyl region.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1750-1760 | Strong | C=O Stretch (Ketone on a 5-membered ring) | Ring strain in five-membered rings increases the stretching frequency of the exocyclic carbonyl bond compared to an acyclic ketone.[7] |
| ~1735-1745 | Strong | C=O Stretch (Saturated Methyl Ester) | This is the typical stretching frequency for a saturated aliphatic ester.[6] |
| ~1690-1710 | Strong | C=O Stretch (Carbamate, N-Boc group) | The nitrogen atom's lone pair donates electron density to the carbonyl, lowering the bond order and frequency. |
| ~1250 and ~1160 | Strong | C-O Stretches (Ester and Carbamate) | Esters and carbamates show characteristic asymmetric and symmetric C-O stretching bands.[5] |
| ~2980 | Medium | C-H Stretch (Aliphatic) | Corresponds to the sp³ C-H bonds in the pyrrolidine ring, methyl, and tert-butyl groups. |
The presence of three distinct, strong peaks in the region of 1690-1760 cm⁻¹ would be a powerful preliminary confirmation of the proposed functional groups.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment, quantity, and connectivity of every proton and carbon atom.[8]
¹H NMR Spectroscopy: Proton Environments
The proton NMR spectrum allows us to count the number of distinct proton environments and determine their neighboring protons through spin-spin coupling.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.3 - 3.8 | m | 2H | H5 (-CH₂-N) | These protons are adjacent to the electron-withdrawing nitrogen atom of the carbamate, causing a significant downfield shift. They exist as two diastereotopic protons, leading to a complex multiplet. |
| ~3.75 | s | 3H | H_Me (-OCH₃) | A sharp singlet in the typical region for methyl ester protons. |
| ~3.60 | t (J ≈ 7 Hz) | 1H | H3 (-CH-) | This methine proton is alpha to two carbonyl groups (ketone and ester), resulting in a downfield shift. It is coupled to the two H2 protons. |
| ~2.80 | d (J ≈ 7 Hz) | 2H | H2 (-CH₂-C=O) | These protons are alpha to the ketone and coupled to the H3 proton. They are diastereotopic. |
| ~1.45 | s | 9H | H_tBu (-C(CH₃)₃) | A large, sharp singlet characteristic of the nine equivalent protons of a tert-butyl group, shielded by the sp³ carbon.[9] |
¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| ~205 | No peak | C4 (Ketone C=O) | Ketone carbonyls are highly deshielded and appear far downfield.[10] |
| ~168 | No peak | C_ester (Ester C=O) | Ester carbonyl carbons are also downfield, but typically more shielded than ketones. |
| ~154 | No peak | C_Boc (Carbamate C=O) | Carbamate carbonyls appear in a similar region to esters and amides. |
| ~80.5 | No peak | C_quat (t-Bu) | The quaternary carbon of the tert-butyl group. |
| ~55 | Positive | C3 (Methine) | The methine carbon alpha to two carbonyls. |
| ~52.5 | Positive | C_Me (Ester) | The methyl carbon of the ester group. |
| ~48 | Negative | C5 (Methylene) | The methylene carbon adjacent to the nitrogen atom. |
| ~45 | Negative | C2 (Methylene) | The methylene carbon alpha to the ketone. |
| ~28.5 | Positive | C_tBu (Methyls) | The three equivalent methyl carbons of the tert-butyl group. |
Part 3: Connectivity and Final Structure Confirmation
Two-dimensional (2D) NMR experiments are indispensable for assembling the fragments identified by 1D NMR into the final, unambiguous structure.[11]
Logical Elucidation Workflow
The process of piecing together the structure is not random; it follows a logical path where each piece of information builds upon the last.
Key 2D NMR Correlations
-
COSY (¹H-¹H Correlation): This experiment reveals which protons are coupled (typically through 2 or 3 bonds). The key expected correlation is between the methine proton H3 (~3.60 ppm) and the methylene protons H2 (~2.80 ppm). This establishes the -CH-CH₂- fragment within the ring.
-
HSQC (¹H-¹³C Single-Bond Correlation): This experiment maps each proton signal directly to the carbon signal it is attached to. It allows for the definitive assignment of every protonated carbon in the ¹³C spectrum based on the more easily assigned ¹H spectrum. For instance, the large singlet at ~1.45 ppm in the ¹H spectrum will correlate to the signal at ~28.5 ppm in the ¹³C spectrum, confirming the assignment of the tert-butyl methyl carbons.
-
HMBC (¹H-¹³C Multiple-Bond Correlation): This is the most powerful experiment for assembling the final structure, as it reveals correlations between protons and carbons that are 2 or 3 bonds away. It is essential for linking fragments across quaternary carbons and heteroatoms.
The following diagram illustrates the most critical HMBC correlations that lock the structure in place.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. m.youtube.com [m.youtube.com]
Technical Guide: 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate as a Strategic Building Block in Modern Drug Discovery
Abstract
The pyrrolidine ring system is a cornerstone of medicinal chemistry, distinguished by its prevalence in numerous FDA-approved pharmaceuticals and its utility in creating molecules with complex, three-dimensional architectures.[1][2] This guide provides an in-depth technical analysis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a highly functionalized pyrrolidine derivative that serves as a versatile and strategic building block for drug development professionals. We will dissect its structural features, propose a robust synthetic pathway with mechanistic insights, and present a workflow for its elaboration into diverse chemical libraries. This document is intended for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
The Strategic Importance of the Pyrrolidine Scaffold in Drug Discovery
The five-membered, saturated pyrrolidine heterocycle is a privileged scaffold in pharmaceutical design.[2] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, puckered conformation. This "pseudorotation" endows molecules with a distinct three-dimensional (3D) character, which is critical for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[2] The pyrrolidine moiety is a key structural feature in over 20 FDA-approved drugs, including the anticholinergic agent Procyclidine and the antidiabetic drug Mitiglinide, underscoring its therapeutic relevance.[1]
This compound emerges as a particularly valuable synthetic intermediate. It incorporates three distinct and orthogonally reactive functional groups—a ketone, an ester, and a Boc-protected amine—onto this powerful scaffold, providing multiple handles for controlled, stepwise chemical diversification.
Physicochemical Properties and Structural Analysis
The utility of this building block is rooted in its specific chemical properties and the unique reactivity of each functional group.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇NO₅ | [3] |
| Molecular Weight | 243.26 g/mol | [3] |
| CAS Number | 194924-95-3 | [3] |
| Appearance | Typically an off-white solid | [4] |
| Purity | ≥95% | [3] |
Structural Dissection and Functional Group Reactivity
-
N-Boc (tert-Butoxycarbonyl) Group: This carbamate serves as a robust protecting group for the pyrrolidine nitrogen. Its steric bulk prevents unwanted N-alkylation or participation in reactions targeting other parts of the molecule. The tert-butyl moiety, while providing stability, is a known site for metabolic oxidation by Cytochrome P450 enzymes, a critical consideration in later stages of drug development.[5] The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine for subsequent functionalization.
-
C4-Oxo (Ketone) Group: The ketone at the 4-position is a prime site for nucleophilic addition. This allows for the introduction of diverse substituents via reactions such as Grignard additions, Wittig reactions, or, most strategically, reductive amination to install a new amine-containing side chain.
-
C3-Methyl Ester Group: The methyl ester at the 3-position provides another vector for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. Its position alpha to the ketone makes the C3 proton acidic, enabling enolate chemistry under appropriate basic conditions.
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is paramount for any valuable building block. A plausible and efficient laboratory-scale synthesis of this compound can be achieved via an intramolecular Dieckmann condensation.
Proposed Synthetic Protocol
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
N-Boc-glycine methyl ester
-
Methyl acrylate
-
Sodium methoxide (NaOMe) in Methanol
-
Toluene, anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Michael Addition:
-
To a solution of N-Boc-glycine methyl ester (1.0 eq) in anhydrous toluene, add methyl acrylate (1.1 eq).
-
Add a catalytic amount of a suitable base (e.g., DBU, 0.1 eq) and stir the reaction at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the starting material.
-
The rationale here is to form the acyclic diester precursor. DBU is a non-nucleophilic base ideal for catalyzing Michael additions.
-
Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is typically used directly in the next step.
-
-
Dieckmann Condensation:
-
Dissolve the crude diester from the previous step in anhydrous toluene.
-
Add sodium methoxide (1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 50-60°C for 4-6 hours. The reaction progress is monitored by LC-MS.
-
Causality: Sodium methoxide is a strong, non-hindered base required to deprotonate the carbon alpha to one of the ester groups, initiating the intramolecular cyclization to form the five-membered ring. Toluene is a suitable high-boiling, aprotic solvent.
-
Cool the reaction mixture to 0°C and carefully quench by adding 1M HCl until the pH is ~5-6.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
-
Purification and Characterization (Self-Validation):
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate to yield this compound as an off-white solid.
-
Validation: Confirm the structure and purity using:
-
¹H NMR and ¹³C NMR spectroscopy to verify the chemical structure and absence of impurities.
-
Mass Spectrometry (MS) to confirm the molecular weight (m/z [M+H]⁺ ≈ 244.12).
-
-
Mechanistic Insight: The Dieckmann Condensation
The key ring-forming step is the Dieckmann condensation. This mechanism provides a clear example of the causality behind the experimental choices.
Caption: Mechanism of the Dieckmann condensation for pyrrolidone synthesis.
Applications in Medicinal Chemistry: A Workflow for Scaffold Elaboration
The true power of this compound lies in its potential for rapid and systematic diversification to build libraries of drug-like molecules. The orthogonal reactivity of its functional groups is the key enabler of this strategy.
Experimental Workflow: Diversification of the Scaffold
The following workflow illustrates how this single building block can be elaborated into three distinct classes of compounds through selective modification of its functional groups. This structured approach is fundamental to modern library synthesis in drug discovery.
Caption: Synthetic workflow for diversifying the core pyrrolidine scaffold.
This workflow demonstrates a logical, field-proven approach. For instance, in generating a library for kinase inhibitor screening, one might first perform reductive amination (Path A) with a set of aromatic amines to explore interactions with the hinge-binding region of a kinase. Subsequently, the ester could be hydrolyzed and coupled with various partners (Path B) to probe solvent-exposed regions.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups on a privileged 3D scaffold provide an efficient entry point for the synthesis of diverse and complex molecular libraries.[2][4] By understanding the causality behind its synthesis and the logic of its synthetic diversification, research and development teams can leverage this building block to more rapidly explore chemical space and identify novel therapeutic candidates.
References
- Title: Synthesis of unique pyrrolidines for drug discovery - Enamine Source: Enamine URL
- Title: 194924-95-3 | 1-(tert-Butyl)
- Title: 1-(tert-Butyl)
- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI Source: MDPI URL
- Title: Pyrrolidine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PubMed Central Source: PubMed Central URL
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: SpringerLink URL
- Title: 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate - Chem-Impex Source: Chem-Impex URL
- Title: Metabolically Stable tert-Butyl Replacement - PMC - NIH Source: National Institutes of Health URL
Sources
A Technical Guide to 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a versatile heterocyclic building block crucial for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, commercial availability, synthesis, and significant applications, offering a foundational understanding for its use in the synthesis of complex pharmaceutical agents.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound, bearing the CAS number 194924-95-3, is a key synthetic intermediate characterized by a pyrrolidine ring system. This structure is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The strategic placement of a ketone and two ester functionalities, orthogonally protected with tert-butyl and methyl groups, allows for selective chemical modifications. This bifunctionality makes it an invaluable precursor for constructing diverse molecular architectures, particularly in the development of novel therapeutics. While direct applications are proprietary and often unpublished, the analogous ethyl ester has been utilized in the synthesis of anti-inflammatory, analgesic, and neurological disorder-targeting agents, suggesting a similar utility for this methyl ester derivative.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 194924-95-3 | [2][3] |
| Molecular Formula | C₁₁H₁₇NO₅ | [4] |
| Molecular Weight | 243.26 g/mol | |
| Appearance | White to off-white solid | Vendor Data |
| Purity | ≥95% | Vendor Data |
| Vapor Pressure | <0.1 mmHg at 68°F | [5] |
Spectroscopic Characterization:
Structural confirmation is critical for ensuring the identity and purity of the starting material. Key spectroscopic data are as follows:
-
¹H NMR: Shows distinct peaks for the methyl protons at approximately δ 1.78 ppm.[5]
-
¹³C NMR: Identifies characteristic signals from the tert-butyl carbons in the range of δ 28–35 ppm and the quaternary carbon at position C4 around δ 78 ppm.[5]
Commercial Availability
This compound is commercially available from several reputable chemical suppliers, ensuring its accessibility for research and development purposes. The table below lists some of the key vendors. It is advisable to request certificates of analysis from suppliers to verify purity and identity.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Varies by region | ≥95% | Gram to multi-gram scale |
| ChemScene | CS-0099103 | ≥95% | 250mg, 1g, 5g, 10g |
| Amadis Chemical | A880171 | 99% | 250mg, 1g, 5g, 10g |
| BLDpharm | 885102-34-1 | Inquire | Inquire |
| Aladdin | - | 98.0% | 100mg |
Synthesis Pathway: The Dieckmann Condensation
The synthesis of this compound is most effectively achieved through an intramolecular Dieckmann condensation.[6][7][8][9][10] This robust and well-established reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. The mechanism, analogous to the Claisen condensation, proceeds via the formation of an enolate which then attacks the second ester group, leading to the formation of the five-membered pyrrolidinone ring.[7][10]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. 1-(tert-Butyl) 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | 194924-95-3 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 194924-95-3(this compound) | Kuujia.com [kuujia.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Blueprint of a Key Synthetic Building Block: 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
A Senior Application Scientist's Guide to NMR, IR, and MS Data Interpretation and Acquisition
Introduction
In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is paramount. It is the foundation upon which robust, reproducible, and scalable synthetic routes are built. 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a versatile pyrrolidine-based framework, serves as a critical building block for a diverse range of bioactive molecules. Its structural integrity and purity, therefore, are of utmost importance.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this key intermediate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to provide a deeper understanding of the causality behind experimental choices and the nuances of spectral interpretation, empowering researchers to confidently characterize this and similar molecules.
Molecular Structure and Spectroscopic Expectations
Before delving into the acquired data, a foundational understanding of the molecule's structure is essential for predicting its spectroscopic behavior.
Structure:
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common amine protecting group, characterized by a bulky tert-butyl moiety.
-
β-Keto Ester System: The molecule contains a ketone at the 4-position and a methyl ester at the 3-position of the pyrrolidine ring, forming a β-keto ester. This system is known to potentially exist in equilibrium with its enol tautomer.
-
Pyrrolidine Ring: A five-membered saturated heterocycle.
Based on these features, we can anticipate:
-
¹H NMR: Signals corresponding to the pyrrolidine ring protons, the methyl ester protons, and the highly shielded tert-butyl protons. The presence of rotamers due to hindered rotation around the N-C(O) amide bond can lead to a doubling of some signals.
-
¹³C NMR: Resonances for the carbonyl carbons of the ketone, ester, and carbamate, the quaternary and methyl carbons of the Boc group, the methyl ester carbon, and the carbons of the pyrrolidine ring.
-
IR Spectroscopy: Characteristic stretching frequencies for the three distinct carbonyl groups (ketone, ester, and carbamate) and C-H bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with predictable fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Study in Dynamic Conformation
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A critical aspect of the NMR analysis of N-Boc protected heterocycles is the phenomenon of rotational isomers, or rotamers, arising from the hindered rotation around the carbamate C-N bond. This results in the observation of doubled signal sets for adjacent protons and carbons, providing a unique insight into the molecule's dynamic nature in solution.[1]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.2 - 3.8 | Multiplet | 2H | H-5 | Protons on the carbon adjacent to the nitrogen are deshielded. The presence of rotamers can lead to complex multiplets. |
| ~3.75 | Singlet | 3H | -OCH₃ | Methyl ester protons typically appear as a sharp singlet. |
| ~3.6 | Triplet | 1H | H-3 | The methine proton at the 3-position is coupled to the adjacent methylene protons. |
| ~3.4 | Multiplet | 2H | H-2 | Methylene protons adjacent to the ketone are deshielded. |
| 1.48 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~205 | C=O (Ketone) | Ketone carbonyls are typically found in this downfield region. |
| ~170 | C=O (Ester) | Ester carbonyls are slightly upfield from ketones. |
| ~154 | C=O (Carbamate) | Carbamate carbonyls appear in this characteristic region. |
| ~81 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~58 | C-3 | The methine carbon bearing the ester group. |
| ~53 | -OCH₃ | The methyl carbon of the ester. |
| ~48 | C-5 | The methylene carbon adjacent to the nitrogen. |
| ~45 | C-2 | The methylene carbon adjacent to the ketone. |
| 28.3 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the compound into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules due to its excellent solubilizing properties and well-defined residual solvent peak for referencing.
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are present. Particulates can degrade the magnetic field homogeneity, leading to poor spectral resolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner and wipe it clean.
-
Place the sample in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. A stable lock is essential for maintaining field stability throughout the experiment.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an indispensable technique for rapidly confirming the presence of key functional groups. For this molecule, the carbonyl region is of particular interest.
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2980 | Medium | C-H stretch (sp³) | Aliphatic C-H bonds from the pyrrolidine ring and Boc group. |
| ~1750 | Strong | C=O stretch (Ketone) | The ketone carbonyl typically has a strong absorption at a higher frequency. |
| ~1740 | Strong | C=O stretch (Ester) | The ester carbonyl absorption is expected to be strong and close to the ketone. |
| ~1695 | Strong | C=O stretch (Carbamate) | The carbamate carbonyl is typically at a lower frequency due to resonance with the nitrogen lone pair. |
| ~1160 | Strong | C-O stretch | Characteristic stretches for the ester and carbamate groups. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is the preferred method for this compound, which is likely to be an oil or a low-melting solid, as it requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This is crucial for obtaining a true spectrum of the sample.
-
-
Sample Application:
-
Place a small drop of the neat sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.
-
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the definitive molecular weight of the compound, serving as a final confirmation of its identity. Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 244.1180 | [M+H]⁺ |
| 266.1000 | [M+Na]⁺ |
| 188.0761 | [M+H - C₄H₈]⁺ |
| 144.0655 | [M+H - C₅H₉O₂]⁺ |
Molecular Formula: C₁₁H₁₇NO₅ Exact Mass: 243.1107
Rationale for Fragmentation:
-
[M+H]⁺ and [M+Na]⁺: These are the expected pseudomolecular ions in positive-ion ESI, formed by protonation or sodiation.
-
[M+H - C₄H₈]⁺: Loss of isobutylene from the tert-butyl group is a very common fragmentation pathway for N-Boc protected compounds.
-
[M+H - C₅H₉O₂]⁺: Loss of the entire Boc group.
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent choice is dictated by its volatility and ability to promote ionization.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for a known standard before running the sample.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺ and [M+Na]⁺) and compare the measured m/z values with the calculated exact mass.
-
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure. The NMR data, with its characteristic rotameric doubling, offers a detailed view of its solution-state conformation. The IR spectrum rapidly confirms the presence of the key carbonyl functional groups, and mass spectrometry provides the definitive molecular weight. By employing the robust experimental protocols outlined in this guide, researchers and drug development professionals can ensure the quality and identity of this vital synthetic intermediate, thereby strengthening the integrity of their scientific endeavors.
References
Sources
solubility of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
This guide provides a comprehensive technical overview of the solubility of this compound, a key building block in medicinal chemistry and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate its effective use in the laboratory.
Introduction: The Significance of a Versatile Building Block
This compound, also known as N-Boc-4-oxo-L-proline methyl ester, is a chiral pyrrolidine derivative. Its rigid, five-membered ring structure, coupled with orthogonal protecting groups (Boc and methyl ester), makes it an invaluable intermediate for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in a wide array of bioactive molecules and pharmaceuticals.
Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification processes such as chromatography and crystallization, and the preparation of stock solutions for biological screening. Poor solubility can lead to challenges in handling, inaccurate concentration measurements, and difficulties in achieving desired reaction kinetics, thereby impacting the efficiency and reproducibility of synthetic and screening workflows. This guide aims to provide a detailed understanding of its solubility characteristics, grounded in its physicochemical properties and supported by robust experimental protocols.
Physicochemical Profile
A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇NO₅ | [1][2] |
| Molecular Weight | 243.26 g/mol | [1][2] |
| Appearance | White to brown powder or solid | [3] |
| Melting Point | 35-46 °C | [1][2] |
| Predicted XLogP3 | 0.6 | [1] |
| Polar Surface Area (PSA) | 72.9 Ų | [1] |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 5 (from carbonyl and ester oxygens) | - |
| CAS Number | 102195-80-2 | [1][2] |
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle governing solubility. This means that substances with similar polarities are more likely to be soluble in one another.
The structure of this compound possesses both nonpolar and polar features. The tert-butyl group provides significant nonpolar character, while the two ester carbonyls, the ketone carbonyl, and the nitrogen atom within the pyrrolidine ring introduce polarity and sites for hydrogen bond acceptance. The predicted XLogP3 value of 0.6 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that the molecule is not extremely nonpolar or polar.
The absence of hydrogen bond donors (like -OH or -NH groups) means it cannot self-associate through hydrogen bonding in the same way as alcohols or carboxylic acids. However, its five hydrogen bond acceptors can interact favorably with protic solvents (like alcohols) and polar aprotic solvents that have partial positive charges (like the sulfur in DMSO or the carbonyl carbon in acetone).
Caption: Relationship between molecular features and solubility.
Solubility Profile
Qualitative Solubility Summary
Based on available data from chemical suppliers and synthesis literature, the compound exhibits good solubility in a range of common organic solvents. The synthesis of this compound, for instance, often employs dichloromethane (DCM) as a solvent, with the product being readily extracted into it, indicating high solubility.[4]
| Solvent Class | Solvent | Solubility | Source |
| Chlorinated | Dichloromethane, Chloroform | Soluble | [4] |
| Esters | Ethyl Acetate | Soluble | [4] |
| Ketones | Acetone | Soluble | [4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
It is important to note that its structural analogue, N-Boc-4-oxo-L-proline (the corresponding carboxylic acid), is reported to be insoluble in water.[5] This suggests that the methyl ester of the target compound will also have very limited aqueous solubility.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data (e.g., mg/mL or molarity at a given temperature) for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. For applications requiring precise concentrations, experimental determination is essential. The following section provides a robust protocol for this purpose.
Experimental Protocol for Quantitative Solubility Determination
The "shake-flask" method is a reliable and widely accepted technique for determining thermodynamic solubility. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Methodology
-
Preparation of Standards for Calibration Curve:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of standards of known concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.99.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of the solid compound (e.g., ~10 mg) to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the test solvent (e.g., 2 mL) to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the time to equilibrium.
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant into a syringe.
-
Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.
-
Filter the remaining solution into a clean HPLC vial. This step is critical to remove all particulate matter.
-
If necessary, dilute the filtrate with the mobile phase to bring its concentration within the range of the calibration curve.
-
Inject the filtered and diluted sample into the HPLC system.
-
-
Calculation of Solubility:
-
Determine the concentration of the compound in the diluted sample by interpolating its peak area from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
The resulting value is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.
-
Caption: Experimental workflow for solubility determination.
Practical Applications and Conclusion
A thorough understanding of the solubility of this compound is crucial for its effective deployment in research and development.
-
Process Chemistry: Knowledge of solubility in various solvents allows for the optimization of reaction conditions, potentially increasing yields and simplifying purifications. It is also critical for developing effective crystallization procedures to obtain high-purity material.
-
Drug Discovery: For high-throughput screening (HTS), compounds are typically dissolved in DMSO to create high-concentration stock solutions. Knowing the maximum solubility in DMSO is vital to prevent compound precipitation in assay plates, which can lead to false-positive or false-negative results.
-
Formulation Development: While this compound is an intermediate, understanding the solubility of it and its derivatives is a foundational aspect of pre-formulation studies, which aim to develop stable and bioavailable drug products.
References
-
BOC-4-OXO-L-PROLINE METHYL ESTER - Physico-chemical Properties. ChemBK. Available at: [Link]
-
N-tert-Boc-4-Oxo-L-proline methyl ester | 102195-80-2. BuyersGuideChem. Available at: [Link]
Sources
The Versatile Scaffold: Unlocking the Potential of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a privileged scaffold. The inherent three-dimensional geometry of the pyrrolidine ring allows for a greater exploration of chemical space compared to its flat aromatic counterparts, a crucial attribute in the quest for novel therapeutics with enhanced potency and selectivity. This guide delves into the potential applications of a particularly valuable building block, 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate , offering a comprehensive overview of its synthesis, chemical utility, and its role in the development of innovative therapeutic agents.
The Strategic Importance of the Pyrrolidine Moiety
The utility of the pyrrolidine scaffold in drug design is multifaceted. Its non-planar structure provides a rigid framework that can orient substituents in precise spatial arrangements, facilitating optimal interactions with biological targets.[1] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or be functionalized to modulate the physicochemical properties of the molecule, such as solubility and basicity. This adaptability has led to the incorporation of the pyrrolidine motif in a wide range of therapeutic agents, from antiviral and antibacterial drugs to anticancer and central nervous system-targeting compounds.[2][3]
Synthesis of the Core Scaffold: A Gateway to Molecular Diversity
The synthesis of this compound is most effectively achieved through an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the cyclic β-keto ester core. The general synthetic strategy involves the preparation of a diester precursor followed by a base-mediated cyclization.
Conceptual Synthetic Pathway
Figure 1: Conceptual workflow for the synthesis and functionalization of the core pyrrolidine scaffold.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound via a Dieckmann condensation.
Step 1: Synthesis of the Acyclic Diester Precursor
-
To a solution of N-Boc-glycine methyl ester in a suitable solvent (e.g., methanol), add a catalytic amount of a non-nucleophilic base (e.g., sodium methoxide).
-
Cool the reaction mixture to 0°C and add methyl acrylate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diester precursor. Purify by column chromatography if necessary.
Step 2: Dieckmann Condensation
-
Dissolve the acyclic diester precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran or toluene).
-
Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly warm the reaction mixture to room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Functionalization
The 4-oxo group and the β-keto ester moiety in this compound provide a rich platform for further chemical modifications. The ketone can undergo a variety of reactions, including reduction to the corresponding alcohol and reductive amination to introduce diverse substituents at the 4-position. The ester at the 3-position can be hydrolyzed and decarboxylated, or it can be used in further coupling reactions.
Key Transformations
| Reaction Type | Reagents and Conditions | Product |
| Reductive Amination | Amine (R-NH2), NaBH(OAc)3, DCE | 4-Amino-pyrrolidine derivative |
| Reduction of Ketone | NaBH4, Methanol | 4-Hydroxy-pyrrolidine derivative |
| Alkylation at C3 | Alkyl halide, Base (e.g., NaH) | 3-Alkyl-4-oxo-pyrrolidine derivative |
| Decarboxylation | H3O+, heat | 1-Boc-3-pyrrolidinone |
Applications in Medicinal Chemistry: Case Studies
The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules.
Case Study 1: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The pyrrolidine scaffold has been successfully employed in the design of potent PARP inhibitors.
Synthetic Strategy:
The synthesis of pyrrolidine-based PARP inhibitors often begins with the reductive amination of the 4-oxo group of this compound. This reaction introduces a key amino group that can be further elaborated to incorporate the pharmacophoric elements required for PARP inhibition.
Figure 2: General synthetic approach to PARP inhibitors from the core pyrrolidine building block.
Biological Activity:
Derivatives synthesized using this approach have demonstrated potent inhibition of PARP1 and PARP2 enzymes and have shown significant anti-proliferative activity in cancer cell lines with BRCA mutations. The three-dimensional nature of the pyrrolidine core allows for precise positioning of the key interacting moieties within the PARP active site, leading to high-affinity binding.
Case Study 2: Development of Anticancer Agents
The pyrrolidine scaffold is a common feature in a variety of anticancer agents.[1][2] Its derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.
Synthetic Approach and Biological Activity:
Starting from this compound, a library of derivatives can be generated by modifying the 3- and 4-positions. For instance, the synthesis of spirooxindole-pyrrolidine derivatives has yielded compounds with significant cytotoxicity against various cancer cell lines.[2] The table below summarizes the anticancer activity of some pyrrolidine derivatives.
| Derivative Class | Cancer Cell Line | IC50 (µM) |
| Spirooxindole-pyrrolidine | HCT116 | 8.5[2] |
| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1[2] |
| Pyrrolidinone-hydrazone | IGR39 | 2.5[2] |
| 1,3,4-oxadiazolethione derivative | A549 | 28.0 (% viability)[2] |
These examples highlight the potential of the 4-oxopyrrolidine-1,3-dicarboxylate core as a starting point for the discovery of novel anticancer agents.
Case Study 3: Antiviral and Other Therapeutic Areas
The versatility of the pyrrolidine scaffold extends beyond oncology. Pyrrolidine-functionalized nucleoside analogs have been synthesized and evaluated for their antiviral activity.[4][5] Although the initial studies showed limited activity, these efforts demonstrate the potential for this scaffold in antiviral drug discovery. Prodrug strategies can be employed to improve cellular uptake and bioactivation, which may unlock the therapeutic potential of these compounds.[4]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Dieckmann condensation and the rich reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The successful application of this scaffold in the development of potent PARP inhibitors and other anticancer agents validates its importance in modern drug discovery. Future research will undoubtedly continue to uncover new applications for this remarkable molecule, leading to the development of novel therapeutics for a wide range of diseases. The exploration of new synthetic methodologies to further functionalize the pyrrolidine ring and the application of computational tools for rational drug design will undoubtedly accelerate the discovery of the next generation of pyrrolidine-based medicines.
References
-
Seneviratne, U., Wickramaratne, S., Kotandeniya, D., et al. Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499 (2021). [Link]
-
Bohrium. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]
-
Hilaris Publisher. Synthesis and Biological Evaluation of Pyrrolidine Functionalized Nucleoside Analogs. [Link]
-
Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998 (2021). [Link]
-
MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
-
Springer. Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. [Link]
-
ResearchGate. Synthesis of pyrimidine nucleoside analogs containing pyrrolidine... [Link]
Sources
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate: A Keystone Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Molecular Complexity with a Versatile Pyrrolidinone Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, the quest for efficient and versatile building blocks is paramount. These molecular linchpins serve as the foundation upon which complex, biologically active molecules are constructed. Among these, 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate has emerged as a particularly valuable scaffold. Its unique structural features, including a strategically functionalized five-membered ring, offer a confluence of reactivity and stereochemical potential that has been harnessed in the synthesis of a diverse array of chemical entities, from natural product analogues to potent therapeutic agents. This in-depth technical guide, designed for the discerning researcher and drug development professional, will elucidate the synthesis, reactivity, and multifaceted applications of this pivotal building block. We will delve into the mechanistic underpinnings of its formation, explore its chemical transformations, and showcase its utility in the construction of high-value molecules, thereby providing a comprehensive E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded resource for the scientific community.
I. The Genesis of a Versatile Scaffold: Synthesis of this compound
The construction of the 4-oxopyrrolidine-1,3-dicarboxylate core is most classically and efficiently achieved through the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[1][2][3][4] This powerful ring-forming reaction is a cornerstone of heterocyclic chemistry, allowing for the facile construction of five- and six-membered rings.[1][4]
The synthesis commences with a readily available and orthogonally protected amino acid precursor, N-Boc-L-aspartic acid. The choice of the tert-butoxycarbonyl (Boc) protecting group for the nitrogen is strategic, as it is robust under the basic conditions of the Dieckmann condensation yet can be readily removed under acidic conditions without affecting other functionalities.
A Representative Synthetic Protocol:
The following protocol outlines a robust and reproducible method for the synthesis of this compound, designed to serve as a self-validating system for researchers.
Step 1: Diesterification of N-Boc-L-Aspartic Acid
The initial step involves the esterification of both carboxylic acid functionalities of N-Boc-L-aspartic acid to generate the requisite diester precursor for the Dieckmann condensation.
-
Rationale: The formation of the dimethyl ester is crucial as it provides the two electrophilic carbonyl centers necessary for the intramolecular cyclization. The use of a simple methyl ester ensures good reactivity and ease of handling.
Experimental Protocol:
-
To a solution of N-Boc-L-aspartic acid (1.0 eq) in anhydrous methanol (MeOH, 0.2 M), add thionyl chloride (SOCl₂) (2.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The crude N-Boc-L-aspartic acid dimethyl ester is typically of sufficient purity to be used directly in the next step.
Step 2: Dieckmann Condensation
The heart of the synthesis lies in the base-mediated intramolecular cyclization of the newly formed diester.
-
Causality in Experimental Choices: The choice of a strong, non-nucleophilic base is critical to favor the deprotonation at the α-carbon, initiating the condensation, while minimizing competing side reactions such as ester hydrolysis. Sodium methoxide (NaOMe) in an aprotic solvent like tetrahydrofuran (THF) is a common and effective choice.[3] The reaction is typically run at elevated temperatures to drive the cyclization to completion.
Experimental Protocol:
-
To a solution of N-Boc-L-aspartic acid dimethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add sodium methoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.
-
Monitor the formation of the β-keto ester product by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a stable solid.
II. Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO₅ | [5] |
| Molecular Weight | 243.26 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 56-61 °C | |
| Solubility | Soluble in most common organic solvents (e.g., DCM, EtOAc, THF) | General Knowledge |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is characterized by the presence of the tert-butyl group singlet at approximately 1.45 ppm. The diastereotopic protons of the pyrrolidine ring appear as complex multiplets in the region of 2.5-4.5 ppm. The methyl ester singlet is typically observed around 3.75 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show characteristic peaks for the ketone carbonyl (~205 ppm), the two ester carbonyls (~170 ppm and ~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl group of the tert-butyl group (~28 ppm). The carbons of the pyrrolidine ring will appear in the range of 35-60 ppm.
-
Mass Spectrometry (ESI+): The mass spectrum will typically show the [M+H]⁺ ion at m/z 244.1, and the [M+Na]⁺ ion at m/z 266.1.
III. Reactivity and Synthetic Transformations: A Hub for Molecular Diversification
The synthetic utility of this compound stems from the diverse reactivity of its functional groups. The ketone, the enolizable α-proton, and the ester functionalities all serve as handles for further chemical manipulation.
A. Stereoselective Reduction of the Ketone:
The ketone at the C4 position is a prime site for stereoselective reduction, leading to the formation of 4-hydroxypyrrolidine derivatives with controlled stereochemistry.[6] This transformation is of significant importance as the resulting hydroxyl group can serve as a handle for further functionalization or can be a key pharmacophoric element.
-
Strategic Considerations: The choice of reducing agent and reaction conditions allows for the diastereoselective formation of either the cis or trans alcohol. Bulky reducing agents, such as L-Selectride®, often favor attack from the less hindered face, while smaller hydride reagents like sodium borohydride (NaBH₄) may exhibit different selectivity.
B. Alkylation at the C3 Position:
The proton at the C3 position is acidic due to its position between two carbonyl groups, allowing for the formation of an enolate under basic conditions. This enolate can then be alkylated with a variety of electrophiles, introducing diverse substituents at this position.[7]
-
Mechanistic Insight: The regioselectivity of deprotonation is controlled by the electronic effects of the adjacent carbonyl groups. The resulting enolate is a soft nucleophile and readily participates in Sₙ2 reactions with alkyl halides and other suitable electrophiles.
C. Modification of the Ester Functionalities:
The methyl ester at the C3 position can be selectively hydrolyzed or converted to other functional groups. This allows for further diversification of the scaffold, for example, through amide bond formation with various amines, providing access to a wide range of derivatives with potentially diverse biological activities.
IV. Applications in Drug Discovery and Total Synthesis: A Gateway to Bioactive Molecules
The true value of this compound is realized in its application as a key intermediate in the synthesis of complex and biologically active molecules.
A. Synthesis of Janus Kinase (JAK) Inhibitors:
The pyrrolidine scaffold is a common feature in a number of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and certain cancers.[8] The 4-oxopyrrolidine-1,3-dicarboxylate building block provides a convergent and efficient entry point to these complex molecules. For instance, analogues of the JAK inhibitor Tofacitinib, which features a pyrrolo[2,3-d]pyrimidine core, can be synthesized utilizing this building block.[2]
B. Precursors for Antiviral Agents:
The functionalized pyrrolidine ring is also a key structural motif in various antiviral compounds. For example, the core structure can be elaborated to access analogues of neuraminidase inhibitors like Oseltamivir (Tamiflu®).[9][10] The stereocenters and functional group handles present in the building block allow for the construction of the complex cyclohexene core of these antiviral agents.
C. Access to Neuroactive Compounds:
The pyrrolidine ring is a privileged scaffold in neuroscience drug discovery, appearing in numerous compounds that interact with central nervous system targets. The versatility of the 4-oxopyrrolidine-1,3-dicarboxylate building block makes it an attractive starting point for the synthesis of novel neuroactive agents.
V. Conclusion: A Building Block of Enduring Significance
This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its straightforward and scalable synthesis via the Dieckmann condensation, coupled with its rich and predictable reactivity, has cemented its status as a go-to scaffold for chemists in both academic and industrial settings. As the demand for novel, complex, and biologically active molecules continues to grow, the importance of versatile and strategically functionalized building blocks like this pyrrolidinone derivative will only continue to increase. This guide has aimed to provide a comprehensive and authoritative overview of its synthesis, properties, and applications, empowering researchers to leverage its full potential in their synthetic endeavors.
References
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. [Link]
-
Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 2018. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
Trost, B. M., et al. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Angewandte Chemie International Edition, 2008. [Link]
-
PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. [Link]
- Google Patents.
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. The Synthetic-Technical Development of Oseltamivir Phosphate Tamiflu™: A Race against Time. [Link]
-
Jiang, C., & Frontier, A. J. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic letters, 2007. [Link]
- Google Patents. CN103833570B - Synthesis method of oseltamivir.
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
PureSynth. 1-Tert-Butyl 3-Ethyl 4-Oxopyrrolidine-13-Dicarboxylate 97.0%(HPLC). [Link]
-
Hilaris Publisher. Synthesis of oseltamivir using Diels-Alder reaction of 1, 3-butadiene bearing 2-carboxy and 4-alkoxy substituents. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]
-
Sci-Hub. Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. [Link]
-
ResearchGate. Studies on the cyclization reaction of D-aspartic acid. [Link]
-
ScienceDirect. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
ResearchGate. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure-synth.com [pure-synth.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Heterocycles Using 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Introduction: The Versatility of the 4-Oxopyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing as a core structural element in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, often leading to enhanced binding affinity and selectivity for biological targets.[1] The inherent stereochemistry of the pyrrolidine ring provides opportunities for creating complex and diverse molecular architectures.[1]
Among the various functionalized pyrrolidines, 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate stands out as a highly versatile and valuable building block for the synthesis of novel heterocyclic systems. Its unique structure, featuring a ketone flanked by two ester groups on a Boc-protected pyrrolidine ring, offers multiple reaction sites for elaboration. The ketone at the 4-position can participate in condensations and cycloadditions, while the β-ketoester moiety at the 3-position provides a reactive site for a variety of transformations. This application note provides detailed protocols for the synthesis of two distinct classes of novel heterocycles—pyrazolo[3,4-c]pyrrolidines and spiro[pyrrolidine-3,3'-oxindoles]—utilizing this readily available starting material.
I. Synthesis of Pyrazolo[3,4-c]pyrrolidine Derivatives via Paal-Knorr Type Condensation
The Paal-Knorr synthesis is a classical and robust method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds.[2][3] The 4-oxo-3-carboxylate functionality of our starting material behaves as a 1,4-dicarbonyl equivalent, making it an ideal substrate for condensation with hydrazine derivatives to yield fused pyrazole systems. These pyrazolo-fused pyrrolidines are of significant interest in medicinal chemistry, with related structures showing a wide range of biological activities.[2]
Causality of Experimental Design
The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone at the C4 position, followed by an intramolecular cyclization with the ester at the C3 position to form the pyrazole ring. The use of an acid catalyst, such as acetic acid, facilitates both the initial imine formation and the subsequent cyclization/dehydration steps.[4] Ethanol is chosen as the solvent due to its ability to dissolve both the starting material and the hydrazine salt, as well as its suitable boiling point for this transformation. The Boc protecting group on the pyrrolidine nitrogen is expected to remain intact under these mildly acidic conditions.
Experimental Workflow: Paal-Knorr Type Synthesis
Caption: General workflow for the Paal-Knorr type synthesis of pyrazolo[3,4-c]pyrrolidin-3-ones.
Detailed Protocol: Synthesis of tert-Butyl 5-methyl-3-oxo-1,2,3,4,5,6-hexahydropyrazolo[3,4-c]pyrrole-5-carboxylate
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.11 mmol).
-
Add ethanol (20 mL) and stir until the starting material is fully dissolved.
-
Add hydrazine hydrate (0.25 mL, 5.14 mmol, 1.25 equiv.) to the solution.
-
Add glacial acetic acid (0.12 mL, 2.06 mmol, 0.5 equiv.) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material will have a higher Rf than the more polar product.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 30-70% ethyl acetate in hexanes) to afford the title compound as a white to off-white solid.
Expected Results and Characterization
| Starting Material | Product | Reagents | Conditions | Yield |
| This compound | tert-Butyl 5-methyl-3-oxo-1,2,3,4,5,6-hexahydropyrazolo[3,4-c]pyrrole-5-carboxylate | Hydrazine hydrate, Acetic acid | Ethanol, Reflux, 4-6h | 75-85% |
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the Boc group (singlet, ~1.48 ppm, 9H), pyrrolidine ring protons, and a broad singlet for the pyrazole NH.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the Boc carbonyl, pyrazole carbonyl, and aliphatic carbons of the pyrrolidine ring.
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₁H₁₇N₃O₃ [M+H]⁺, found m/z.
II. Multicomponent Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[5] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like spirooxindoles in a single step.[1][6] Here, we describe a three-component reaction involving this compound, an isatin derivative, and an amine source to generate a novel spiro[pyrrolidine-3,3'-oxindole] scaffold.
Causality of Experimental Design
This transformation is a variation of the 1,3-dipolar cycloaddition reaction. The reaction is believed to proceed through the in-situ formation of an azomethine ylide from the condensation of the amine (in this case, derived from ammonium acetate) and the ketone of the pyrrolidine starting material. Simultaneously, a Knoevenagel condensation between the isatin and the active methylene at the C3 position of the pyrrolidine can occur, forming a highly electrophilic dipolarophile. The subsequent intramolecular [3+2] cycloaddition of the azomethine ylide onto the exocyclic double bond of the Knoevenagel adduct yields the spirocyclic product. The use of a protic solvent like methanol facilitates the formation of the intermediates and the final cyclization.
Experimental Workflow: Multicomponent Spirooxindole Synthesis
Caption: Workflow for the three-component synthesis of spiro[pyrrolidine-3,3'-oxindoles].
Detailed Protocol: Synthesis of a Novel Spiro[pyrrolidine-3,3'-oxindole] Derivative
-
In a 25 mL sealed tube, combine this compound (0.5 g, 2.06 mmol), isatin (0.30 g, 2.06 mmol, 1.0 equiv.), and ammonium acetate (0.19 g, 2.47 mmol, 1.2 equiv.).
-
Add methanol (10 mL) to the mixture.
-
Seal the tube and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. The progress of the reaction can be monitored by TLC (Eluent: 60% Ethyl Acetate in Hexanes), observing the disappearance of the starting materials and the formation of a new, more polar spot.
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold methanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under high vacuum to afford the pure spiro[pyrrolidine-3,3'-oxindole] derivative as a solid.
Expected Results and Characterization
| Starting Materials | Product | Conditions | Yield |
| This compound, Isatin, Ammonium Acetate | Novel Spiro[pyrrolidine-3,3'-oxindole] | Methanol, 70 °C, 12-18h | 65-75% |
-
¹H NMR (400 MHz, DMSO-d₆): Expect to see signals for the Boc group, aromatic protons from the isatin moiety, a characteristic singlet for the oxindole NH (~10.5 ppm), and complex multiplets for the pyrrolidine ring protons.
-
¹³C NMR (100 MHz, DMSO-d₆): Key signals will include two amide/ester carbonyls, the spiro-quaternary carbon, and aromatic carbons.
-
Mass Spectrometry (ESI+): Calculated m/z for the expected product [M+H]⁺, found m/z.
-
IR (ATR): Characteristic absorptions for N-H stretching (oxindole and pyrrolidine), C=O stretching (amide, ester, and ketone), and aromatic C-H stretching.
Conclusion
This compound is a powerful and versatile building block for the efficient synthesis of novel and medicinally relevant heterocyclic scaffolds. The protocols detailed in this application note for the synthesis of pyrazolo[3,4-c]pyrrolidines and spiro[pyrrolidine-3,3'-oxindoles] highlight the utility of this starting material in both classical condensation reactions and modern multicomponent strategies. These methods provide a reliable foundation for the generation of diverse libraries of complex molecules for drug discovery and development programs.
References
-
Dandapani, S., & Wipf, P. (2011). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. J Am Chem Soc, 133(49), 19840–19843. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Chen, X., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(38), 13818–13819. [Link]
-
Gessi, S., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. [Link]
-
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
-
Reddy, C. V., et al. (2017). Ionic Liquid Mediated Green Synthesis of Spirooxindoles from N-methyl Quinolones and Their Anti Bacterial Activity. Journal of Heterocyclic Chemistry, 54(2), 1145-1151. [Link]
-
Galliford, C. V., & Scheidt, K. A. (2007). Pyrrolidinyl-spirooxindole natural products as inspirations for the development of potential therapeutic agents. Angewandte Chemie International Edition, 46(46), 8748-8758. [Link]
-
Organic Syntheses. (2011). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 88, 189. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 4. xiao.rice.edu [xiao.rice.edu]
- 5. Di-tert-butyl 1-[2-hydroxy-3-(methylsulfanyl)propyl]hydrazine-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diastereoselective Reduction of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Introduction
1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a versatile building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. The reduction of its 4-keto group to the corresponding alcohol, 1-tert-Butyl 3-methyl 4-hydroxypyrrolidine-1,3-dicarboxylate, is a critical transformation that introduces a new stereocenter. The stereochemical outcome of this reduction, yielding either the cis or trans diastereomer, can significantly influence the biological activity and physicochemical properties of subsequent derivatives. This application note provides a detailed protocol for the diastereoselective reduction of this keto-ester using sodium borohydride, a mild and selective reducing agent. The causality behind experimental choices, a self-validating protocol, and methods for characterization are discussed to ensure scientific integrity and reproducibility.
Mechanistic Rationale and Stereochemical Considerations
The reduction of the carbonyl group in this compound with sodium borohydride (NaBH₄) proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1][2] The resulting alkoxide intermediate is then protonated during the workup to yield the alcohol.
The stereochemical outcome of this reduction is governed by the direction of the hydride attack on the prochiral ketone. In cyclic systems, the two faces of the carbonyl group are diastereotopic. The approach of the hydride can be influenced by steric hindrance from adjacent substituents. For the title compound, the bulky tert-butoxycarbonyl (Boc) group at the nitrogen and the methyl ester at the C3 position will influence the trajectory of the incoming hydride. Generally, the hydride will preferentially attack from the less sterically hindered face of the molecule.[3] Theoretical studies on the reduction of substituted cyclohexanones suggest that the complexation of the carbonyl oxygen with the sodium cation of NaBH₄ can also influence the transition state and, consequently, the diastereoselectivity.[4] In the case of N-Boc-4-oxopyrrolidine derivatives, the hydride attack is expected to occur predominantly from the face opposite to the C3-substituent, leading to the formation of the trans isomer as the major product. However, the exact diastereomeric ratio is dependent on the specific reaction conditions.
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and detailed characterization steps.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | (e.g., Sigma-Aldrich) |
| Sodium borohydride (NaBH₄) | ≥98% | (e.g., Sigma-Aldrich) |
| Methanol (MeOH), anhydrous | ≥99.8% | (e.g., Sigma-Aldrich) |
| Ethyl acetate (EtOAc) | ACS grade | (e.g., Fisher Scientific) |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Laboratory prepared | - |
| Brine (saturated aqueous NaCl solution) | Laboratory prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | (e.g., VWR) |
| Deuterated chloroform (CDCl₃) for NMR | ≥99.8% D | (e.g., Cambridge Isotope Laboratories) |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stirrer with cooling bath (ice-water)
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)
-
High-Resolution Mass Spectrometer (HRMS)
-
Infrared (IR) Spectrometer
Step-by-Step Procedure
Figure 1: Experimental workflow for the reduction of the keto group.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous methanol (approximately 0.1 M concentration).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 eq) to the cooled solution in portions over 10-15 minutes. Note: The addition is exothermic and may cause gas evolution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression.
-
Once the reaction is complete (typically 1-2 hours), remove the ice bath and allow the mixture to warm to room temperature.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a colorless to pale yellow oil or solid.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers if necessary and to remove any impurities.
-
Characterize the purified product(s) by ¹H NMR, ¹³C NMR, IR, and HRMS.
-
Characterization Data
The successful reduction can be confirmed by the following spectroscopic changes:
-
IR Spectroscopy: Disappearance of the ketone C=O stretching frequency (typically around 1740-1760 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3500 cm⁻¹).
-
¹H NMR Spectroscopy: The appearance of a new signal for the proton on the carbon bearing the hydroxyl group (H-4), typically in the range of 4.0-4.5 ppm. The multiplicity and coupling constants of this signal, as well as the signals for the adjacent protons (H-3 and H-5), will be crucial for determining the relative stereochemistry (cis or trans). In many N-Boc-pyrrolidine systems, a larger coupling constant between H-3 and H-4 is indicative of a trans relationship.[5] The diastereomeric ratio can be determined by integrating the characteristic signals of each isomer in the ¹H NMR spectrum of the crude product.
-
¹³C NMR Spectroscopy: The disappearance of the ketone carbonyl signal (typically >200 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group (around 60-70 ppm).
-
HRMS: The calculated exact mass of the product, C₁₁H₁₉NO₅, should match the experimentally determined value.
Data Presentation
| Parameter | Starting Material (Ketone) | Product (Alcohol) |
| Molecular Formula | C₁₁H₁₇NO₅ | C₁₁H₁₉NO₅ |
| Molecular Weight | 243.26 g/mol | 245.28 g/mol |
| Key IR Bands (cm⁻¹) | ~1740-1760 (C=O, ketone), ~1740 (C=O, ester), ~1690 (C=O, carbamate) | ~3200-3500 (O-H, broad), ~1740 (C=O, ester), ~1690 (C=O, carbamate) |
| Key ¹H NMR Signals (ppm) | Absence of H-4 proton signal in the alcohol region | ~4.0-4.5 (m, 1H, H-4) |
| Key ¹³C NMR Signals (ppm) | >200 (C=O, ketone) | ~60-70 (C-OH) |
Troubleshooting and Further Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the standard reaction time, additional portions of NaBH₄ can be added. Ensure the methanol is anhydrous, as water will react with the reducing agent.
-
Low Yield: During the work-up, ensure thorough extraction from the aqueous phase. The product may have some water solubility.
-
Diastereoselectivity: To potentially influence the diastereomeric ratio, other reducing agents such as lithium borohydride (LiBH₄) or potassium borohydride (KBH₄) can be explored.[6] Temperature can also play a crucial role; running the reaction at lower temperatures may enhance selectivity.
Conclusion
This application note provides a robust and detailed protocol for the reduction of the keto group in this compound using sodium borohydride. By following the outlined procedure and characterization methods, researchers can reliably synthesize the corresponding 4-hydroxy derivative and determine the stereochemical outcome of the reaction. This fundamental transformation is a key step in the synthesis of a variety of biologically active molecules, and this guide serves as a valuable resource for professionals in the field of drug discovery and development.
References
- Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579–2582.
- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
- Eliel, E. L., & Senda, Y. (1970). Stereochemistry of the reduction of cyclohexanones with hydride reagents. Tetrahedron, 26(10), 2411-2428.
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Myers, A. G. (n.d.). Reduction Reactions. Harvard University. Retrieved from [Link]
-
Studylib. (n.d.). Sodium Borohydride Reduction of Ketone Lab Experiment. Retrieved from [Link]
- Cha, J. S. (2006). Recent developments in the stereoselective reduction of ketones and aldehydes with borohydride reagents. Journal of the Korean Chemical Society, 50(5), 345-360.
-
Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. Retrieved from [Link]
- Suzuki, Y., Kaneno, D., & Tomoda, S. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. The Journal of Physical Chemistry A, 113(11), 2578–2583.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 3. [PDF] The Stereochemistry of Hydride Reductions | Semantic Scholar [semanticscholar.org]
- 4. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Application Notes & Protocols: Asymmetric Synthesis Leveraging 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] The stereochemical configuration of substituents on this ring is often critical for biological activity. This document provides an in-depth guide to the strategic use of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate , a versatile achiral building block, in the asymmetric synthesis of stereochemically defined pyrrolidine derivatives. We will explore the key transformations centered around its prochiral C4-ketone, presenting detailed, field-proven protocols for asymmetric reduction and discussing the mechanistic principles that govern stereochemical outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to construct complex chiral molecules efficiently.
Introduction: The Strategic Value of a Versatile Pyrrolidinone Precursor
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. Pyrrolidine-containing molecules, in particular, are of immense interest due to their prevalence in bioactive compounds.[2][3] The challenge lies in the precise control of stereocenters on the five-membered ring. This compound emerges as a highly valuable starting material for this purpose due to its unique structural features:
-
Prochiral C4-Ketone: The carbonyl group at the C4 position is the primary site for asymmetric transformations, allowing for the introduction of a new stereocenter with high fidelity.
-
Activating C3-Ester: The methyl ester at the C3 position functions as a β-ketoester system, enabling enolate chemistry and influencing the reactivity and stereoselectivity of reactions at the adjacent C4-ketone.
-
Robust N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides excellent stability to the nitrogen atom throughout various reaction conditions and can be deprotected cleanly under acidic conditions without affecting other functionalities.
This combination of features makes it an ideal substrate for creating chiral 4-hydroxypyrrolidine derivatives, which are key precursors for a wide range of complex molecules, including inhibitors of neuronal nitric oxide synthase (nNOS) and components of antiviral agents.[1][3]
Core Application: Asymmetric Reduction of the C4-Ketone
The most direct and powerful application of this substrate is the stereoselective reduction of the C4-ketone to generate chiral 4-hydroxy-pyrrolidine-1,3-dicarboxylate derivatives. This transformation creates a new stereocenter at C4, leading to either cis or trans diastereomers, each in high enantiopurity, depending on the chosen catalytic system.
Mechanistic Rationale: Controlling Facial Selectivity
The prochiral ketone presents two distinct faces (Re and Si) to an incoming hydride reagent. The goal of asymmetric reduction is to employ a chiral catalyst that selectively blocks one face or facilitates hydride delivery to the other, thereby generating one enantiomer preferentially. The two primary strategies to achieve this are catalytic asymmetric hydrogenation and stoichiometric or catalytic reduction with chiral borane reagents.
Figure 1: General scheme for the asymmetric reduction of the 4-oxopyrrolidine, yielding either cis or trans diastereomers depending on the catalytic system.
Protocol 1: Asymmetric Transfer Hydrogenation for cis-4-Hydroxypyrrolidine
Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method that avoids the need for high-pressure hydrogenation equipment. Chiral ruthenium catalysts, such as those derived from Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for this transformation.
Objective: To synthesize (3R,4S)-1-tert-Butyl 3-methyl 4-hydroxypyrrolidine-1,3-dicarboxylate with high diastereoselectivity and enantioselectivity.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(R,R)-Ts-DPEN
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents: Ethyl acetate, Hexanes
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Argon or Nitrogen inlet
-
Temperature-controlled oil bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst Pre-formation: In a clean, dry flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-Ts-DPEN (0.011 mmol).
-
Add anhydrous DCM (5 mL) and stir the resulting orange solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol) in the formic acid/triethylamine azeotrope (5 mL).
-
Reaction Execution: Transfer the pre-formed catalyst solution to the substrate solution via cannula.
-
Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.
-
Dilute the residue with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure cis-4-hydroxypyrrolidine product.
-
Characterization: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio (dr) from the crude ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: CBS-Catalyzed Asymmetric Borane Reduction for trans-4-Hydroxypyrrolidine
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and borane.
Objective: To synthesize (3R,4R)-1-tert-Butyl 3-methyl 4-hydroxypyrrolidine-1,3-dicarboxylate with high stereocontrol.
Materials:
-
This compound
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents: Ethyl acetate, Hexanes
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and thermometer
-
Inert atmosphere (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes for liquid transfer
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Catalyst Addition: Slowly add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 equiv) to the cooled solution. Stir for 10 minutes.
-
Borane Addition: Add borane-dimethyl sulfide complex (BMS, 0.8 mmol, 0.8 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Stir the reaction mixture at -40 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, carefully quench by the slow, dropwise addition of methanol (2 mL) at -40 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Work-up: Add 1 M HCl (5 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography and characterize as described in Protocol 1.
Data Summary: Expected Outcomes of Asymmetric Reduction
The choice of methodology dictates the stereochemical outcome. Below is a summary of typical results expected from these protocols.
| Method | Catalyst/Reagent | Typical Product Diastereomer | Expected Yield | Expected dr | Expected ee |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (R,R)-Ts-DPEN | cis-(3R,4S) | 85-95% | >95:5 | >98% |
| CBS Reduction | (R)-Methyl-CBS / BMS | trans-(3R,4R) | 80-90% | >95:5 | >97% |
Advanced Applications: Diastereoselective Enolate Functionalization
Beyond reduction, the β-ketoester moiety allows for the generation of an enolate at the C3 position. This enolate can then be trapped with various electrophiles in diastereoselective C-C bond-forming reactions, such as aldol or Michael additions.[4][5][6] The stereochemical outcome of these reactions is governed by the formation of a rigid, chelated transition state.
Figure 2: Workflow for the diastereoselective functionalization of the pyrrolidinone via its C3-enolate.
Protocol 3: Generalized Protocol for Diastereoselective Aldol Addition
This protocol provides a general framework for reacting the lithium enolate of the title compound with an aldehyde.
Objective: To synthesize a C3-functionalized pyrrolidine containing two new adjacent stereocenters via an aldol reaction.[7]
Procedure:
-
Enolate Formation: In a flame-dried, three-neck flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 mmol) to diisopropylamine (1.15 mmol) in anhydrous THF (5 mL) at -78 °C. Stir for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Aldehyde Addition: Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF (2 mL) dropwise to the enolate solution at -78 °C.
-
Stir for 2-3 hours at -78 °C. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (10 mL). Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting diastereomers by flash column chromatography. The diastereoselectivity can be influenced by additives such as lithium chloride or hexamethylphosphoramide (HMPA).
Conclusion
This compound is a powerful and economically viable precursor for asymmetric synthesis. Its prochiral ketone provides a reliable handle for introducing stereochemistry via highly developed catalytic reduction methods, affording access to both cis and trans 4-hydroxypyrrolidine derivatives with exceptional stereocontrol. Furthermore, its β-ketoester nature opens avenues for diastereoselective enolate functionalization, expanding its utility in the construction of complex, multi-functionalized chiral pyrrolidines. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this building block in the synthesis of novel therapeutic agents and chiral ligands.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives. Journal of Organic Chemistry. [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles. National Institutes of Health. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters. [Link]
-
Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications. [Link]
-
The Direct Catalytic Asymmetric Aldol Reaction. National Institutes of Health. [Link]
-
Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines. Organic Syntheses. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols: N-Boc Deprotection of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2] Its widespread use stems from its stability under a variety of reaction conditions, including those that are nucleophilic or basic, and its susceptibility to cleavage under acidic conditions.[1][2][3] This orthogonality makes it an invaluable tool in the multi-step synthesis of complex molecules such as pharmaceuticals and natural products. The target molecule, 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, is a versatile heterocyclic building block. The removal of its N-Boc group is a critical step in elaborating the pyrrolidine core into a diverse array of more complex structures.
This guide provides a comprehensive overview of the reaction conditions for the N-Boc deprotection of this specific substrate. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and a discussion of the underlying chemical principles to ensure successful and efficient deprotection.
Mechanistic Considerations of N-Boc Deprotection
The deprotection of an N-Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[4] The generally accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group by an acid. This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl group as a stable tert-butyl cation.[5] This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[5]
Recent kinetic studies have suggested a second-order dependence on the acid concentration for HCl-catalyzed deprotection, implying a more complex mechanism possibly involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair.[6] Understanding these mechanistic nuances is crucial for optimizing reaction conditions and minimizing side reactions.
Established Protocols for N-Boc Deprotection
Several methods have been established for the effective removal of the N-Boc protecting group. The choice of method often depends on the sensitivity of other functional groups within the molecule, the desired scale of the reaction, and considerations for purification.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and robust methods for Boc deprotection.[1][7][8] TFA is a strong acid that efficiently cleaves the Boc group at room temperature.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: The resulting crude product, the trifluoroacetate salt of 3-methyl 4-oxopyrrolidine-3-carboxylate, can be purified by trituration with diethyl ether, recrystallization, or by neutralization with a base (e.g., saturated aqueous NaHCO₃) followed by extraction with an organic solvent to yield the free amine.
Causality and Insights:
-
The use of a large excess of TFA ensures a rapid and complete reaction.[8]
-
DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the resulting salt.
-
Caution: TFA is corrosive and should be handled in a well-ventilated fume hood. The formation of the stable tert-butyl cation can lead to side reactions if other nucleophilic groups are present in the molecule.
Method 2: Hydrochloric Acid (HCl) in Dioxane or Methanol
Solutions of HCl in organic solvents provide a convenient and effective alternative to TFA. 4M HCl in dioxane is a commercially available and widely used reagent for this purpose.[9][10]
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of an appropriate solvent like methanol or ethyl acetate.
-
Acid Addition: Add a solution of 4M HCl in dioxane (5-10 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: The product, the hydrochloride salt, often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The hydrochloride salt can be washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.
Causality and Insights:
-
This method is often preferred when the final product is desired as a hydrochloride salt, which can improve stability and handling properties.
-
The reaction is typically clean and high-yielding.[9]
-
Caution: Anhydrous conditions are often recommended to prevent hydrolysis of the methyl ester.[11] Dioxane is a potential peroxide-former and should be handled with care.
Method 3: Alternative and Milder Conditions
For substrates containing acid-sensitive functional groups, milder deprotection conditions may be necessary.
Aqueous Phosphoric Acid:
Aqueous phosphoric acid (85 wt%) has been reported as an efficient and mild reagent for N-Boc deprotection.[12] This method is compatible with acid-sensitive functionalities like benzyl and methyl esters.[12]
Thermal Deprotection:
Thermolytic deprotection, often carried out in high-boiling solvents like toluene or under microwave conditions, can be an effective acid-free method.[13][14] However, the high temperatures required may not be suitable for all substrates.
Lewis Acids:
Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can also be employed for Boc removal, often offering different selectivity compared to Brønsted acids.[4]
Comparative Summary of Protocols
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane | Method 3: Milder Conditions |
| Reagent | Trifluoroacetic Acid | Hydrochloric Acid | Phosphoric Acid, Heat, Lewis Acids |
| Solvent | Dichloromethane | Dioxane, Methanol | Various |
| Temperature | 0 °C to Room Temp | Room Temperature | Varies (Room Temp to Reflux) |
| Reaction Time | 1-4 hours | 1-3 hours | Varies (can be longer) |
| Product Form | TFA Salt / Free Amine | HCl Salt | Salt or Free Amine |
| Advantages | Fast, reliable, widely used | Forms stable HCl salt, clean | High functional group tolerance |
| Disadvantages | Harshly acidic, potential side reactions | Anhydrous conditions may be needed | Slower, may require optimization |
Experimental Workflows
Workflow for Acidic N-Boc Deprotection
Caption: General workflow for acidic N-Boc deprotection.
Decision Tree for Method Selection
Caption: Decision-making guide for selecting a deprotection protocol.
Conclusion
The N-Boc deprotection of this compound is a straightforward yet critical transformation. The choice between strong acidic conditions, such as TFA in DCM or HCl in dioxane, and milder alternatives depends on the overall synthetic strategy and the presence of other sensitive functional groups. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can achieve efficient and high-yielding deprotection, paving the way for the synthesis of novel and complex pyrrolidine-based molecules.
References
- Di Grandi, M. J. (2013). N-Boc Deprotection. Organic Process Research & Development, 17(2), 221-230.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Kocieński, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Lund, H., & Hammerich, O. (Eds.). (2001). Organic Electrochemistry (4th ed.). Marcel Dekker.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(5), 338-341.
- Li, B., Bemish, R., Buzon, R. A., Chiu, C. K.-F., Colgan, S. T., Fraunhoffer, K. J., ... & Senanayake, C. H. (2005). N-Boc Deprotection in the Presence of a t-Butyl Ester. The Journal of Organic Chemistry, 70(23), 9474-9477.
- Agami, C., Couty, F., & Puchot-Guillot, F. (2002). The chemistry of the N-Boc protecting group. Tetrahedron, 58(15), 2701-2724.
- D'Angeli, F., & Veronese, A. C. (1998). Thermal deprotection of N-Boc derivatives. Tetrahedron Letters, 39(42), 7729-7732.
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. scispace.com [scispace.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Functionalization of the 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate Scaffold
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Its non-planar, sp³-rich structure provides access to a three-dimensional chemical space that is highly desirable for optimizing molecular interactions with biological targets.[2] The compound 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a particularly valuable and versatile building block. Its strategically placed functional groups—a ketone, a β-ester, and an N-Boc protecting group—offer multiple, distinct handles for chemical manipulation.
This guide provides an in-depth exploration of key functionalization strategies for this scaffold. Moving beyond simple procedural lists, we delve into the chemical rationale behind protocol design, offering researchers the foundational knowledge to adapt and innovate. The protocols described herein are designed to be robust and self-validating, supported by mechanistic insights and authoritative references from peer-reviewed literature.
Substrate Reactivity Profile
The synthetic utility of this compound stems from its distinct reactive sites. Understanding the interplay between the functional groups is critical for achieving selective transformations.
-
C4-Carbonyl Group: This ketone is a primary electrophilic site, susceptible to nucleophilic attack. It serves as the gateway for olefination, reductive amination, and reduction reactions.
-
α-Protons (C3 and C5): The protons on the carbons adjacent to the ketone are acidic and can be removed by a base to form a nucleophilic enolate.[3][4][5]
-
C3-Proton: This proton is doubly activated by the adjacent C4-ketone and C3-ester group, making it the most acidic proton (thermodynamic position).
-
C5-Protons: These protons are activated only by the C4-ketone and are less sterically hindered, making them susceptible to deprotonation under kinetic control.[6]
-
-
N-Boc Group: The tert-butoxycarbonyl protecting group provides stability to the ring system under many reaction conditions and prevents unwanted side reactions at the nitrogen atom.
Caption: Workflow of the Horner-Wadsworth-Emmons reaction.
Protocol 1: (E)-Selective Olefination via HWE Reaction
-
Objective: To synthesize the (E)-4-carboxymethylene-pyrrolidine derivative.
-
Materials:
-
This compound (1.0 equiv)
-
Triethyl phosphonoacetate (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Carefully add the NaH dispersion to the cold THF. Causality: Adding NaH to cold solvent allows for better temperature control during the exothermic reaction and subsequent deprotonation.
-
Ylide Formation: Add triethyl phosphonoacetate dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. Causality: This two-stage stirring ensures complete deprotonation to form the phosphonate carbanion.
-
Substrate Addition: Dissolve the pyrrolidone substrate in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: Quenching at 0 °C mitigates the exothermic reaction of excess NaH with water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with EtOAc.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.
-
| Reagent (Phosphonate) | Base | Solvent | Temp. (°C) | Typical Yield (%) | E/Z Ratio |
| Triethyl phosphonoacetate | NaH | THF | 0 to 25 | 85-95 | >95:5 |
| Trimethyl phosphonoacetate | K₂CO₃ | MeCN | 80 | 80-90 | >90:10 |
Reductive Amination
Reductive amination is a robust and highly efficient method for forming C-N bonds, converting a ketone into a secondary or tertiary amine in a single pot. [7][8]The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that can be used in the presence of the amine without reducing the starting ketone. [9] Causality & Mechanism: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an intermediate iminium ion. This electrophilic iminium ion is rapidly and selectively reduced by the hydride reagent to furnish the final amine product. The mild acidity of the acetic acid byproduct often helps catalyze iminium ion formation. [8][9]
Caption: Key steps in one-pot reductive amination.
Protocol 2: One-Pot Reductive Amination with NaBH(OAc)₃
-
Objective: To synthesize 4-amino substituted pyrrolidine derivatives.
-
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (e.g., Benzylamine, Morpholine) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~5 mol%) (Optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Setup: To a round-bottom flask, add the pyrrolidone substrate, the chosen amine, and the solvent (DCE or DCM).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes. For less reactive amines, adding a catalytic amount of acetic acid can facilitate iminium formation.
-
Reducing Agent Addition: Add NaBH(OAc)₃ to the mixture in one portion. Causality: NaBH(OAc)₃ is moisture-sensitive but not violently reactive, allowing for portion-wise addition. Its bulky acetate groups temper its reactivity, preventing reduction of the starting ketone.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 3-12 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution subsides.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous phase twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude amine by flash column chromatography.
-
| Amine | Reducing Agent | Solvent | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 80-90 |
| Morpholine | NaBH(OAc)₃ | DCM | 85-95 |
| Aniline | NaBH₃CN | MeOH | 75-85 |
Functionalization via Enolate Chemistry
The acidic α-protons at C3 and C5 allow for deprotonation to form a nucleophilic enolate, which can then react with a variety of electrophiles. The key to success is controlling the regioselectivity of deprotonation.
Kinetic vs. Thermodynamic Control:
-
Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton. This requires a strong, bulky, non-nucleophilic base (like Lithium Diisopropylamide, LDA) at low temperatures (-78 °C) to ensure the deprotonation is fast and irreversible. For our substrate, this occurs at the C5 position. [6]* Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. It is formed under equilibrium conditions, using a weaker base or higher temperatures, allowing the initially formed kinetic enolate to equilibrate to the more stable form. For our substrate, this is the C3 enolate, stabilized by both the ketone and the ester. [6][10]
Caption: Regioselective enolate formation workflow.
Protocol 3: Kinetic α-Alkylation at the C5 Position
-
Objective: To introduce an alkyl group regioselectively at the C5 position.
-
Materials:
-
Diisopropylamine (1.1 equiv)
-
Anhydrous THF
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv)
-
This compound (1.0 equiv)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise and stir for 30 minutes at -78 °C to generate the LDA solution. Causality: In-situ preparation of LDA is crucial for its reactivity. The low temperature prevents its decomposition.
-
Enolate Formation: Dissolve the pyrrolidone substrate in anhydrous THF and cool to -78 °C in a separate flask. Transfer the cold LDA solution to the substrate solution via cannula slowly. Stir the mixture at -78 °C for 1 hour. Causality: Adding the substrate to the base can cause side reactions; adding the base to the substrate is preferred. The low temperature ensures kinetic control.
-
Alkylation: Add the alkylating agent (electrophile) dropwise to the enolate solution at -78 °C. Stir for 2-3 hours, allowing the reaction to slowly warm to room temperature overnight.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Follow the extraction, washing, and purification steps as described in Protocol 1.
-
| Electrophile (R-X) | Base | Temp. (°C) | Typical Yield (%) |
| Iodomethane | LDA | -78 to 25 | 75-85 |
| Benzyl bromide | LDA | -78 to 25 | 70-80 |
| Allyl bromide | LDA | -78 to 25 | 70-80 |
References
-
Hu, Y., et al. (2018). Stereoselective Synthesis of Functionalized Pyrrolidines. Angewandte Chemie International Edition. [Link]
-
Yaroshenko, V. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. [Link]
-
Trincavelli, M. L., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Bekhradnia, A., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines... RSC Advances. [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions... Organic & Biomolecular Chemistry. [Link]
- Same as reference 7.
-
Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Unacademy. [Link]
- Same as reference 7.
-
ResearchGate. (n.d.). Fig. 3 Reaction of cyclic ketones with primary amines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives... ResearchGate. [Link]
-
Shang, Y., et al. (2019). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes... Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one via Horner–Wadsworth–Emmons Reaction... ResearchGate. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Maziarka, K., et al. (2020). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. [Link]
-
ResearchGate. (n.d.). α‐Arylation of N‐Boc Pyrrolidine. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
-
ChemComplete. (2022, May 14). Enolate Chemistry - Formation of Enolates [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
-
Organic Reaction Map. (n.d.). Wittig Reaction - Common Conditions. organic-reaction.com. [Link]
-
University of Cambridge. (n.d.). Enolate Chemistry. University of Cambridge. [Link]
-
Wang, D., et al. (2017). A three-membered ring approach to carbonyl olefination. Nature Communications. [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
University of Missouri-St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. University of Missouri-St. Louis. [Link]
-
Montclair State University. (n.d.). CH 18: ENOLATES:NOTES. Montclair State University. [Link]
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination... Organic Syntheses. [Link]
-
Myers, A. G. (n.d.). Olefination Reactions. Harvard University. [Link]
-
Reddy, G. S., et al. (2024). Redox-neutral α-functionalization of pyrrolidines... RSC Advances. [Link]
-
Snyder, S. A. (n.d.). Olefination Reaction.pdf. University of Chicago. [Link]
- Same as reference 24.
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination. Organic Chemistry Portal. [Link]
-
Wipf Group. (n.d.). Enolates & Enamines I. Basic Principles. University of Pittsburgh. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Strategic Application of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate in the Synthesis of Fused Heterocyclic Cores for Antiviral Agents
An Application Note for Medicinal and Process Chemistry
Abstract
This technical guide details the strategic application of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate as a pivotal starting material for the synthesis of complex pharmaceutical intermediates. We focus on its utility in constructing the pyrrolo[2,1-f][1][2][3]triazine scaffold, a core structural motif found in potent antiviral compounds such as Remdesivir and its active nucleoside metabolite, GS-441524.[1][4] This document provides a comprehensive overview of the molecule's reactivity, a detailed experimental protocol for a key synthetic transformation, and expert insights into process optimization and troubleshooting.
Introduction: A Versatile N-Heterocyclic Building Block
This compound ( 1 ) is a highly functionalized pyrrolidine derivative that has emerged as a valuable building block in modern medicinal chemistry. Its structure is primed for strategic elaboration, incorporating three key reactive centers: a ketone at the C4 position, a methyl ester at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.[5] The β-keto ester arrangement is a classic synthon for constructing a wide array of fused heterocyclic systems, while the orthogonal nature of the Boc and methyl ester groups allows for selective chemical manipulation in multi-step synthetic campaigns.
The pyrrolo[2,1-f][1][2][3]triazine ring system is a privileged scaffold in antiviral drug discovery, acting as a bioisostere for purine nucleobases.[2][6] The ability to efficiently construct this core is therefore of significant interest to drug development professionals. This application note demonstrates a robust and logical pathway to this key intermediate starting from compound 1 .
Structural Features and Synthetic Rationale
The synthetic utility of 1 is dictated by the precise arrangement of its functional groups. The diagram below illustrates the key reactive sites that enable its use as a versatile precursor.
Figure 2: Workflow for the synthesis of the target intermediate.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molar Eq. |
| This compound (1 ) | 194924-95-3 | 243.26 | 1.0 |
| Aminoguanidine Hydrochloride (2 ) | 1937-19-5 | 110.55 | 1.2 |
| Sodium Acetate (NaOAc) | 127-09-3 | 82.03 | 1.3 |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Solvent |
| Hexanes | 110-54-3 | 86.18 | Solvent |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 ) (10.0 g, 41.1 mmol, 1.0 eq).
-
Addition of Reagents: Add aminoguanidine hydrochloride (2 ) (5.45 g, 49.3 mmol, 1.2 eq), sodium acetate (4.37 g, 53.4 mmol, 1.3 eq), and ethanol (100 mL).
-
Causality Note: Sodium acetate acts as a mild base to neutralize the hydrochloride salt, liberating the free aminoguanidine nucleophile required for the reaction.
-
-
Reaction: Heat the resulting suspension to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 12-16 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate of the product and inorganic salts will form.
-
Isolation: Filter the cooled mixture through a Büchner funnel. Wash the filter cake with cold ethanol (2 x 20 mL) followed by deionized water (2 x 30 mL) to remove sodium chloride and unreacted sodium acetate.
-
Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of boiling ethanol, allow it to dissolve completely, and then let it cool slowly to room temperature, followed by cooling in an ice bath for 1 hour.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.
Expected Results
| Parameter | Expected Value |
| Product Name | 1-tert-butyl 2,3,7,8-tetrahydro-4-amino-7-oxopyrrolo[1,2-f]t[1][2][3]riazine-1-carboxylate (3 ) |
| Molecular Formula | C₁₂H₁₈N₄O₃ |
| Molecular Weight | 266.30 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.5-8.0 (br s, 2H, -NH₂), 4.2-4.5 (m, 2H, pyrrolidine CH₂), 3.8-4.1 (m, 1H, pyrrolidine CH), 2.8-3.2 (m, 2H, pyrrolidine CH₂), 1.45 (s, 9H, Boc -C(CH₃)₃). Note: Exact shifts may vary; peaks are representative of the expected structure. |
| MS (ESI+) | m/z: 267.1 [M+H]⁺ |
Field Insights: Troubleshooting and Optimization
-
Incomplete Reaction: If TLC analysis shows significant starting material after 16 hours, the reaction may be moisture-sensitive. Ensure the use of anhydrous ethanol. Alternatively, a stronger, non-nucleophilic base like triethylamine (1.5 eq) can be used in place of sodium acetate to more effectively scavenge the generated HCl.
-
Low Yields: Poor recovery can result from the product's partial solubility in the ethanol/water filtrate. Ensure the mixture is thoroughly cooled before filtration and use minimal volumes of cold solvent for washing the filter cake.
-
Purification Challenges: If the recrystallized product has low purity, column chromatography may be necessary. A silica gel column using a gradient elution from 2% to 10% methanol in dichloromethane is typically effective for separating the polar product from non-polar impurities.
-
Alternative Cyclization Conditions: For challenging substrates, the cyclization can be promoted by adding a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA) to facilitate the dehydration steps, although this must be balanced with the acid-lability of the Boc group. [7]
Conclusion
This compound serves as an exemplary building block for constructing high-value pharmaceutical intermediates. The protocol detailed herein demonstrates a practical, scalable, and efficient synthesis of a key pyrrolo[2,1-f]t[1][2][3]riazine precursor. The inherent reactivity of the β-keto ester moiety, combined with the strategic placement of protecting groups, allows for a straightforward entry into complex heterocyclic systems that are central to the development of next-generation antiviral therapeutics.
References
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Gram-Scale Synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate via Dieckmann Condensation
Abstract
This application note provides a detailed, field-proven protocol for the gram-scale synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[1] The synthetic strategy is centered around an efficient intramolecular Dieckmann condensation, a robust method for forming five- and six-membered cyclic β-keto esters.[2][3] This guide offers a comprehensive walkthrough of the procedure, from reagent preparation to purification and characterization, explaining the chemical principles behind each step to ensure reproducibility and high yield.
Introduction and Scientific Rationale
The 4-oxopyrrolidine-1,3-dicarboxylate scaffold is a privileged structure in modern pharmacology, serving as a critical intermediate for a wide array of therapeutic agents, including those targeting neurological disorders.[1] Its structural complexity and multiple functionalization points make it an attractive starting point for library synthesis and lead optimization.
The core of this synthetic protocol is the Dieckmann condensation, an intramolecular cyclization of a diester facilitated by a strong base.[4][5] This reaction is mechanistically analogous to the intermolecular Claisen condensation.[3][6] The choice of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is critical. It efficiently generates the requisite enolate intermediate from the acyclic diester precursor while minimizing competing side reactions like hydrolysis or transesterification, which could occur with nucleophilic bases like sodium ethoxide.[6] The entire process is conducted under anhydrous and inert conditions to prevent quenching of the highly reactive base and enolate intermediates.
Reaction Mechanism: The Dieckmann Condensation
The reaction proceeds through a well-established, base-catalyzed pathway:
-
Enolate Formation: Potassium tert-butoxide abstracts an acidic α-proton from one of the ester groups of the acyclic precursor, N-(tert-butoxycarbonyl)-N-(methoxycarbonylmethyl)glycine methyl ester, forming a reactive enolate.
-
Intramolecular Cyclization: The nucleophilic enolate attacks the carbonyl carbon of the second ester group within the same molecule, forming a five-membered ring and a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion (CH₃O⁻) to yield the cyclic β-keto ester.
-
Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The methoxide generated in the previous step deprotonates this position, forming a resonance-stabilized enolate. This irreversible deprotonation is the thermodynamic driving force for the reaction.
-
Acidic Workup: A final acidic workup quenches the reaction and protonates the enolate to yield the neutral this compound product.[6]
Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for a ~10-gram scale synthesis. Adjustments may be necessary for different scales, but the molar equivalencies should be maintained.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents | Supplier | Purity |
| N-(tert-butoxycarbonyl)-N-(methoxycarbonylmethyl)glycine methyl ester | C₁₁H₁₉NO₆ | 261.27 | 10.0 | 38.28 | 1.0 | Commercially Available | >95% |
| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | 112.21 | 5.16 | 46.0 | 1.2 | Sigma-Aldrich | >98% |
| Anhydrous Toluene | C₇H₈ | 92.14 | 200 mL | - | - | Acros Organics | <50 ppm H₂O |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | ~50 mL | ~50 | 1.3 | Fisher Scientific | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | - | - | VWR | ACS Grade |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 100 mL | - | - | LabChem | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 100 mL | - | - | LabChem | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~15 g | - | - | EMD Millipore | - |
| Silica Gel | SiO₂ | 60.08 | ~200 g | - | - | Sorbent Technologies | 60 Å, 230-400 mesh |
Required Apparatus
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Argon or Nitrogen gas inlet and bubbler
-
Dropping funnel (100 mL)
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Synthesis Procedure
A. Reaction Setup and Cyclization
-
Preparation: Assemble the 500 mL three-neck flask with a magnetic stir bar, condenser, and thermometer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Loading: To the cooled flask, add potassium tert-butoxide (5.16 g, 46.0 mmol) and anhydrous toluene (100 mL). Begin vigorous stirring to create a fine suspension.
-
Substrate Solution: In a separate dry flask, dissolve the diester precursor (10.0 g, 38.28 mmol) in anhydrous toluene (100 mL).
-
Initiation of Condensation: Gently heat the t-BuOK suspension to 50-55 °C. Once the temperature is stable, add the diester solution dropwise via the addition funnel over approximately 60-90 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products from excessive heat.
-
Reaction Drive: After the addition is complete, maintain the reaction mixture at 55 °C with continued stirring for 2-3 hours. The mixture will typically become a thick, yellowish-orange slurry.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot (Rf ≈ 0.6) and the appearance of a new, more polar spot at the baseline (the salt of the product) indicates completion.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
B. Workup and Extraction
-
Quenching: Cool the reaction mixture in an ice-water bath to 0-5 °C. Cautiously and slowly, add 1 M HCl (~50 mL) to quench the reaction until the pH of the aqueous layer is between 4 and 5. Safety Note: Quenching is exothermic and will release gas. Perform this step slowly in a well-ventilated fume hood.
-
Phase Separation: Transfer the entire mixture to a 500 mL separatory funnel. The layers will separate. Drain the lower aqueous layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL) to recover any dissolved product.
-
Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). Causality Note: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a crude yellow-orange oil.
C. Purification
-
Chromatography: Purify the crude oil via flash column chromatography on silica gel.
-
Elution: Equilibrate the column with a 9:1 Hexanes:EtOAc mixture. Load the crude product onto the silica gel and elute with a gradient of 10% to 30% EtOAc in Hexanes.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product (Rf ≈ 0.4 in 3:1 Hexanes:EtOAc).
-
Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a pale yellow oil or a low-melting solid. The expected yield is typically 75-85%.
Visualization of Workflow
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for the synthesis of the target compound.
Safety and Hazard Information
-
Potassium tert-butoxide: Highly corrosive and reacts violently with water. Handle in a glove box or under a strict inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toluene and Ethyl Acetate: Flammable solvents. Avoid open flames and ensure work is performed in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
GHS Hazard Information: The related compound, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] Similar precautions should be taken for the pyrrolidine analogue.
References
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Shaffer, P. L. (n.d.). The Dieckmann Condensation. Organic Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
use of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate in solid-phase organic synthesis
Application Note & Protocol Guide
Topic: Strategic Use of the 4-Oxopyrrolidine Scaffold in Solid-Phase Organic Synthesis for Accelerated Drug Discovery
Preamble: The Pyrrolidine Scaffold and the Imperative for Synthesis Platforms
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-hybridized structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing selective and potent therapeutics.[1][3][4][5] The ability to stereospecifically decorate this core allows for fine-tuning of pharmacological properties, from receptor binding affinity to metabolic stability.[3][4][5]
To harness the potential of this scaffold, medicinal chemists require robust and efficient synthetic platforms. Solid-Phase Organic Synthesis (SPOS) has emerged as a superior technology for this purpose, enabling the rapid generation of compound libraries by simplifying purification to mere filtration and washing steps.[6] This methodology is exceptionally well-suited for creating diverse collections of molecules for high-throughput screening.
This guide details a powerful strategy for leveraging the 4-oxopyrrolidine motif in SPOS. We will focus on the on-resin generation of a key intermediate, modeled by 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate , and its subsequent diversification through reductive amination. This approach transforms a simple, resin-bound precursor into a library of complex, drug-like molecules.
The Strategic Core: On-Resin Generation of the 4-Oxo Handle
The central strategy of this application is not the immobilization of a pre-synthesized 4-oxopyrrolidine, but rather its efficient generation on the solid support from a readily available precursor. This "proline editing" approach offers significant advantages in flexibility and convergence.[7] We begin with a resin-bound 4-hydroxyproline (Hyp), a commercially available and inexpensive starting material, and perform a selective oxidation to unmask the highly versatile 4-keto group.
Key Molecular Features & Rationale:
-
N-Boc (tert-Butyloxycarbonyl) Group: This serves as a robust, acid-labile protecting group for the pyrrolidine nitrogen. It is stable to the planned oxidation and reductive amination conditions but is readily removed during the final acidolytic cleavage step. The Boc/Bzl strategy is a classic and reliable method in solid-phase synthesis.[8][9]
-
4-Oxo Functionality: This ketone is the linchpin of our diversification strategy. It is an electrophilic handle that is unreactive under standard peptide coupling conditions but is primed for nucleophilic attack, most notably in the formation of imines/iminium ions for reductive amination.
-
Solid Support (Resin): The entire synthesis is anchored to a polymer bead (e.g., Wang or Merrifield resin). This simplifies the entire workflow by allowing for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simple washing.
Overall Synthetic Workflow
The entire process can be visualized as a linear sequence of transformations on the solid support, culminating in a final cleavage step to release the desired products.
Caption: High-level workflow for the solid-phase synthesis of a 4-amino-pyrrolidine library.
Core Application: Library Generation via Reductive Amination
Reductive amination is a robust and highly reliable method for forming carbon-nitrogen bonds.[10] In the context of SPOS, it is a powerful tool for diversification. The resin-bound ketone is treated with a library of primary amines in the presence of a mild reducing agent.
Mechanism & Reagent Choice:
The reaction proceeds via the formation of a resin-bound iminium ion intermediate, which is then reduced by a hydride source. The choice of reducing agent is critical for success on a solid phase.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for this protocol. It is a mild and selective reducing agent, capable of reducing the iminium ion intermediate much faster than the starting ketone.[11][12] This selectivity prevents the formation of the corresponding 4-hydroxyproline byproduct. Unlike sodium cyanoborohydride (NaCNBH₃), it avoids the use of toxic cyanide reagents.[12]
-
Acetic Acid (AcOH): A catalytic amount of weak acid is used to facilitate the dehydration step that forms the iminium ion.
Caption: Mechanism of solid-phase reductive amination on the 4-oxopyrrolidine scaffold.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: On-Resin Oxidation of 4-Hydroxyproline
This protocol details the conversion of a resin-bound 4-hydroxyproline to the target 4-oxopyrrolidine.
-
Resin Preparation:
-
Start with Fmoc-Hyp(Trt)-Wang resin (or similar, 100-200 mesh, ~0.5 mmol/g loading).
-
Place 1.0 g of resin in a fritted solid-phase synthesis vessel.
-
Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes. Drain.
-
Wash the resin with N,N-Dimethylformamide (DMF, 3 x 10 mL).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain.
-
Repeat the treatment with fresh 20% piperidine in DMF (10 mL) for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
N-Boc Protection:
-
To the swelled resin, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 5 equivalents relative to resin loading) and Diisopropylethylamine (DIPEA, 5 equiv.) in DMF (10 mL).
-
Agitate the mixture at room temperature for 2 hours.
-
Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (MeOH, 3 x 10 mL). Dry the resin under high vacuum.
-
Self-Validation: Confirm complete reaction using a Kaiser test (should be negative, indicating no free primary amine).
-
-
Trityl Deprotection:
-
Swell the Boc-Hyp(Trt)-resin in DCM (10 mL).
-
Treat with a solution of 1% Trifluoroacetic acid (TFA) and 1% Triisopropylsilane (TIS) in DCM (10 mL). Agitate for 2 minutes. Repeat 5-10 times until the yellow color of the trityl cation is no longer observed in the drained solution.
-
Wash thoroughly with DCM (5 x 10 mL) and DMF (3 x 10 mL).
-
-
Dess-Martin Oxidation:
-
Swell the deprotected resin in DCM (10 mL).
-
Add a solution of Dess-Martin periodinane (DMP, 4 equivalents) in DCM.
-
Agitate at room temperature for 4 hours.
-
Drain and wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), and a 1:1 mixture of DMF/water (3 x 10 mL) to remove DMP byproducts.
-
Wash finally with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under vacuum. The resin now contains the 4-oxopyrrolidine scaffold.
-
Protocol 2: Parallel Reductive Amination
This protocol is designed for parallel synthesis in a multi-well reaction block.
-
Resin Dispensing:
-
Dispense the 4-oxopyrrolidine resin from Protocol 1 into the wells of a reaction block (e.g., 50 mg/well).
-
Swell the resin in 1,2-Dichloroethane (DCE, 0.5 mL/well) for 20 minutes.
-
-
Amine Addition:
-
Prepare stock solutions of a diverse library of primary amines (e.g., benzylamine, aniline derivatives, alkylamines) in DMF or N-Methyl-2-pyrrolidone (NMP).
-
To each well, add the respective amine solution (5 equivalents relative to resin loading) followed by glacial acetic acid (5 equivalents).
-
Agitate the block at room temperature for 1 hour to facilitate iminium ion formation.
-
-
Reduction:
-
Add a solution or slurry of Sodium Triacetoxyborohydride (NaBH(OAc)₃, 5 equivalents) in DCE to each well.
-
Seal the reaction block and agitate at room temperature overnight (12-16 hours).
-
-
Washing:
-
Drain the reaction solutions from the block.
-
Perform a series of washes on the resin in each well: DMF (3 x 1 mL), DCM (3 x 1 mL), MeOH (3 x 1 mL).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Product Isolation
This protocol releases the final product from the solid support and removes the N-Boc protecting group.
-
Preparation:
-
Place the dried, derivatized resin from each well into individual, labeled 1.5 mL microcentrifuge tubes.
-
Prepare a fresh cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[13]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (0.5 mL) to each tube.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
-
Product Isolation:
-
Filter the resin using a filter plate or by carefully pipetting the solution away from the resin beads.
-
Collect the TFA filtrate in a labeled collection plate or vial array.
-
Concentrate the TFA solution under a stream of nitrogen or using a centrifugal evaporator.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the crude product pellet.
-
-
Analysis:
-
Dissolve the crude product in a suitable solvent (e.g., DMSO/water).
-
Analyze purity by HPLC and confirm identity by LC-MS.
-
Expected Data & Outcomes
The success of the reductive amination step is highly dependent on the nucleophilicity and steric bulk of the amine used. The following table provides representative data for a selection of amines.
| Amine Substrate | Amine Equivalents | NaBH(OAc)₃ Equivalents | Reaction Time (h) | Expected Crude Purity (by HPLC @ 214 nm) |
| Benzylamine | 5 | 5 | 16 | >85% |
| 4-Methoxybenzylamine | 5 | 5 | 16 | >90% |
| Cyclohexylamine | 5 | 5 | 16 | >80% |
| Aniline | 10 | 10 | 24 | ~65% |
| 2-Fluoroaniline | 10 | 10 | 24 | ~50% |
Causality Behind Experimental Choices:
-
Increased Equivalents for Anilines: Electron-deficient anilines are less nucleophilic, requiring higher concentrations and longer reaction times to drive the initial iminium formation to completion.
-
Solvent Choice (DCE): Dichloroethane is an excellent choice for reductive aminations with NaBH(OAc)₃ as it is aprotic and effectively solvates the reactants without reacting with the borohydride.[11]
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34. [Link][3][4][5]
-
Darlak, K., et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Molecules, 15(9), 6073-6084. [Link][6]
-
Bozkurt, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link][2]
-
AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library. [Link][8]
-
Sunresin (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin Resources. [Link][9]
-
Welch, M. A., et al. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 133(46), 18831–18845. [Link][7]
-
Abdel-Magid, A. F., et al. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link][10]
-
Organic Chemistry Portal (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link][11]
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Master Organic Chemistry Blog. [Link][12]
-
Synthetic Pages (2001). solid-supported reductive amination. Synthetic Pages. [Link][14]
-
Fujii, N., et al. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 30(5), 623-630. [Link][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. syntheticpages.org [syntheticpages.org]
- 15. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate for Biological Screening
Introduction: The Privileged Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3] Its prevalence in FDA-approved drugs underscores its significance as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[4] The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a greater exploration of chemical space compared to its flat, aromatic counterparts, a crucial aspect in the design of novel therapeutics.[2]
1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a versatile and synthetically accessible starting material for the construction of diverse compound libraries. Its rigidified pyrrolidine core presents three key points for diversification: the C4-ketone, the C3-methyl ester, and the N1-Boc protecting group. This strategic arrangement of functional groups allows for a wide range of chemical transformations, enabling the generation of a multitude of analogs for biological screening. The derivatization of this scaffold is a prime example of diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse small molecules to probe biological pathways and identify new drug leads.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the rationale behind key synthetic transformations, provide detailed, field-proven protocols, and discuss the principles of library design for effective biological screening.
Strategic Derivatization of the 4-Oxopyrrolidine Core
The chemical reactivity of the 4-oxopyrrolidine scaffold allows for a variety of modifications. The primary focus of derivatization is typically the ketone at the C4 position, as it is a versatile handle for introducing a wide range of functional groups and molecular skeletons. The choice of derivatization strategy should be guided by the desired properties of the final compounds and the biological targets of interest.
Visualizing the Derivatization Workflow
Caption: Derivatization workflow for this compound.
Experimental Protocols
Reductive Amination: Introduction of Diverse Amine Functionality
Rationale: Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from ketones.[6] The reaction proceeds in two steps: the formation of an intermediate imine or enamine, followed by its reduction.[7] This one-pot procedure is highly efficient for generating libraries of substituted amines, which are a common motif in bioactive molecules. The choice of reducing agent is critical for the success of the reaction; sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and selectivity for the iminium ion over the starting ketone.[6]
Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the primary or secondary amine (1.2 equiv).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. Acetic acid (1-2 equiv) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 12 | 85 |
| Aniline | NaBH(OAc)₃ | DCM | 16 | 78 |
| Morpholine | NaBH(OAc)₃ | DCE | 24 | 75 |
| Piperidine | NaBH₃CN | MeOH | 18 | 80 |
Wittig Reaction: Synthesis of Exocyclic Alkenes
Rationale: The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[8][9] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[10] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[8] This reaction is particularly useful for introducing exocyclic double bonds, a structural motif that can impart interesting conformational constraints and biological activities. The reactivity of the ylide determines the stereochemical outcome of the reaction.[8]
Protocol: General Procedure for the Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the appropriate phosphonium salt (1.2 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 equiv) dropwise. Stir the resulting mixture at room temperature for 1-2 hours until the ylide is formed (typically indicated by a color change).
-
Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
| Phosphonium Salt | Base | Solvent | Time (h) | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 | 70 |
| Ethyltriphenylphosphonium bromide | t-BuOK | THF | 18 | 65 |
| (Carbethoxymethyl)triphenylphosphonium bromide | NaH | THF | 24 | 80 |
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
Rationale: The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[11] This reaction is highly effective for synthesizing electron-deficient alkenes, which are valuable Michael acceptors and precursors for further functionalization. Malononitrile and ethyl cyanoacetate are common active methylene compounds used in this condensation.
Protocol: General Procedure for Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in a suitable solvent such as ethanol or toluene (0.2 M).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1-0.2 equiv).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction. The reaction is typically complete within 2-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by flash column chromatography on silica gel.
| Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 4 | 90 |
| Ethyl cyanoacetate | Ammonium acetate | Toluene | 6 | 82 |
| Diethyl malonate | Sodium ethoxide | Ethanol | 8 | 75 |
Grignard Addition: Introduction of Alkyl and Aryl Moieties
Rationale: The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[12] This reaction converts the ketone at the C4 position into a tertiary alcohol, introducing a new alkyl or aryl substituent. It is important to note that the ester group at C3 can also react with Grignard reagents, potentially leading to double addition.[12] Careful control of reaction conditions, such as low temperature and slow addition of the Grignard reagent, is crucial to favor the desired 1,2-addition to the ketone.
Protocol: General Procedure for Grignard Addition
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Reagent Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.1 equiv) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methylmagnesium bromide | THF | -78 | 2 | 75 |
| Phenylmagnesium bromide | THF | -78 | 3 | 68 |
| Ethylmagnesium chloride | THF | -78 | 2.5 | 72 |
Library Design and Biological Screening Strategy
The derivatization of the this compound scaffold is a gateway to constructing a diverse chemical library for high-throughput screening (HTS).[13][14] The goal of library design is to maximize the exploration of relevant chemical space to increase the probability of identifying "hits" – compounds that exhibit a desired biological activity.[15]
Principles of Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis aims to generate collections of structurally diverse molecules from a common starting material.[5] In the context of our pyrrolidine scaffold, DOS can be achieved by:
-
Appendage Diversity: Introducing a wide variety of amines in the reductive amination, different ylides in the Wittig reaction, various active methylene compounds in the Knoevenagel condensation, and a range of Grignard reagents.
-
Stereochemical Diversity: The C3 and C4 positions of the pyrrolidine ring are chiral centers. The derivatization reactions can lead to the formation of diastereomers. The separation and biological evaluation of these stereoisomers can provide valuable structure-activity relationship (SAR) data.
-
Scaffold Diversity: While the core pyrrolidine ring remains, the different derivatization strategies lead to distinct molecular shapes and functionalities, effectively creating different scaffolds for biological recognition.
Visualizing the Library Design Strategy
Caption: Strategy for generating a diverse compound library for HTS and lead discovery.
High-Throughput Screening (HTS) Cascade
Once the compound library is synthesized and purified, it is subjected to a high-throughput screening cascade to identify and characterize bioactive molecules.
-
Primary Screening: The entire library is screened at a single concentration against the biological target of interest in a high-throughput format.[16] The goal is to identify initial "hits" that show activity above a certain threshold.
-
Hit Confirmation: The hits from the primary screen are re-tested to confirm their activity and eliminate false positives.
-
Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary Assays: Compounds with significant potency are further evaluated in secondary assays to determine their selectivity, mechanism of action, and potential off-target effects.
-
Structure-Activity Relationship (SAR) Analysis: The data from the screening cascade is used to build a structure-activity relationship, which guides the design and synthesis of more potent and selective analogs.[1]
Conclusion
This compound is a highly valuable starting material for the construction of diverse and medicinally relevant compound libraries. The strategic application of robust chemical transformations such as reductive amination, the Wittig reaction, Knoevenagel condensation, and Grignard addition allows for the systematic exploration of chemical space around the privileged pyrrolidine scaffold. The detailed protocols and strategic guidance provided in this application note are intended to empower researchers to efficiently generate novel chemical entities for biological screening, ultimately accelerating the drug discovery process.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Bellenie, B. R., & Goodman, J. M. (2004). The application of in situ quench to the reductive amination of aldehydes and ketones. Organic & Biomolecular Chemistry, 2(11), 1644-1647. [Link]
-
Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis. Angewandte Chemie International Edition, 43(1), 46-58. [Link]
-
But, T. J., & Li, P. (2005). The Wittig Reaction: A Powerful Tool for the Synthesis of Alkenes. Current Organic Synthesis, 2(1), 13-31. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6681. [Link]
-
Edmonds, M., & Willis, C. (2005). The Wittig reaction. Comprehensive Organic Functional Group Transformations II, 1, 155-192. [Link]
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930. [Link]
-
Kar, S., & Armentrout, J. R. (2019). Pyrrolidine-Based Scaffolds in Medicinal Chemistry. Future Medicinal Chemistry, 11(16), 2125-2147. [Link]
-
Knoevenagel Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
Maruoka, K., & Ooi, T. (2003). Enantioselective addition of Grignard reagents to aldehydes and ketones. Chemical reviews, 103(8), 3013-3028. [Link]
-
Murphy, J. A. (2001). Grignard Reagents: New Developments. In Handbook of Grignard Reagents (pp. 417-453). CRC Press. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Portal. [Link]
-
Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969. [Link]
-
Spring, D. R. (2005). Diversity-oriented synthesis; a challenge for synthetic chemists. Chemical Communications, (13), 1615-1626. [Link]
-
Walters, W. P., Stahl, M. T., & Murcko, M. A. (1998). Virtual screening–an overview. Drug discovery today, 3(4), 160-178. [Link]
-
Wikipedia contributors. (2023, December 12). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, November 29). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, October 29). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. curiaglobal.com [curiaglobal.com]
- 14. bioc258.stanford.edu [bioc258.stanford.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Welcome to the technical support center for the purification of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. By understanding the underlying chemical principles, you can optimize your purification strategies and ensure the highest quality of your final product.
Introduction to the Molecule and its Synthesis
This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its synthesis typically involves an intramolecular Dieckmann condensation of a diester precursor.[1][2] This reaction, while powerful for forming the five-membered pyrrolidinone ring, can present several purification challenges due to potential side reactions and the inherent reactivity of the product itself.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
FAQ 1: Column Chromatography Issues
Question: I am purifying my crude this compound using silica gel column chromatography, but I'm observing significant tailing and poor separation. What could be the cause and how can I resolve this?
Answer:
This is a common issue when purifying β-keto esters on standard silica gel.[3] The problem often stems from a combination of two factors: the acidic nature of silica gel and the keto-enol tautomerism of your compound.
Causality:
-
Acidity of Silica Gel: The surface of silica gel is covered in acidic silanol groups (Si-OH). These acidic sites can interact strongly with the basic nitrogen and the carbonyl groups of your molecule, leading to tailing. More critically, the acidic environment can catalyze the hydrolysis of the tert-butyl ester or the entire β-keto ester functionality, leading to product degradation on the column.[3]
-
Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of the keto and enol tautomers. These two forms have different polarities and can interconvert on the column, resulting in broadened peaks and what appears to be poor separation, even if the compound is pure.[4]
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Before preparing your column, neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v).[3]
-
Optimize Your Eluent System:
-
Start with a non-polar solvent system and gradually increase the polarity. A common starting point for N-Boc protected compounds is a mixture of ethyl acetate and hexanes.[5]
-
For this compound, a gradient of 10% to 40% ethyl acetate in hexanes is a good starting point for elution.
-
-
Consider Alternative Stationary Phases: If deactivation of silica gel is insufficient, consider using a more inert stationary phase:
-
Neutral Alumina: Alumina is a good alternative for moderately polar compounds and is available in neutral, acidic, and basic grades. For this compound, neutral alumina would be the most appropriate choice to avoid base-catalyzed degradation.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the purification of sensitive compounds.
-
Workflow for Troubleshooting Column Chromatography:
Caption: Troubleshooting workflow for column chromatography of this compound.
FAQ 2: Product Instability and Degradation
Question: My final product yield is consistently low, and I suspect the compound is degrading during workup or purification. What are the likely degradation pathways and how can I minimize them?
Answer:
Your suspicion is likely correct. This compound contains two acid-labile groups: the N-Boc protecting group and the tert-butyl ester. The β-keto ester functionality is also susceptible to both acidic and basic hydrolysis.
Degradation Pathways:
-
Acid-Catalyzed Deprotection: Exposure to strong acids, and even prolonged exposure to milder acidic conditions (like silica gel), can cleave the Boc group.
-
Hydrolysis of Esters: Both the tert-butyl and methyl esters can be hydrolyzed under acidic or basic conditions, especially at elevated temperatures.
-
Retro-Dieckmann Condensation: Under strongly basic conditions, the pyrrolidinone ring can undergo a retro-Dieckmann reaction, leading to the ring-opened diester.
Preventative Measures:
-
Aqueous Workup:
-
Use a mild base like saturated sodium bicarbonate solution to neutralize any acidic residues from the reaction. Avoid strong bases like sodium hydroxide.
-
Keep the workup temperature low (ice bath) to minimize hydrolysis.
-
Extract the product promptly into an organic solvent like ethyl acetate or dichloromethane.
-
-
Solvent Removal:
-
Concentrate the organic extracts under reduced pressure at a low temperature (below 40°C).
-
-
Purification:
-
As discussed in FAQ 1, use deactivated silica gel or an alternative stationary phase.
-
If crystallization is attempted, screen for neutral solvent systems.
-
Stability Profile:
| Condition | Potential Degradation | Recommendation |
| Strong Acid (e.g., HCl, TFA) | Rapid cleavage of N-Boc group and tert-butyl ester.[6] | Avoid. |
| Silica Gel (prolonged exposure) | Slow cleavage of N-Boc group, potential ester hydrolysis. | Minimize contact time, use deactivated silica. |
| Strong Base (e.g., NaOH, KOH) | Ester hydrolysis, potential retro-Dieckmann. | Avoid. |
| Mild Base (e.g., NaHCO₃, Et₃N) | Generally stable for short periods. | Use for neutralization during workup. |
| Elevated Temperature (>50°C) | Increased rate of hydrolysis and other decomposition pathways. | Maintain low temperatures during workup and solvent removal. |
FAQ 3: Crystallization Difficulties
Question: I am having trouble crystallizing my purified this compound. It either remains an oil or precipitates as an amorphous solid. What crystallization strategies can I try?
Answer:
Crystallization can be a challenging step, often requiring empirical screening of various solvents and techniques. For a molecule with the polarity and functional groups of your target compound, a systematic approach is key.
Recommended Crystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[7]
-
Initial Screening: In small vials, test the solubility of a small amount of your purified oil in various solvents of differing polarities (e.g., diethyl ether, ethyl acetate, acetone, isopropanol, hexanes, and mixtures thereof).
-
Promising Solvents: Solvents that show poor solubility at room temperature but good solubility upon gentle warming are good candidates. For pyrrolidinone derivatives, mixtures of a polar solvent (like ethyl acetate or acetone) with a non-polar anti-solvent (like hexanes or heptane) are often successful.[8][9]
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a minimal amount of a relatively volatile solvent (e.g., diethyl ether or ethyl acetate/hexanes) in a loosely covered vial. Allow the solvent to evaporate slowly over several hours to days.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile anti-solvent (e.g., a vial with an ethyl acetate solution inside a beaker of hexanes). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer) to induce crystallization.
-
Logical Flow for Crystallization Strategy:
Caption: A systematic approach to the crystallization of this compound.
Characterization of Pure Product
Ensuring the purity and structural integrity of your final product is crucial. Below is a table of expected analytical data for this compound.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): ~4.0-3.5 (m, 3H, CH₂-N-CH), ~3.7 (s, 3H, OCH₃), ~3.4 (t, 1H, CH), ~2.6 (m, 2H, CH₂-C=O), ~1.45 (s, 9H, C(CH₃)₃). Note: Due to the presence of rotamers around the N-Boc bond, some peaks may appear broadened.[10] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): ~205 (C=O, ketone), ~170 (C=O, methyl ester), ~154 (C=O, carbamate), ~80 (C(CH₃)₃), ~52 (OCH₃), ~50-45 (CH₂-N-CH), ~35 (CH₂-C=O), ~28 (C(CH₃)₃). |
| Mass Spectrometry (ESI+) | m/z: 244.11 [M+H]⁺, 266.10 [M+Na]⁺ |
| Appearance | Colorless to pale yellow oil or off-white solid. |
References
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF. Retrieved from [Link]
-
(n.d.). Guide for crystallization. Retrieved from [Link]
-
Crystal Growth & Design. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Retrieved from [Link]
-
RSC Advances. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyrrolidine derivatives.
-
(n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2014, August 5). Can anyone suggest me suitable solvent for 2-oxo-1-pyrrolidineacetamide crystallisation?. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Minnesota Digital Conservancy. (2012, April 18). Application of the Dieckmann Condensation to Pyrrole Diesters. Retrieved from [Link]
-
Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]
-
Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate. This valuable heterocyclic building block is central to numerous drug discovery programs. Its synthesis, typically achieved via a Dieckmann condensation, is elegant yet susceptible to several side reactions that can impact yield, purity, and stereochemical integrity.
This guide is structured to provide you, our fellow researchers and chemists, with not just protocols but the underlying chemical principles to troubleshoot and optimize this critical transformation. We will delve into the causality behind common issues and provide field-proven solutions.
Section 1: The Core Transformation: Understanding the Dieckmann Condensation
The synthesis of the target pyrrolidinone ring system is a classic example of an intramolecular Claisen condensation, known as the Dieckmann condensation.[1][2] The reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. In this case, the starting material is an N-Boc protected aspartic acid derivative.
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from the carbon adjacent to the methyl ester carbonyl.
-
Intramolecular Attack: The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the tert-butyl ester. This is a 5-exo-trig cyclization, which is kinetically and thermodynamically favorable.[2][3]
-
Tetrahedral Intermediate: A cyclic tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating the tert-butoxide as a leaving group to form the cyclic β-keto ester.
-
Deprotonation (Driving Force): The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the starting diester.[4] The base present in the reaction mixture deprotonates it, forming a stabilized enolate. This final, essentially irreversible acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium towards the product.[5][6]
-
Acidic Workup: A final protonation step during aqueous workup yields the neutral this compound.
Caption: Key stages of the Dieckmann condensation for pyrrolidinone synthesis.
Table 1: Critical Reaction Parameter Overview
| Parameter | Recommended Choice | Rationale & Causality | Potential Issues |
| Base | Potassium tert-butoxide (KOtBu), NaH, KHMDS, NaHMDS | Must be strong enough to deprotonate the α-carbon of the ester. Non-nucleophilic, sterically hindered bases minimize side reactions.[7] | Weak Base: No reaction. Nucleophilic Base (e.g., NaOMe): Can lead to transesterification if it doesn't match the ester group.[3] |
| Solvent | Anhydrous Aprotic Solvents (THF, Toluene, DME) | Polar aprotic solvents stabilize the enolate intermediate.[7] Protic solvents (e.g., ethanol) can protonate the enolate, reversing the initial step. | Wet Solvents: Quenches the base and enolate, halting the reaction. Protic Solvents: Drastically reduces yield. |
| Temperature | 0 °C to Reflux (Solvent Dependent) | Lower temperatures can improve selectivity and reduce side reactions like epimerization.[8] Higher temperatures increase reaction rate but may promote degradation. | Too High: Increased risk of Boc deprotection, hydrolysis, and epimerization. Too Low: Sluggish or incomplete reaction. |
| Concentration | 0.1 - 0.5 M | The reaction is intramolecular. High dilution principle favors cyclization over intermolecular side reactions. | Too High: Promotes intermolecular Claisen condensation, leading to dimerization or polymerization.[7] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
Answer: This is the most common issue and almost always points to problems with the initial, critical deprotonation step.
Causality: The formation of the enolate is the first committed step. If the base is not effective or the enolate is quenched, the reaction cannot proceed. The entire reaction is an equilibrium until the final deprotonation of the product, so any disruption can stall it.[9]
Troubleshooting Protocol:
-
Verify Reagent & Solvent Anhydrousness:
-
Base: Use freshly opened, high-purity base. Sodium hydride (NaH) is often sold as a dispersion in mineral oil; wash it with anhydrous hexanes and dry it under argon before use. KOtBu is highly hygroscopic and should be handled in a glovebox.
-
Solvent: Use freshly distilled solvent from a suitable drying agent (e.g., Na/benzophenone for THF) or use a commercial solvent from a purification system (e.g., PureSolv).
-
Starting Material: Ensure your diester is fully dry by co-evaporating with anhydrous toluene or drying under high vacuum.
-
-
Assess Base Strength and Equivalents:
-
You must use at least 1.0 equivalent of a strong base. The reaction consumes the base to form the final product enolate, which drives the reaction to completion.[5] Using catalytic base will result in very low conversion. Many protocols recommend a slight excess (1.1-1.2 eq).
-
Ensure the pKa of your base's conjugate acid is significantly higher than that of the ester α-proton (pKa ≈ 25). Bases like KOtBu (pKa of tBuOH ≈ 18) or NaH are suitable.
-
-
Optimize Temperature and Reaction Time:
-
If using NaH, the reaction often requires heating (e.g., refluxing THF or toluene) to achieve a reasonable rate.
-
With stronger, more soluble bases like KHMDS or KOtBu, the reaction may proceed efficiently at room temperature or even 0 °C. Start at 0 °C and allow the reaction to slowly warm to room temperature overnight. Monitor by TLC or LC-MS.
-
Caption: Decision workflow for troubleshooting low reaction yield.
Q2: My mass spec shows a major impurity with approximately double the mass of my starting material. What is it?
Answer: You are likely observing the product of an intermolecular Claisen condensation, resulting in a dimer.
Causality: The Dieckmann condensation (intramolecular) is in competition with the standard Claisen condensation (intermolecular). While the 5-membered ring formation is entropically favored, this advantage can be overcome if the concentration of the starting material is too high. At high concentrations, an enolate from one molecule is more likely to collide with and react with a different molecule of the diester rather than its own other end.
Preventative Measures:
-
High Dilution: The most effective solution is to run the reaction at a lower concentration (e.g., 0.1 M or less).
-
Slow Addition: A more practical approach for larger scales is to add the diester starting material slowly via a syringe pump to a solution of the base in the solvent. This technique maintains a very low instantaneous concentration of the unreacted diester, strongly favoring the intramolecular pathway.
Q3: I am detecting the diastereomer of my product. How can I prevent epimerization at the C3 position?
Answer: Epimerization of the stereocenter alpha to the methyl ester is a significant risk due to the basic conditions required for the reaction.
Causality: The α-proton at C3 is the most acidic proton in the starting material, and its removal to form the enolate is the first step of the desired reaction. However, this enolate is planar (sp² hybridized) at C3. If it gets re-protonated by a trace proton source before cyclization, it can do so from either face, leading to racemization or epimerization of that center.[10] Prolonged exposure to strong base and high temperatures increases the likelihood of this reversible protonation/deprotonation, scrambling the stereocenter.
Strategies for Mitigation:
-
Choice of Base and Temperature:
-
Use a very strong, non-nucleophilic base like KHMDS or LDA at low temperatures (-78 °C to 0 °C). These conditions promote rapid, irreversible deprotonation to form the kinetic enolate, which can then proceed to cyclize before it has a chance to equilibrate or be re-protonated.[8]
-
-
Minimize Reaction Time:
-
Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. Do not let the reaction stir unnecessarily for extended periods (e.g., over the weekend) after completion.
-
-
Solvent Effects:
Q4: My workup is complex, and I'm seeing byproducts corresponding to the loss of the Boc group or hydrolysis of one of the esters.
Answer: This indicates that the reaction conditions are too harsh, leading to the cleavage of the protecting groups.
Causality:
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) group is known for its stability to most basic conditions and nucleophiles.[12][13] However, it is not completely inert. Strong bases, particularly at elevated temperatures (reflux), can induce its removal, likely through an elimination mechanism.[14][15]
-
Ester Hydrolysis: Strong bases can directly saponify (hydrolyze) either the methyl or tert-butyl ester, especially if any water is present or during an unoptimized aqueous workup. The tert-butyl ester is generally more resistant to base-mediated hydrolysis due to steric hindrance, but it is not immune.
Troubleshooting and Optimization:
-
Avoid High Temperatures: If possible, use a base/solvent system that allows the reaction to proceed at room temperature or below (e.g., KOtBu in THF at 0 °C to RT). Avoid refluxing conditions unless absolutely necessary.
-
Careful Workup: Quench the reaction by pouring it into a cold, buffered acidic solution (e.g., saturated NH₄Cl or cold 1M HCl). Do not use strong acids or allow the mixture to warm significantly during the quench. A rapid and cold workup will minimize the time the product is exposed to harsh pH conditions.
-
Base Selection: Ensure you are not using a highly nucleophilic base like NaOH or KOH, which are excellent reagents for saponification. Stick to hindered alkoxides or amide bases.
Section 3: Recommended Experimental Protocol
This protocol is designed as a robust starting point, emphasizing control over the key parameters discussed above.
Caption: A standard experimental workflow for the Dieckmann cyclization.
Procedure:
-
Setup: Under an argon or nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution based on the starting material. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the starting diester (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold, stirring base suspension over 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir overnight. Monitor the reaction for the disappearance of starting material using TLC (e.g., 30% EtOAc/Hexanes) or LC-MS.
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing cold saturated aqueous ammonium chloride (NH₄Cl) solution with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% EtOAc in hexanes) to afford the pure product.
References
-
ResearchGate. (2017). Deprotection of a Primary Boc Group under Basic Conditions. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Bases - Wordpress. Available at: [Link]
-
Reddit. (2021). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). Dieckmann Condensation. Available at: [Link]
-
JoVE. (n.d.). Regioselective Formation of Enolates. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Available at: [Link]
-
Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]
-
JoVE. (n.d.). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Available at: [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. Available at: [Link]
-
SlideShare. (2015). Epimerization of Peptide. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. Available at: [Link]
-
Leah4sci. (2016). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. YouTube. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Video: Regioselective Formation of Enolates [jove.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Bases - Wordpress [reagents.acsgcipr.org]
optimization of reaction time and temperature for reactions involving 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Welcome to the technical support center for 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this versatile synthetic building block. As a β-keto ester integrated into a pyrrolidine scaffold, this molecule presents unique challenges and opportunities in synthesis. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common challenges encountered during key transformations of this compound. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively.
Section 1: Alkylation at the C-3 Position
The C-3 position is the most common site for functionalization due to the acidity of the α-proton, facilitated by the two adjacent carbonyl groups.
Q1: My C-3 alkylation is not proceeding or gives very low yields. What are the likely causes and how can I fix it?
A1: Failure of C-3 alkylation typically stems from issues with enolate formation or stability. The pKa of the C-3 proton is approximately 11, requiring a sufficiently strong base for complete deprotonation.[1]
-
Cause 1: Inappropriate Base Strength or Stoichiometry. The reaction requires a stoichiometric amount of a strong base because the resulting β-keto ester product is itself acidic and will be deprotonated, driving the reaction to completion.[1]
-
Solution: Use at least one full equivalent of a strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice. For more sensitive substrates, consider lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). Avoid weaker bases like triethylamine or carbonates.
-
-
Cause 2: Presence of Protic Impurities. Water or alcohol impurities in the solvent, glassware, or starting materials will quench the base and the enolate, halting the reaction.[1]
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Dry the starting material under high vacuum before use.
-
-
Cause 3: Insufficient Reaction Temperature or Time. While many alkylations are initiated at low temperatures to control side reactions, the reaction may require warming to proceed at a reasonable rate.
-
Solution: Start the reaction at a low temperature (e.g., -78 °C for LDA or 0 °C for NaH) and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and temperature profile.
-
Q2: I am observing significant amounts of O-alkylation and/or dialkylation byproducts. How can I improve selectivity?
A2: The formation of these byproducts is a classic challenge in enolate chemistry, governed by factors like the counter-ion, solvent, and alkylating agent.
-
Controlling O- vs. C-Alkylation: The enolate is an ambident nucleophile. C-alkylation is generally favored under conditions that promote a tight ion pair (e.g., lithium salts in less polar solvents like THF), while O-alkylation is more prevalent with "naked" or solvent-separated ions (e.g., potassium salts in polar aprotic solvents like DMSO).
-
Solution: To favor C-alkylation, use a lithium-based base like LDA in THF. Avoid highly polar aprotic solvents if O-alkylation is a problem.
-
-
Preventing Dialkylation: The mono-alkylated product can be deprotonated again by any excess base, leading to a second alkylation.
-
Solution: Use precisely one equivalent of base. Add the base to the substrate first to ensure complete formation of the initial enolate, then add the alkylating agent slowly. If dialkylation persists, consider using a slight excess (1.05-1.1 equivalents) of the starting pyrrolidinone relative to the base.
-
| Parameter | To Favor C-Alkylation | To Minimize Dialkylation |
| Base | LDA, LiHMDS | Use exactly 1.0 equivalent |
| Solvent | THF, Diethyl Ether | THF |
| Temperature | Low temperature (-78 °C to 0 °C) | Maintain low temperature during addition |
| Addition Order | Add base to substrate, then add alkylating agent | Slow, dropwise addition of alkylating agent |
Section 2: Reduction of the C-4 Ketone
The stereoselective reduction of the C-4 ketone is often a critical step in building complex molecular architectures.
Q4: I am getting poor diastereoselectivity in the reduction of the 4-keto group. How can I optimize temperature and the choice of reducing agent?
A4: Diastereoselectivity is primarily controlled by the steric environment of the ketone and the reaction conditions. The bulky N-Boc group and the C-3 ester create a biased steric environment.
-
Impact of Temperature: Lower temperatures generally lead to higher selectivity.[2] At higher temperatures, the kinetic barrier for less favorable transition states can be overcome, leading to a mixture of diastereomers.
-
Solution: Conduct the reduction at low temperatures, typically between -78 °C and 0 °C.
-
-
Choice of Reducing Agent: Bulkier reducing agents often provide higher selectivity by approaching from the less sterically hindered face of the ketone.
-
Solution: For simple reductions, sodium borohydride (NaBH₄) in methanol or ethanol at 0 °C is a good starting point. To enhance selectivity, consider bulkier reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) at -78 °C. These reagents are highly sensitive to air and moisture and must be handled under an inert atmosphere.
-
Section 3: Deprotection and Decarboxylation Reactions
The removal of the N-Boc protecting group or the C-3 methyl ester is often required in later synthetic stages.
Q6: What are the optimal conditions for removing the N-Boc group without affecting the rest of the molecule?
A6: The N-Boc group is designed to be removed under acidic conditions. The challenge is to achieve complete deprotection without causing side reactions.
-
Standard Conditions: The most common method is treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or diethyl ether).[3]
-
Optimization: The reaction time and temperature depend on the acid concentration. For a typical TFA/DCM (1:1) mixture, the reaction is often complete within 1-2 hours at room temperature. For HCl, a 4M solution in dioxane is effective.
-
Troubleshooting: If the substrate is sensitive, consider using milder acidic conditions (e.g., 10-20% TFA in DCM) and longer reaction times. The reaction rate has been shown to have a second-order dependence on HCl concentration, meaning small changes in concentration can significantly impact reaction time.[4]
-
-
Thermal Deprotection: For substrates that are acid-sensitive but thermally stable, heating in a high-boiling solvent can remove the Boc group.[5][6]
-
Conditions: Temperatures of 150-240 °C may be required.[6] This method avoids aqueous workups but is not suitable for all molecules.
-
Q7: My Krapcho decarboxylation of the C-3 methyl ester is inefficient. How can I optimize the temperature, time, and reagents?
A7: The Krapcho decarboxylation is a powerful reaction for removing β-keto esters under near-neutral conditions, but it requires specific and harsh thermal conditions to be effective.[7][8]
-
Cause 1: Insufficient Temperature. This is the most common reason for failure. The reaction typically requires high temperatures to proceed.[9]
-
Cause 2: Incorrect Solvent or Salt. The reaction relies on a polar aprotic solvent to stabilize ionic intermediates and a salt to act as a nucleophile.[9]
-
Solution: Dimethyl sulfoxide (DMSO) is the most common and effective solvent. Dimethylformamide (DMF) can also be used. Lithium chloride (LiCl) or sodium chloride (NaCl) are the standard salts. The presence of a small amount of water is often crucial for protonating the final carbanion intermediate.
-
-
Cause 3: Ester Group is Too Bulky. The reaction proceeds via an SN2 attack on the ester's alkyl group. Methyl esters are the most reactive.[9][10]
-
Solution: The substrate already contains a methyl ester, which is ideal for this reaction. If you were working with an ethyl or tert-butyl ester, transesterification to the methyl ester prior to the Krapcho reaction would be recommended.[10]
-
Visual Troubleshooting and Workflow Diagrams
To further assist in your experimental design, the following diagrams illustrate logical workflows for common procedures.
Caption: Troubleshooting flowchart for C-3 alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for the synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate derivatives
Welcome to the technical support center for the synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily achieved through a Dieckmann condensation, is a cornerstone for creating a versatile class of compounds with significant potential in medicinal chemistry and organic synthesis.[1] This resource aims to address common challenges encountered during this synthetic pathway, ensuring robust and reproducible outcomes.
I. Core Synthesis Overview & Mechanism
The principal synthetic route to the this compound core involves an intramolecular cyclization of a diester via the Dieckmann condensation.[2][3][4][5] This reaction is a powerful tool for forming five- and six-membered rings.[4][5] The general mechanism involves the deprotonation of an α-carbon to one of the ester groups by a strong base, forming an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to a cyclic β-keto ester after an acidic workup.[4][5][6][7]
Reaction Workflow Diagram
Caption: General workflow of the Dieckmann condensation for pyrrolidone synthesis.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
FAQs: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes?
Answer: Several factors can contribute to poor yields in a Dieckmann condensation. Here’s a systematic approach to troubleshooting:
-
Base Selection and Quality:
-
Expertise & Experience: The choice of base is critical. While classic protocols may use sodium ethoxide, sterically hindered and non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) often give cleaner reactions and minimize side products.[2] The base must be strong enough to deprotonate the α-carbon of the ester.
-
Troubleshooting: Ensure your base is fresh and has been stored under anhydrous conditions. Old or improperly stored bases can lose their reactivity. Consider switching to a stronger, non-nucleophilic base if you are using a weaker one.
-
-
Solvent and Reaction Conditions:
-
Expertise & Experience: Anhydrous conditions are paramount. Any moisture will quench the strong base and inhibit the reaction. Common solvents include anhydrous tetrahydrofuran (THF), toluene, or benzene.[2] Polar aprotic solvents like THF can help stabilize the enolate intermediate.[2]
-
Troubleshooting: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture contamination.
-
-
Reaction Temperature:
-
Expertise & Experience: While some Dieckmann condensations proceed at room temperature or with gentle heating, using sterically hindered bases often requires lower temperatures to control the reaction and prevent side reactions.[2]
-
Troubleshooting: If you are observing decomposition or multiple side products, try running the reaction at a lower temperature (e.g., 0 °C or even -78 °C with bases like LDA).
-
-
Purity of Starting Material:
-
Expertise & Experience: The acyclic diester precursor must be pure. Impurities can interfere with the reaction.
-
Troubleshooting: Purify the starting diester via column chromatography or distillation before proceeding with the cyclization.
-
FAQs: Side Product Formation
Question: I've isolated my product, but it's contaminated with significant side products. What are they and how can I avoid them?
Answer: Side reactions are a common challenge. Here are the most prevalent issues and their solutions:
-
Decarboxylation of the β-Keto Ester Product:
-
Expertise & Experience: The 4-oxopyrrolidine-1,3-dicarboxylate product is a β-keto ester. Under certain conditions (especially elevated temperatures or prolonged exposure to acid/base), it can undergo hydrolysis and subsequent decarboxylation to yield the corresponding ketone.[8][9][10]
-
Troubleshooting:
-
Maintain a controlled temperature during the reaction and workup.
-
During the acidic workup, use a dilute acid and perform the quench at a low temperature. Avoid prolonged exposure to acidic conditions.
-
Purify the product promptly after workup.
-
Caption: Pathway for the decarboxylation side reaction.
-
-
Intermolecular Claisen Condensation:
-
Expertise & Experience: If the reaction concentration is too high, an intermolecular Claisen condensation between two molecules of the starting diester can compete with the desired intramolecular Dieckmann condensation. This leads to dimeric and polymeric byproducts.
-
Troubleshooting: Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base over an extended period. This favors the intramolecular cyclization.
-
-
N-Boc Deprotection:
-
Expertise & Experience: The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic conditions. However, with certain strong bases or elevated temperatures, cleavage of the N-Boc group can occur.[11][12][13]
-
Troubleshooting:
-
Use the mildest effective base for the condensation.
-
Keep the reaction temperature as low as possible.
-
If N-Boc cleavage is a persistent issue, consider alternative N-protecting groups that are more robust to the planned reaction conditions.
-
-
FAQs: Purification Challenges
Question: I'm having difficulty purifying the final product. What are the best practices?
Answer: Purifying polar, functionalized molecules like this compound can be challenging.
-
Chromatography:
-
Expertise & Experience: Flash column chromatography on silica gel is the most common purification method.
-
Troubleshooting:
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Tailing: The β-keto ester functionality can sometimes cause tailing on silica gel. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent can improve the peak shape.
-
Decomposition on Silica: If the product is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for chromatography.
-
-
-
Crystallization:
-
Expertise & Experience: If the product is a solid, recrystallization can be an effective purification method.[14]
-
Troubleshooting: Experiment with a variety of solvent systems. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
FAQs: Stereochemical Integrity
Question: If my starting material is chiral, can epimerization occur during the synthesis?
Answer: Yes, epimerization at a stereocenter adjacent to a carbonyl group is a potential issue.
-
Expertise & Experience: The use of a strong base can lead to the deprotonation of a stereogenic center alpha to a carbonyl, resulting in a loss of stereochemical integrity.[15][16]
-
Troubleshooting:
-
Use a non-nucleophilic, sterically hindered base at low temperatures to minimize the risk of epimerization.
-
Keep reaction times as short as possible.
-
Analyze the product's stereochemical purity using chiral HPLC or by preparing a diastereomeric derivative for NMR analysis.
-
III. Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. THF can be dried by distillation from sodium/benzophenone.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a positive pressure of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
-
Reaction:
-
Cool the NaH/THF slurry to 0 °C in an ice bath.
-
Dissolve the acyclic diester precursor (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the diester solution dropwise to the stirred NaH slurry over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | NaH, t-BuOK, LDA | Strong, non-nucleophilic bases favor the desired condensation.[2] |
| Solvent | Anhydrous THF, Toluene | Aprotic solvents prevent quenching of the base.[2] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
| Concentration | High Dilution | Favors intramolecular cyclization over intermolecular reactions. |
| Workup | Quench with sat. NH4Cl (aq) at 0 °C | Mild acidic quench minimizes product degradation. |
IV. References
-
An Unusual N-Boc Deprotection of Benzamides under Basic Conditions. (2015). ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). International Journal of Organic Chemistry. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2016). RSC Publishing. [Link]
-
Synthesis of a New Chiral Pyrrolidine. (2010). Molecules. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2022). The Journal of Organic Chemistry. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2023). Nature Communications. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules. [Link]
-
9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube. [Link]
-
Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. (2008). Chemistry – A European Journal. [Link]
-
Help with dieckmann condensation. (2023). Reddit. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. (2003). Synthetic Communications. [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
Alternate processes for the preparation of pyrrolidine derivatives. (2019). Google Patents.
-
Palladium‐catalyzed decarboxylation of β‐keto esters. (2018). ResearchGate. [Link]
-
Dieckmann condensation. (n.d.). Wikipedia. [Link]
-
Decarboxylation of beta-Carbonyl Acids. (2011). YouTube. [Link]
-
Dieckmann condensation. (2019). YouTube. [Link]
-
Dieckmann Condensation. (2023). Chemistry LibreTexts. [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. (2023). Journal of the American Chemical Society. [Link]
-
Dieckmann Condensation. (n.d.). J&K Scientific LLC. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2016). Green Chemistry. [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation of α-Amino Acids and Related Compounds. (2018). ACS Catalysis. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). ACS Medicinal Chemistry Letters. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (2002). Organic Syntheses. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules. [Link]
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). ResearchGate. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2021). ChemRxiv. [Link]
-
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate. (n.d.). LookChem. [Link]
-
One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. (2014). ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Bases - Wordpress [reagents.acsgcipr.org]
- 13. mcours.net [mcours.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup & Purification of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Welcome to the technical support guide for 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS 194924-95-3). This document provides in-depth troubleshooting advice for researchers encountering stability issues, primarily decomposition, during the workup and purification phases of their synthesis. Our goal is to equip you with the mechanistic understanding and practical protocols needed to maximize yield and purity.
Quick Diagnosis: Understanding the Instability
Low yields or the appearance of unexpected byproducts after workup are common frustrations. For this specific molecule, the issues almost always originate from its two chemically sensitive functional groups. Understanding these weak points is the first step to preventing decomposition.
dot digraph "Molecule_Instability" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
} enddot Caption: Key instabilities of the target molecule.
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group. Its primary vulnerability is its lability under acidic conditions.[1][2] Exposure to even moderately strong acids during an aqueous workup can cleave this group, leading to the unprotected amine.
-
The β-Keto Ester System: This functionality is susceptible to decomposition under both acidic and, more significantly, basic conditions.[3][4] Strong bases can saponify the methyl ester, and the resulting β-keto carboxylic acid is highly prone to rapid decarboxylation (loss of CO₂), especially upon heating.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by researchers. Follow the diagnostic questions to identify the likely cause of your problem and find the recommended solution.
FAQ 1: "My final yield is very low after a standard aqueous workup. Where did my product go?"
This is the most frequent issue and is almost always caused by unintentional decomposition during washing steps.[7][8]
Initial Diagnosis:
-
Did your workup involve a wash with a strong acid (e.g., 1M HCl)?
-
Yes: You likely cleaved the N-Boc group. The resulting, more polar, free amine may have partitioned into the aqueous layer or decomposed further.
-
-
Did your workup involve a wash with a strong base (e.g., 1M NaOH, sat. Na₂CO₃)?
-
Yes: You likely initiated saponification of the methyl ester, followed by decarboxylation. This destroys the core structure of your molecule.
-
-
Did you observe gas evolution (bubbling) when adding a basic wash? [9]
-
Yes: This is a strong indicator of decarboxylation, as CO₂ is released.
-
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=11, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
} enddot Caption: Decision tree for troubleshooting workup issues.
FAQ 2: "My crude NMR spectrum is messy and doesn't show the expected peaks. What happened?"
A messy crude NMR indicates that decomposition occurred either during the reaction or the workup.[7]
Troubleshooting Steps:
-
Test Product Stability: Before your next attempt, take a small, pure sample of your product (if you have any) or a sample of the crude reaction mixture before workup.[7]
-
Divide and Conquer: Split the sample into three vials.
-
Vial 1: Add your organic solvent and a small amount of 1M HCl.
-
Vial 2: Add your organic solvent and a small amount of sat. NaHCO₃.
-
Vial 3: Add your organic solvent and a small amount of 1M NaOH.
-
-
Analyze: Stir for 15-30 minutes, then analyze each by TLC. A change in the TLC spot (streaking, new spots, disappearance of product spot) will confirm which condition is causing the decomposition.
FAQ 3: "Can I use sodium bicarbonate (NaHCO₃) to neutralize my reaction?"
Yes, but with caution. Saturated sodium bicarbonate is a weak base and is the recommended choice for neutralizing residual acid. However, it can still be basic enough (pH ~8.3) to cause slow degradation of the β-keto ester, especially with prolonged contact or heating.
Best Practice:
-
Add the NaHCO₃ solution slowly to the separatory funnel.
-
Shake gently and vent frequently to release the CO₂ gas that forms.[10]
-
Minimize contact time; separate the layers promptly after neutralization is complete (check with pH paper).[9]
-
Never use stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).
Recommended Protocols for Preventing Decomposition
The key to success is maintaining a pH range between approximately 4 and 7 during the entire workup process.
Protocol 1: Mild Buffered Biphasic Workup
This is the most reliable method for preserving the integrity of the molecule.
Objective: To remove water-soluble impurities while avoiding pH extremes.
Steps:
-
Quench: Cool the reaction mixture to room temperature. If the reaction was conducted with a reagent that needs to be quenched (e.g., a hydride), do so carefully at 0 °C before proceeding.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
First Wash (Neutralization): Transfer the diluted mixture to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5). This will remove basic residues without being acidic enough to cleave the Boc group. Separate the layers.
-
Second Wash (Bicarbonate): Gently wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This removes acidic residues. Perform this step quickly and separate the layers immediately.
-
Third Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[11] This helps to remove residual water and break up any minor emulsions.
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator with a low-temperature water bath (≤ 30 °C) to prevent thermal decomposition.
Protocol 2: Non-Aqueous Workup / Direct Purification
This method is suitable for reactions that are clean and where the byproducts are non-polar or can be easily separated by chromatography.
Objective: To completely avoid contact with water and acidic/basic conditions.
Steps:
-
Concentration: Once the reaction is complete, concentrate the mixture directly on a rotary evaporator (low temperature).
-
Suspension/Filtration (if applicable): If the byproducts are insoluble, suspend the crude residue in a minimal amount of a solvent in which your product is soluble but the byproducts are not (e.g., a mixture of Ethyl Acetate/Hexanes). Filter off the solid byproducts.
-
Direct Chromatography: Adsorb the crude material onto a small amount of silica gel. Load this onto a pre-packed silica gel column and elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to purify the final product.
Data Summary: pH Stability and Workup Reagent Guide
| Reagent | Typical pH | Effect on N-Boc Group | Effect on β-Keto Ester | Recommendation |
| 1M HCl | < 1 | High Risk of Cleavage [2][12] | Stable | AVOID |
| Sat. NH₄Cl | ~5 | Stable | Stable | RECOMMENDED for neutralizing bases |
| Water | ~7 | Stable | Stable | Acceptable, but less effective at removing salts |
| Sat. NaHCO₃ | ~8.3 | Stable | Low Risk of Decomposition | RECOMMENDED for neutralizing acids (use with caution) |
| Sat. Na₂CO₃ | ~11.6 | Stable | High Risk of Decomposition | AVOID |
| 1M NaOH | > 13 | Stable[1] | Certain Decomposition [5] | AVOID |
References
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Oreate AI Blog. Understanding the Acid Workup: A Key Step in Organic Chemistry. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
MIT OpenCourseWare. Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters. [Link]
-
ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics. [Link]
-
National Institutes of Health (NIH). Development of β-keto ester and malonate chemistry. [Link]
-
PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. [Link]
-
Chemical Technology Journal. Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
American Elements. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. [Link]
-
PubChemLite. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (C7H11NO3). [Link]
-
Oakwood Chemical. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. aklectures.com [aklectures.com]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
minimizing by-product formation in reactions with 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Welcome to the technical support center for 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes.
Introduction to the Molecule and its Reactivity
This compound is a cyclic β-keto ester, a class of compounds renowned for their utility in forming carbon-carbon bonds. The key to its reactivity lies in the acidic α-proton at the C3 position, situated between two carbonyl groups (the ketone and the methyl ester). Deprotonation at this site generates a stabilized enolate, which is a potent nucleophile. However, the presence of multiple reactive sites—the enolizable α-proton, the ketone, the tert-butoxycarbonyl (Boc) protecting group, and the methyl ester—necessitates careful control of reaction conditions to prevent the formation of unwanted by-products.
This guide will focus on two common transformations of this molecule: alkylation at the C3 position and reduction of the C4 ketone , addressing the most frequently encountered challenges.
Troubleshooting Guide: Alkylation of the α-Carbon (C3)
Alkylation of the C3 position is a fundamental strategy for introducing substituents onto the pyrrolidine ring. However, several side reactions can compete with the desired mono-alkylation.
Q1: My alkylation reaction is yielding a significant amount of dialkylated by-product. How can I improve the selectivity for mono-alkylation?
A1: The formation of a dialkylated product is a common issue when working with β-keto esters that have two acidic α-protons.[1][2] In the case of this compound, after the first successful alkylation, the mono-alkylated product still possesses an acidic proton at C3, which can be deprotonated and undergo a second alkylation.
Root Causes and Solutions:
-
Stoichiometry of the Base: Using an excess of a strong base can lead to the complete deprotonation of both the starting material and the mono-alkylated product, promoting dialkylation.
-
Recommendation: Carefully control the stoichiometry of the base. Use of approximately one equivalent of a strong, non-nucleophilic base is recommended to selectively deprotonate the starting material.
-
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can provide the opportunity for the slower, second alkylation to occur.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Running the reaction at lower temperatures can also help to control the rate of the second alkylation.
-
-
Nature of the Base and Solvent: The choice of base and solvent system can significantly influence the outcome.
-
Recommendation: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF or DMF. These bases rapidly and irreversibly deprotonate the β-keto ester, and the resulting enolate can then be treated with the alkylating agent.
-
Illustrative Workflow for Minimizing Dialkylation:
Caption: Workflow for selective mono-alkylation.
Q2: I am observing the hydrolysis of the methyl ester or the Boc group during my alkylation reaction. What is causing this and how can I prevent it?
A2: Hydrolysis of the ester or Boc group is typically caused by the presence of water in the reaction mixture or during the work-up, especially under basic or acidic conditions.
Root Causes and Solutions:
-
Presence of Water: Trace amounts of water can react with the strong base to form hydroxide ions, which can then hydrolyze the methyl ester. The Boc group is generally stable to basic conditions but can be cleaved under acidic conditions, which might be encountered during an aqueous work-up.
-
Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
-
Inappropriate Work-up Procedure: Quenching the reaction with strong acids can lead to the cleavage of the Boc group.
-
Recommendation: Use a mild quenching agent, such as saturated aqueous ammonium chloride. If an acidic wash is necessary, perform it at low temperatures and for a short duration.
-
Data Summary: Stability of Functional Groups
| Functional Group | Conditions for Cleavage | Recommended Conditions to Maintain Integrity |
| Boc Group | Strong acids (e.g., TFA, HCl) | Basic, nucleophilic, and hydrogenolysis conditions |
| Methyl Ester | Basic conditions (e.g., LiOH, NaOH) | Anhydrous conditions, mild acidic or neutral work-up |
Troubleshooting Guide: Reduction of the C4 Ketone
The reduction of the C4 ketone to a hydroxyl group is a common transformation to introduce a new stereocenter. The primary challenge is controlling the diastereoselectivity of this reduction.
Q3: My ketone reduction is yielding a mixture of diastereomers. How can I improve the stereoselectivity?
A3: The formation of a mixture of diastereomers is due to the reducing agent attacking the ketone from either face of the pyrrolidine ring. The inherent stereochemistry of the molecule and the nature of the reducing agent will influence the preferred direction of attack.
Root Causes and Solutions:
-
Choice of Reducing Agent: Small, unhindered reducing agents like sodium borohydride (NaBH₄) may show low diastereoselectivity.
-
Recommendation: Employ bulkier reducing agents that will have a greater steric interaction with the substituents on the pyrrolidine ring, thus favoring attack from the less hindered face. Examples include L-Selectride® or K-Selectride®.
-
-
Reaction Temperature: Lower reaction temperatures can enhance the energy difference between the transition states leading to the two diastereomers, thereby improving selectivity.
-
Recommendation: Perform the reduction at low temperatures, for example, -78 °C.
-
-
Chelation Control: In some cases, using a chelating metal in conjunction with the reducing agent can lock the conformation of the molecule and direct the approach of the hydride.
-
Recommendation: While less common for simple reductions, this strategy can be explored with reagents like zinc borohydride.
-
Protocol for Diastereoselective Ketone Reduction:
A detailed procedure for a similar system, the reduction of di(tert-butyl) (2S)-4-oxo-1,2-piperidinedicarboxylate, demonstrates high diastereoselectivity using sodium borohydride in a mixture of dichloromethane and acetic acid.[3] This suggests that the reaction conditions can be fine-tuned to achieve high selectivity even with less bulky reagents.
Step-by-Step Protocol (Adapted):
-
Dissolve this compound in a 10:1 mixture of dichloromethane (CH₂Cl₂) and acetic acid (AcOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC.
Caption: Workflow for diastereoselective ketone reduction.
Frequently Asked Questions (FAQs)
Q4: Can the α-proton at C3 undergo epimerization?
A4: Yes, the stereocenter at C3 is susceptible to epimerization under both acidic and basic conditions. The acidic nature of the C3 proton means that it can be removed to form a planar, achiral enol or enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity if the C3 position was chiral in the starting material or a substituted derivative. To minimize epimerization, it is crucial to work under neutral conditions as much as possible, especially during purification, and to avoid prolonged exposure to acidic or basic environments.
Q5: What is the likely by-product if the reaction is heated for an extended period, especially after an acidic or basic work-up?
A5: Prolonged heating, particularly in the presence of acid or base, can lead to hydrolysis of the methyl ester to form the corresponding β-keto acid. This β-keto acid is unstable and can readily undergo decarboxylation to yield the corresponding ketone and carbon dioxide.[1]
Q6: Are there any known incompatibilities with this molecule?
A6: As a general guideline, avoid strong, nucleophilic bases if the desired reaction is at the α-carbon, as this can lead to attack at the ester carbonyl. Similarly, avoid strong acids if the Boc group needs to be preserved. Palladium-catalyzed reactions have also been shown to effect transformations of β-keto esters, so care should be taken when using palladium catalysts in the presence of this molecule if the β-keto ester moiety is to be preserved.[4]
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]
-
Royal Society of Chemistry. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]
-
National Institutes of Health. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
- Google P
-
Royal Society of Chemistry. Enantioselective decarboxylative Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals: access to chiral β-keto propargylamines. [Link]
-
datapdf.com. Alkylation of dianions of. beta.-keto esters. [Link]
-
YouTube. Beta Keto esters - Alkylating Ketones in NaOEt. [Link]
-
ResearchGate. sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... [Link]
-
National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. [Link]
-
PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. [Link]
-
ResearchGate. (PDF) Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
National Institutes of Health. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
-
PubChem. Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. [Link]
-
PubChem. di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate. [Link]
-
PubChem. (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate. [Link]
-
PubChem. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]
Sources
Technical Support Center: Large-Scale Synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Welcome to the technical support resource for the synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS 194924-95-3). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this valuable heterocyclic building block. As a key intermediate in medicinal chemistry, its efficient and reproducible synthesis is critical.[1] This document provides in-depth FAQs and troubleshooting workflows based on established chemical principles and field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this molecule?
The most robust and widely employed method for synthesizing the 4-oxopyrrolidine core is the Dieckmann Condensation .[2] This is an intramolecular Claisen condensation of an acyclic diester precursor, which is driven by a strong base to form the cyclic β-keto ester product. The reaction is favored for its efficiency in forming five-membered rings and is generally high-yielding when conditions are optimized.[3]
The overall synthetic pathway is visualized below:
Caption: General synthetic scheme via Dieckmann Condensation.
Q2: Which base is recommended for the Dieckmann Condensation on a large scale?
The choice of base is critical. It must be strong enough to deprotonate the α-carbon of the ester to initiate the cyclization. Importantly, at least one full equivalent of the base is required because the resulting β-keto ester product is acidic and will be deprotonated by the base, driving the reaction to completion.[3]
For large-scale synthesis, the following bases are commonly considered:
| Base | Common Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | THF, Toluene | Cost-effective, high reactivity. Requires careful handling (pyrophoric) and removal of mineral oil before use. |
| Potassium tert-butoxide (KOt-Bu) | THF, tert-Butanol | Excellent solubility and high reactivity. Can be sterically hindered, which is often advantageous.[2] |
| Sodium methoxide (NaOMe) | Methanol, THF | Effective and economical. The presence of methanol can lead to transesterification if other esters are present.[2] |
| Lithium diisopropylamide (LDA) | THF | Very strong, non-nucleophilic base. Typically prepared in situ and requires cryogenic temperatures (-78 °C).[2] |
Recommendation: For industrial scale, Potassium tert-butoxide (KOt-Bu) often provides the best balance of reactivity, safety, and solubility.
Q3: What are the critical process parameters to control during scale-up?
Scaling up the Dieckmann condensation requires careful control of several parameters to ensure safety, reproducibility, and high purity:
-
Anhydrous Conditions: The strong bases used are highly sensitive to moisture. Water will quench the base, reduce yield, and can promote hydrolysis side reactions. Solvents and glassware must be rigorously dried.
-
Temperature Control: The initial deprotonation step is often highly exothermic. The base or substrate should be added slowly at a controlled temperature (e.g., 0 °C) to manage the exotherm. The subsequent cyclization may require heating to proceed at a reasonable rate.[2]
-
Reaction Concentration (High Dilution): To favor the intramolecular Dieckmann condensation over intermolecular side reactions, the reaction is often run under high-dilution conditions. This can be achieved by slowly adding the substrate to a solution of the base.
-
Workup and Quench: The reaction must be carefully quenched, typically with a mild acid (e.g., acetic acid or saturated ammonium chloride solution), to neutralize the excess base and protonate the enolate product. The temperature should be kept low during the quench to avoid product degradation.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis.
Issue 1: Low or No Product Formation
A low yield is the most common issue. The following workflow can help diagnose the root cause.
Caption: Diagnostic workflow for low product yield.
In-depth Causality:
-
Cause: Inactive Base: Strong bases like NaH or KOt-Bu can degrade upon improper storage. A common failure mode is using old or improperly handled base, which has been quenched by atmospheric moisture.
-
Solution: Use a fresh bottle of base or titrate the base solution before use to confirm its molarity. Ensure it is handled under an inert atmosphere (Nitrogen or Argon).
-
-
Cause: Insufficient Base: The Dieckmann condensation requires a full equivalent of base to proceed to completion because the product is deprotonated, shifting the equilibrium.[3][4] Using a catalytic amount will result in very low conversion.
-
Solution: Ensure at least 1.05 to 1.1 equivalents of active base are used relative to the starting diester.
-
-
Cause: Moisture Contamination: This is the most frequent cause of failure.
-
Solution: Dry all solvents using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column). Flame-dry all glassware under vacuum before use.
-
Issue 2: Significant Side Product Formation
Q: My crude NMR shows multiple products. What are the likely side reactions?
-
Side Product 1: Intermolecular Dimer
-
Symptom: A peak in the mass spectrum corresponding to roughly double the mass of the starting material.
-
Cause: If the reaction concentration is too high, an enolate from one molecule can react with the ester of a second molecule before it has a chance to cyclize.
-
Solution: Employ high-dilution techniques. This is typically achieved by adding the starting diester solution dropwise over several hours to a refluxing solution of the base and solvent.
-
-
Side Product 2: Hydrolyzed Starting Material or Product
-
Symptom: Presence of carboxylic acids in the crude mixture, identifiable by MS or IR spectroscopy.
-
Cause: Unintentional introduction of water during the reaction or, more commonly, during the acidic workup. The β-keto ester product is also susceptible to hydrolysis.
-
Solution: Use anhydrous conditions throughout. During workup, perform the quench at low temperatures (0-5 °C) and minimize the time the product is in contact with aqueous acidic or basic layers.
-
-
Side Product 3: Decarboxylated Product (N-Boc-4-pyrrolidinone)
-
Symptom: A peak in the mass spectrum corresponding to the loss of the methyl ester group (loss of CO₂Me).
-
Cause: β-keto esters are prone to decarboxylation upon heating, especially in the presence of acid or base.[4] This can occur if the reaction temperature is too high or if the workup conditions are too harsh.
-
Solution: Maintain careful temperature control. Use a mild acidic quench (e.g., saturated NH₄Cl) instead of strong acids. Avoid high temperatures during solvent evaporation and purification.
-
Issue 3: Difficulty with Product Purification
Q: My product is an oil and streaks badly on silica gel chromatography. How can I purify it effectively on a large scale?
This is a common issue due to the slightly acidic nature of the β-keto ester and the presence of keto-enol tautomerism.
-
Problem: Tailing on Silica Gel
-
Cause: The acidic protons of the β-keto ester interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and potential degradation. The Boc-protecting group is also sensitive to acid.[5]
-
Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another volatile base) to neutralize the stationary phase.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a better choice for this type of compound.
-
Optimize Eluent: A gradient elution starting from a non-polar solvent (e.g., Hexanes/Ethyl Acetate) and gradually increasing polarity often gives better separation.
-
-
-
Problem: Chromatography is not scalable. Are there alternatives?
-
Solution: Crystallization. Developing a crystallization procedure is paramount for large-scale purification.
-
Solvent Screening: Screen a variety of solvent systems. Common choices for compounds of this polarity include ethyl acetate/hexanes, dichloromethane/heptane, or isopropanol/water.
-
Procedure: Dissolve the crude oil in a minimum amount of the more soluble solvent at an elevated temperature. Slowly add the anti-solvent until turbidity is observed. Allow the solution to cool slowly to room temperature, then to 0-4 °C to maximize crystal formation.
-
Seeding: If you have a small amount of pure material, use a seed crystal to induce crystallization.
-
-
Part 3: Experimental Protocol Example
This protocol is a representative example and should be optimized for specific laboratory conditions and scale.
Synthesis of this compound via Dieckmann Condensation
-
Apparatus Setup: Under an inert atmosphere of Argon, equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Base Suspension: Charge the flask with anhydrous Tetrahydrofuran (THF, 10 volumes). Add Potassium tert-butoxide (KOt-Bu, 1.1 equivalents) portion-wise while maintaining the internal temperature below 25 °C. Stir the resulting suspension.
-
Substrate Addition: In a separate flask, dissolve the starting diester (e.g., Diethyl N-(tert-butoxycarbonyl)-L-aspartate, 1.0 equivalent) in anhydrous THF (5 volumes).
-
Reaction: Add the diester solution dropwise to the KOt-Bu suspension via the addition funnel over 1-2 hours, maintaining the internal temperature between 20-30 °C. After the addition is complete, stir the mixture at 40-50 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), ensuring the internal temperature does not exceed 15 °C.
-
Workup:
-
Add ethyl acetate to the mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C to yield the crude product.
-
-
Purification:
-
Chromatography: Purify the crude oil via column chromatography on neutralized silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Crystallization (Preferred for Scale-up): Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow to cool to room temperature and then refrigerate to induce crystallization. Collect the solid by filtration.
-
References
-
SynArchive. Dieckmann Condensation. [Link]
-
Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation. Organic Reactions. 1967, 15, 1–203. [Link]
- Google Patents.
-
ResearchGate. An efficient new route for the preparation of (4R)-1-(tert-butoxycarbonyl)- 4-amino-D-proline. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
PrepChem. Synthesis of (4R)-1-(tert-Butoxycarbonyl)-4-amino-L-proline (9). [Link]
-
Li, J. J. Dieckmann condensation. Name Reactions. 2009, 182-183. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Org. Synth. 2002, 79, 206. [Link]
Sources
stability issues of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate under acidic or basic conditions
Welcome to the technical support resource for 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS 194924-95-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the stability characteristics of this versatile building block. Below you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
I. Compound Stability Overview
This compound contains two key functional groups that are susceptible to degradation under non-neutral pH conditions: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the C3 position. Understanding the lability of these groups is critical for successful experimental outcomes. The primary stability concerns are the acid-catalyzed cleavage of the Boc group and the base-mediated hydrolysis of the methyl ester.
| Functional Group | Condition of Lability | Primary Degradation Product |
| N-Boc Group | Acidic (e.g., TFA, HCl) | Free secondary amine (pyrrolidine) |
| C3-Methyl Ester | Basic (e.g., LiOH, NaOH) | Carboxylic acid |
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: After an acidic workup (e.g., washing with 1N HCl), my TLC/LC-MS shows a new, more polar spot, and my yield of the desired product is low. What is happening?
Answer: You are likely observing the partial or complete cleavage of the N-Boc protecting group. The Boc group is highly sensitive to acidic conditions, and its removal exposes the free secondary amine.[1][2] This newly formed amine is significantly more polar than the starting material, resulting in a lower Rf value on a TLC plate or an earlier retention time in reverse-phase LC-MS.
Causality Explained: The mechanism of Boc deprotection is an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated, leading to the formation of an unstable intermediate. This intermediate then collapses, releasing a stable tert-butyl cation (which can be trapped or deprotonate to isobutylene gas) and the unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[3]
Preventative Measures & Solutions:
-
Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated ammonium chloride (NH₄Cl) solution or a dilute solution of a weaker acid like citric acid.
-
Minimize Contact Time: If a strong acid is necessary, keep the contact time to an absolute minimum and perform the wash at low temperatures (0-5 °C) to reduce the rate of deprotection.
-
Alternative Workup: Consider a non-acidic workup. Washing with brine and drying over an anhydrous salt like sodium sulfate (Na₂SO₄) may be sufficient to purify your compound.
-
In-Process Monitoring: Use TLC or rapid LC-MS analysis during your workup to monitor for the appearance of the deprotected byproduct.
Experimental Protocol: Mild Acidic Wash
-
After your reaction, quench with the appropriate reagent and extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Cool the organic layer in an ice bath to 0-5 °C.
-
Prepare a pre-chilled 10% w/v solution of citric acid in water.
-
Wash the organic layer quickly with the cold citric acid solution. Do not allow the layers to mix for more than 1-2 minutes.
-
Immediately separate the layers and wash the organic layer with cold brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Question 2: I attempted a reaction under basic conditions (e.g., using NaH or LDA) and upon workup, I isolated a product with a different mass and polarity. What went wrong?
Answer: You have likely hydrolyzed the methyl ester at the C3 position, a reaction known as saponification.[4][5] Strong bases, and even milder bases in the presence of water, will attack the electrophilic carbonyl of the ester, leading to the formation of a carboxylate salt. Upon acidic workup, this salt is protonated to yield the corresponding carboxylic acid.
Causality Explained: Saponification is a nucleophilic acyl substitution reaction. The hydroxide ion (or another strong base) attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form the carboxylic acid. Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate, which is the final product until an acidic workup is performed.[5] This reaction is generally irreversible under basic conditions.[5]
Preventative Measures & Solutions:
-
Anhydrous Conditions: If your reaction requires a base, ensure that all reagents and solvents are scrupulously dried to minimize the presence of water, which can act as a nucleophile.
-
Non-Nucleophilic Bases: When possible, use non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like diisopropylethylamine (DIPEA) if they are compatible with your reaction.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Choice of Base: For ester hydrolysis, lithium hydroxide (LiOH) is often used in a mixture of THF and water.[6][7] If this is not your intended reaction, avoid these conditions.
Workflow Diagram: Degradation Pathways
Caption: Degradation of the title compound under acidic and basic conditions.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: To ensure long-term stability and purity, the compound should be stored at -20°C, sealed tightly, and protected from moisture.[8] For short-term laboratory use, storage at 2-8°C is acceptable.
Q2: Can I use Trifluoroacetic Acid (TFA) to remove the Boc group without affecting the methyl ester? A: Yes. The cleavage of a Boc group with TFA is a standard and highly selective deprotection method that occurs under anhydrous acidic conditions.[1][9] These conditions are generally mild enough not to affect the methyl ester, which requires basic conditions or very harsh acidic conditions (with heat and water) for hydrolysis. A typical procedure involves treating the compound with a solution of 20-50% TFA in a solvent like dichloromethane (DCM) at room temperature.[9]
Experimental Protocol: N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected compound (1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
Q3: Can I hydrolyze the methyl ester without removing the Boc group? A: Yes. Saponification of the methyl ester can be selectively achieved under basic conditions, which do not affect the acid-labile Boc group.[10] A common and effective method is to use lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water.[7]
Experimental Protocol: Selective Methyl Ester Saponification
-
Dissolve the starting material (1 eq.) in a mixture of THF and methanol (e.g., 3:1 ratio).
-
Add an aqueous solution of lithium hydroxide (LiOH, 1.5-3 eq.).
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and carefully acidify to a pH of ~3-4 with a cold, dilute acid (e.g., 1N HCl).
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate to yield the final product.
Workflow Diagram: Selective Deprotection/Hydrolysis
Caption: Orthogonal stability enabling selective functional group modification.
IV. References
-
Gomara, M. J., & Haro, I. (1995). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA Examples. [Link]
-
YouTube. Saponification of Esters. [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]
-
Williams College. Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
-
Operachem. Saponification-Typical procedures. [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Appiah, C., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciforum.net [sciforum.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemscene.com [chemscene.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
In the landscape of modern drug discovery and development, the pyrrolidine scaffold remains a cornerstone of medicinal chemistry, prized for its conformational rigidity and versatile substitution patterns. Among its many derivatives, 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate stands out as a valuable building block for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this key intermediate, offering field-proven insights and detailed experimental data to inform your synthetic strategy.
Introduction to the Target Molecule
This compound is a heterocyclic compound featuring a pyrrolidine ring functionalized with a ketone and two different ester groups. The N-tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group, while the methyl ester at the 3-position offers a handle for further chemical modification. The 4-oxo functionality is a key feature that can be exploited for various chemical transformations, including reductive aminations and aldol reactions, making this molecule a versatile precursor for generating molecular diversity.
This guide will dissect two distinct and viable synthetic pathways to this target molecule:
-
Route 1: The Dieckmann Condensation Approach
-
Route 2: A Serine-Derived Multi-Step Synthesis
Each route will be evaluated based on its efficiency, scalability, and the availability of starting materials, providing you with the critical information needed to select the optimal path for your research and development needs.
Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a classic and reliable method for the intramolecular cyclization of diesters to form β-keto esters.[1] This approach is particularly well-suited for the synthesis of five- and six-membered rings, making it an ideal candidate for constructing the 4-oxopyrrolidine core of our target molecule.[2]
Scientific Rationale
This synthetic strategy hinges on the base-catalyzed intramolecular condensation of a suitably substituted N-Boc-protected amino diester. The key precursor, a derivative of aspartic acid, provides the necessary carbon backbone. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for directing the cyclization and preventing unwanted side reactions. The choice of a strong, non-nucleophilic base is critical to favor the intramolecular reaction over intermolecular side reactions.
Experimental Workflow
Caption: Workflow for the Dieckmann Condensation Approach.
Detailed Experimental Protocol
Step 1: Synthesis of Dimethyl N-(tert-butoxycarbonyl)-L-aspartate
-
To a stirred solution of N-(tert-butoxycarbonyl)-L-aspartic acid (1 equivalent) in methanol (10 volumes), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the dimethyl ester as a colorless oil.
Step 2: Dieckmann Condensation to this compound
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (argon or nitrogen), add a solution of dimethyl N-(tert-butoxycarbonyl)-L-aspartate (1 equivalent) in anhydrous THF (5 volumes) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target compound.
Route 2: A Serine-Derived Multi-Step Synthesis
This alternative route leverages the readily available and chiral starting material, N-Boc-L-serine methyl ester, to construct the pyrrolidine ring through a series of well-established transformations. This pathway offers a different strategic approach, avoiding the direct intramolecular cyclization of a pre-formed diester.
Scientific Rationale
The core of this strategy involves the conversion of the hydroxyl group of serine into a good leaving group, followed by a nucleophilic substitution to introduce a two-carbon unit. Subsequent intramolecular cyclization then forms the pyrrolidine ring. This approach allows for greater control over the stereochemistry at the C5 position if desired and can be adapted to introduce various substituents.
Experimental Workflow
Caption: Workflow for the Serine-Derived Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester [3][4]
-
To a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1 equivalent) in dichloromethane, add 4-dimethylaminopyridine (0.05 equivalents), triethylamine (1.5 equivalents), and p-toluenesulfonyl chloride (1.1 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude tosylate.
-
Dissolve the crude tosylate in acetone and add sodium iodide (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Filter the precipitate and concentrate the filtrate.
-
Purify the residue by column chromatography to yield N-(tert-butoxycarbonyl)-β-iodo-L-alanine methyl ester.
Step 2: Alkylation and Cyclization to the Target Molecule
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol under an inert atmosphere.
-
To this solution, add methyl acetoacetate (1.1 equivalents) dropwise at 0 °C.
-
Add a solution of N-(tert-butoxycarbonyl)-β-iodo-L-alanine methyl ester (1 equivalent) in methanol dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Heat the reaction mixture to reflux for 2-4 hours to promote cyclization.
-
Cool the reaction and neutralize with acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the target compound.
Performance Comparison
| Parameter | Route 1: Dieckmann Condensation | Route 2: Serine-Derived Synthesis |
| Starting Materials | N-Boc-L-aspartic acid | N-Boc-L-serine methyl ester |
| Number of Steps | 2 | 2 (can be considered 3 if tosylation and iodination are counted separately) |
| Overall Yield | Moderate to Good | Moderate |
| Key Reagents | Sodium hydride, Thionyl chloride | p-Toluenesulfonyl chloride, Sodium iodide, Sodium methoxide |
| Scalability | Good; Dieckmann condensations are often scalable. | Moderate; handling of iodo-intermediates can be a concern on a large scale. |
| Safety Considerations | Use of sodium hydride requires careful handling under inert and anhydrous conditions. Thionyl chloride is corrosive and toxic. | p-Toluenesulfonyl chloride is a lachrymator. Sodium methoxide is corrosive. |
| Stereochemical Integrity | The stereocenter at C3 is prone to epimerization under the basic conditions of the Dieckmann condensation. | The stereocenter from L-serine is generally maintained throughout the synthesis. |
Conclusion
Both the Dieckmann condensation and the serine-derived multi-step synthesis represent viable and effective strategies for the preparation of this compound.
The Dieckmann Condensation (Route 1) is a more convergent and atom-economical approach, starting from a readily available amino acid derivative. Its primary drawback is the potential for epimerization at the C3 position under the harsh basic conditions required for the cyclization.
The Serine-Derived Synthesis (Route 2) offers better control over the stereochemistry of the final product. However, it involves more steps and the use of potentially less stable intermediates, which may impact the overall yield and scalability.
The choice between these two routes will ultimately depend on the specific requirements of the researcher. For applications where strict stereochemical control is paramount, the serine-derived route may be preferable. For large-scale synthesis where yield and step economy are the primary drivers, the Dieckmann condensation approach, with careful optimization to minimize epimerization, presents a compelling option.
References
-
Jackson, R. F. W.; Perez-Gonzalez, M. Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions. Org. Synth.2005 , 81, 77. [Link]
-
ChemBK. N-ALPHA-T-BUTOXYCARBONYL-D-ALANINE METHYL ESTER. [Link]
-
Danheiser, R. L.; Crombie, A. L. L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Org. Synth.2002 , 79, 133. [Link]
-
PrepChem.com. Synthesis of N-tert-butoxycarbonyl-L-alanine. [Link]
-
Garner, P.; Park, J. M. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Org. Synth.1992 , 70, 18. [Link]
-
Chaloin, O.; et al. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-hydroxypipecolate Derivatives. Org. Synth.2008 , 85, 1. [Link]
-
Molbase. Synthesis of N-(1-methylcyclobutyloxycarbonyl)-aspartic acid dimethyl ester. [Link]
-
Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Org. Synth.2017 , 94, 372-387. [Link]
-
National Center for Biotechnology Information. Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. PubMed Central. [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
PubChem. Boc-L-alanine methyl ester. [Link]
-
ChemRxiv. A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. [Link]
-
ResearchGate. SYNTHESIS Journal of. [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information. Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization Reaction for the Synthesis of Chiral Bisspiro Barbituric Acid–Oxindole Derivatives. PubMed Central. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]
-
PubMed. Palladium-Catalyzed Intramolecular C-H Amination via Oxidative Coupling on Indole Derivatives: Access to 11 H-Benzo[5][6]imidazo[1,2-a]indoles. [Link]
-
ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. [Link]
-
ChemRxiv. A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. [Link]
-
PubMed. Iron-Catalyzed Intramolecular C-H Amination of α-Azidyl Amides. [Link]
-
National Center for Biotechnology Information. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. [Link]
-
RSC Publishing. Experimental and theoretical evaluation on the conformational behavior of l-aspartic acid dimethyl ester and its N-acetylated derivative. [Link]
- Patsnap Eureka. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution.
-
ResearchGate. Experimental and theoretical evaluation on the conformational behavior of L-aspartic acid dimethyl ester and its N-acetylated derivative. [Link]
-
PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. [Link]
-
RSC Publishing. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][3][4]oxazines by intramolecular Hiyama coupling. [Link]
-
Sci-Hub. ChemInform Abstract: UNSYMMETRICAL 2,5‐DIALKYLPYRROLIDINES VIA REDUCTIVE AMINATION OF 1,4‐DIKETONES. [Link]
Sources
A Comparative Guide to the Spectral Characterization of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Audience: Researchers, scientists, and drug development professionals
Abstract: This guide provides an in-depth spectral analysis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a versatile heterocyclic building block crucial in medicinal chemistry. We present a comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). To provide a richer context for analysis, we compare its spectral features with a structurally relevant analog, 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. This document establishes a reliable reference for identity confirmation, purity assessment, and quality control, supported by detailed, field-proven experimental protocols.
The Archetype Molecule: In-Depth Spectral Analysis
This compound (Molecule 1 ) is a β-keto ester derivative with a pyrrolidine core. The presence of the N-Boc protecting group and the methyl ester imparts specific, identifiable features in its spectra. The structural complexity requires a multi-technique approach for unambiguous characterization.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of Molecule 1 is expected to show distinct signals corresponding to the protons on the pyrrolidine ring, the methyl ester, and the bulky tert-butyl group. Due to the chiral center at C3 and rotational restriction (rotamers) around the N-C(O) bond of the carbamate, some signals may appear broadened or as complex multiplets.
Predicted ¹H NMR Signals (400 MHz, CDCl₃):
-
~4.3-3.8 ppm (m, 2H): Protons at C5 (Hₐ, Hₑ) adjacent to the nitrogen. These are diastereotopic and will appear as a complex multiplet.
-
~3.75 ppm (s, 3H): Methyl protons of the ester group.
-
~3.6 ppm (dd, 1H): Proton at the C3 chiral center.
-
~2.8-2.6 ppm (m, 2H): Protons at C2, adjacent to the ketone.
-
1.48 ppm (s, 9H): Protons of the tert-butyl group, appearing as a sharp singlet.
Causality Behind Chemical Shifts:
-
The protons on C5 are significantly deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom within the carbamate group.
-
The C2 protons are adjacent to the ketone carbonyl group, shifting them downfield.
-
The large, sharp singlet at ~1.48 ppm is the classic signature of the tert-butoxycarbonyl (Boc) protecting group.
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.
Predicted ¹³C NMR Signals (100 MHz, CDCl₃):
-
~205 ppm: Ketone carbonyl carbon (C4).
-
~170 ppm: Ester carbonyl carbon.
-
~154 ppm: Carbamate carbonyl carbon.
-
~80.5 ppm: Quaternary carbon of the tert-butyl group.
-
~52.5 ppm: Methyl carbon of the ester.
-
~50-45 ppm: Methylene carbons of the pyrrolidine ring (C2, C5).
-
~48 ppm: Methine carbon at the chiral center (C3).
-
~28.4 ppm: Methyl carbons of the tert-butyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. β-Keto esters like Molecule 1 exhibit multiple characteristic carbonyl absorptions.[1]
Key FT-IR Absorption Bands (ATR):
-
~1750 cm⁻¹ (strong, sharp): C=O stretch of the methyl ester.
-
~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone.
-
~1695 cm⁻¹ (strong, sharp): C=O stretch of the N-Boc carbamate.
-
~2980 cm⁻¹ (medium): C-H stretching of the aliphatic and methyl groups.
-
~1160 cm⁻¹ (strong): C-O stretching associated with the ester and carbamate groups.
The presence of three distinct, strong peaks in the carbonyl region (1800-1650 cm⁻¹) is a definitive feature for this class of molecule.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS provides an exact mass, which is critical for confirming the elemental composition. Electrospray ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.[2][3][4][5]
-
Molecular Formula: C₁₁H₁₇NO₅[6]
-
Exact Mass: 243.1107 g/mol [6]
-
Expected Ions (Positive ESI):
-
[M+H]⁺ = 244.1180
-
[M+Na]⁺ = 266.0999
-
-
Key Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene, followed by loss of CO₂, is a common fragmentation pathway for N-Boc protected compounds, leading to a fragment at m/z 144.0655 ([M-Boc+H]⁺).
Table 1: Summary of Spectral Data for this compound (1)
| Technique | Parameter | Observed/Expected Value |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ, ppm) | ~4.3-3.8 (m, 2H), 3.75 (s, 3H), 3.6 (dd, 1H), 2.8-2.6 (m, 2H), 1.48 (s, 9H) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~205, 170, 154, 80.5, 52.5, 50-45, 48, 28.4 |
| FT-IR | Wavenumbers (cm⁻¹) | ~1750 (Ester C=O), ~1715 (Ketone C=O), ~1695 (Carbamate C=O) |
| HRMS (ESI+) | m/z | [M+H]⁺: 244.1180, [M+Na]⁺: 266.0999 |
Comparative Analysis: N-Boc vs. N-Cbz Protecting Groups
To highlight how structural modifications impact spectral output, we compare Molecule 1 with 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (Molecule 2 ). This analog replaces the N-Boc group with a carboxybenzyl (Cbz) group and the methyl ester with an ethyl ester.
Rationale for Comparison: The N-Cbz group is a common alternative to N-Boc in peptide synthesis and medicinal chemistry. Understanding their distinct spectral signatures is crucial for any researcher working with protected amino acid derivatives.
Key Spectral Differences:
-
¹H NMR: The most obvious change is the disappearance of the large tert-butyl singlet at ~1.48 ppm and the appearance of aromatic protons from the benzyl group between 7.3-7.4 ppm. A new singlet for the benzylic CH₂ protons will appear around 5.15 ppm. The ethyl ester will show a quartet (~4.2 ppm) and a triplet (~1.3 ppm).
-
¹³C NMR: The spectrum for Molecule 2 will show additional signals in the aromatic region (127-136 ppm) and a signal for the benzylic carbon at ~67 ppm. The tert-butyl signals at ~80.5 and 28.4 ppm will be absent.
-
HRMS: The molecular formula changes to C₁₅H₁₇NO₅, with an exact mass of 291.1107 g/mol .[7] The fragmentation pattern will be dominated by the loss of the benzyl group (C₇H₇, 91 Da).
Table 2: Comparative Spectral Data of Molecule 1 vs. Molecule 2
| Feature | Molecule 1 (N-Boc, Methyl Ester) | Molecule 2 (N-Cbz, Ethyl Ester) | Rationale for Difference |
|---|---|---|---|
| ¹H NMR Signature | Singlet at ~1.48 ppm (9H) | Multiplet at 7.3-7.4 ppm (5H) | tert-Butyl group vs. Aromatic ring |
| ¹H NMR Signature | Singlet at ~3.75 ppm (3H) | Quartet/Triplet for Ethyl | Methyl ester vs. Ethyl ester |
| ¹³C NMR Signature | 80.5 ppm, 28.4 ppm | 136, 128.5, 128.0, 67.5 ppm | Aliphatic Boc vs. Aromatic/Benzylic Cbz |
| HRMS (m/z [M+H]⁺) | 244.1180 | 292.1179 | Difference in molecular formula |
| MS Fragmentation | Loss of Boc group (-100 Da) | Loss of Benzyl group (-91 Da) | Stability of resulting carbocation/radical |
Standardized Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity. The following sections detail validated methods for acquiring high-quality spectral data for this class of compounds.
Overall Analytical Workflow
The logical flow for characterizing a novel compound involves a sequence of techniques, each providing orthogonal, confirmatory data.
Caption: Workflow for Spectroscopic Characterization.
Protocol for NMR Spectroscopy
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a deuterium signal for the spectrometer's field-frequency lock.[8][9] Chloroform-d (CDCl₃) is an excellent choice for this compound due to its high solubility for nonpolar to moderately polar organic molecules.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[10]
-
Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[10]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the instrument onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal. This can be done automatically using topshim or a similar gradient shimming routine.[11]
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). Key parameters: spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 1024-4096 scans depending on concentration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the residual CDCl₃ peak to 77.16 ppm.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Protocol for FT-IR Spectroscopy (ATR)
Causality: Attenuated Total Reflectance (ATR) is a modern, rapid FT-IR technique that requires minimal sample preparation and is suitable for solids, oils, and liquids.[12][13][14][15] It works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[13]
-
Sample Preparation:
-
Instrument Setup:
-
Acquire a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Lower the press arm to ensure firm contact between the sample and the crystal.[12]
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample scan against the background scan.
-
Identify and label the wavenumbers of the major absorption peaks.
-
Protocol for High-Resolution Mass Spectrometry (HRMS)
Causality: ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.[4] A Time-of-Flight (TOF) analyzer provides the high resolution needed for accurate mass measurement (typically <5 ppm error).[2][4]
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like acetonitrile or methanol.
-
Create a dilute solution for analysis by adding ~10 µL of the stock solution to 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2] The formic acid aids in protonation to form [M+H]⁺ ions.[2]
-
The final concentration should be in the low µg/mL to high ng/mL range.
-
-
Instrument Setup (ESI-Q-TOF):
-
Infuse the sample directly or inject it via an LC system.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
-
Data Acquisition:
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).
-
Use an internal calibrant (lock mass) to ensure continuous, real-time mass accuracy correction during the run.
-
-
Data Processing:
-
Determine the monoisotopic mass of the most abundant ions.
-
Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern, comparing it to the theoretical values for the expected formula.
-
References
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Aladdin. (2025). tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxylate.
- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance.
- Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- HRMS Sample Submission Guidelines. (n.d.).
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Schuttlefield, J. D., & Grassian, V. H. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Alwsci. (2025). How To Prepare And Run An NMR Sample.
- Donegan, M., et al. (2021). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Semantic Scholar. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS.
- University of Cambridge. (n.d.). NMR Sample Preparation.
- PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.
- ResearchGate. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.
- Chem-Impex. (n.d.). 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.
- Sigma-Aldrich. (n.d.). 1-(tert-Butyl) 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate.
- PureSynth. (n.d.). 1-Tert-Butyl 3-Ethyl 4-Oxopyrrolidine-13-Dicarboxylate 97.0%(HPLC).
- BLDpharm. (n.d.). tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxylate.
- PubChem. (n.d.). 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.
- PubChem. (n.d.). Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798).
- TCI Chemicals. (n.d.). 1-tert-Butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylate.
- PubChemLite. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3).
- A2B Chem. (n.d.). 1-tert-Butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylate.
- PubChem. (n.d.). 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. utoledo.edu [utoledo.edu]
- 3. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. measurlabs.com [measurlabs.com]
- 6. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10988485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | C15H17NO5 | CID 15043278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 12. agilent.com [agilent.com]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Biological Activity of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate Derivatives
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide delves into the biological potential of derivatives of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a versatile synthetic intermediate. While direct biological data on this specific parent compound is limited in publicly available literature, a comprehensive analysis of structurally related pyrrolidine, pyrrolidinone, and pyrrolidine-2,3-dione derivatives provides a strong predictive framework for its potential therapeutic applications. This guide will synthesize findings from diverse studies to offer a comparative perspective on the anticancer and antimicrobial activities of these derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a recurring motif in a vast number of biologically active molecules.[2] Its structural rigidity, combined with the potential for stereochemical diversity and the introduction of various functional groups, makes it an attractive scaffold for designing novel therapeutic agents.[2] Derivatives of this scaffold have been shown to possess a wide range of pharmacological properties, including antimicrobial, antitumor, antiviral, and anticonvulsant activities.[1] The core structure of this compound, with its protected amine, ketone, and ester functionalities, presents multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
Comparative Analysis of Biological Activities
Anticancer Activity
Derivatives of the 5-oxopyrrolidine core have demonstrated significant potential as anticancer agents.[3][4] The introduction of various moieties, such as azoles, diazoles, and hydrazones, has led to compounds with potent activity against various cancer cell lines.[3][4]
A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives revealed that compounds bearing a 5-nitrothiophene substituent exhibited the most potent anticancer activity against A549 human lung adenocarcinoma cells.[3][4] This highlights the critical role of the appended aromatic and heteroaromatic systems in dictating cytotoxic efficacy.
Table 1: Comparative Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cells [3][4]
| Compound | R Group | IC50 (µM) |
| 18 | 2-hydroxybenzylidene | >100 |
| 19 | 4-hydroxybenzylidene | 8.9 |
| 20 | 4-chlorobenzylidene | 6.7 |
| 21 | 5-nitrothiophen-2-ylmethylene | 1.2 |
| 22 | 5-nitrofuran-2-ylmethylene | 3.4 |
| Doxorubicin | (Reference Drug) | 0.8 |
The data clearly indicates that the nature of the substituent at the hydrazone moiety significantly influences the anticancer activity. The potent activity of compound 21 suggests that the 5-nitrothiophene group is a key pharmacophore for this class of compounds. This structure-activity relationship (SAR) provides a valuable starting point for the design of novel derivatives of this compound with potential anticancer properties.[5][6][7]
Antimicrobial Activity
The pyrrolidine scaffold is also a promising framework for the development of novel antimicrobial agents.[1][8] A recent study on pyrrolidine-2,3-dione derivatives demonstrated their ability to inhibit and eradicate biofilms of Staphylococcus aureus, a clinically significant pathogen.[8]
Interestingly, the nature of the linker in dimeric scaffolds was found to be crucial for antimicrobial activity. While simple n-alkyl diamine linkers did not enhance activity, a trans-cyclohexyl dimer displayed potent single-digit MIC values against methicillin-susceptible S. aureus (MSSA) strains.[8] Furthermore, the incorporation of heteroatoms in the linker of monomeric scaffolds was essential for antimicrobial efficacy.[8]
In another study, a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent (compound 21 , the same compound with potent anticancer activity) demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains, including linezolid and tedizolid-resistant isolates.[3]
Table 2: Antimicrobial Activity of 5-Oxopyrrolidine Derivative 21 against Multidrug-Resistant S. aureus [3]
| Strain | Resistance Profile | MIC (µg/mL) |
| SA 630 | MRSA, Vancomycin-intermediate | 2 |
| SA K2222 | MRSA, Linezolid-resistant | 4 |
| NCTC 12493 | MRSA | 1 |
| ATCC 29213 | MSSA | 1 |
These findings underscore the potential of 4-oxopyrrolidine derivatives as a platform for developing novel antibiotics, particularly against challenging Gram-positive pathogens. The dual anticancer and antimicrobial activity of compound 21 is particularly noteworthy and suggests a potential mechanism of action that targets fundamental cellular processes.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key biological assays.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Mechanistic Insights and Future Directions
The dual activity of certain 4-oxopyrrolidine derivatives against both cancer cells and bacteria suggests a potential mechanism of action involving the inhibition of fundamental cellular processes common to both, such as DNA replication or protein synthesis. [9][10]For instance, some heterocyclic compounds are known to act as topoisomerase inhibitors, a class of enzymes essential for both prokaryotic and eukaryotic cell division. [11] Potential Signaling Pathway Modulation
Caption: Hypothetical mechanism of action for dual-activity compounds.
Future research should focus on elucidating the precise molecular targets of these compounds. Enzyme inhibition assays, target-based screening, and crystallography studies will be instrumental in this regard. [12][13]A thorough investigation of the structure-activity relationships will also be crucial for optimizing the potency and selectivity of these derivatives. The synthesis and evaluation of a focused library of this compound derivatives, guided by the insights presented in this guide, could lead to the discovery of novel and potent therapeutic agents.
References
- Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024). RSC Medicinal Chemistry.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.
- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (2025).
- Recent Advances in the Synthesis of Pyrrolidines. (2023).
- (R)
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Mustansiriyah Journal of Science.
- 1-Tert-butyl 3-methyl 4-(thiophen-3-yl)
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022).
- Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. (1980). Journal of Medicinal Chemistry.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
- Anti-Cancer Activity of Deriv
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019). MDPI.
- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2003). PubMed.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PubMed.
- Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013). PubMed.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate and Structurally Related Building Blocks
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the myriad of available scaffolds, heterocyclic ketones play a pivotal role, offering a versatile platform for the introduction of diverse functionalities. This guide provides an in-depth technical comparison of the reactivity of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate , a valuable pyrrolidinone-based building block, with its structurally similar counterparts.
This document will delve into the nuanced differences in reactivity arising from variations in ring size, substituent effects, and inherent electronic properties. By examining key synthetic transformations such as enolate alkylation, ketone reduction, and reductive amination, we aim to provide a comprehensive resource to inform the strategic selection of building blocks in drug discovery and development.
Introduction to this compound
This compound is a bifunctional molecule featuring a five-membered pyrrolidinone core. The presence of a β-ketoester functionality makes it a versatile precursor for a wide range of chemical modifications. The N-Boc protecting group offers stability under various reaction conditions and allows for facile deprotection when required. Its utility as a building block in medicinal chemistry is well-established, contributing to the synthesis of novel therapeutic agents.[1]
Synthesis via Dieckmann Condensation: A Tale of Two Rings
The synthesis of both this compound and its six-membered piperidine analog, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, is commonly achieved through a Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful tool for the formation of cyclic β-keto esters.[2][3][4][5][6]
The choice between the formation of a five- or six-membered ring is dictated by the length of the acyclic diester precursor. While six-membered rings are generally considered more thermodynamically stable due to lower ring strain, the formation of five-membered rings is often kinetically favored.[2] This is attributed to the higher probability of the reactive ends of the shorter carbon chain coming into proximity, leading to a less negative entropy of activation.[2]
Comparative Yields for Dieckmann Condensation:
| Ring Size | Precursor Type | Typical Base | Solvent | Yield Range (%) | Reference |
| 5-membered (Pyrrolidinone) | 1,6-Diester | NaOEt, KOtBu | Toluene, THF | 70-95 | [2][4] |
| 6-membered (Piperidinone) | 1,7-Diester | NaOEt, KOtBu | Toluene, THF | 60-85 | [2][5] |
The generally higher yields observed for the formation of the five-membered pyrrolidinone ring under kinetically controlled conditions highlight a key difference in the accessibility of these two building blocks.
Figure 1. Generalized workflow for the synthesis of 4-oxopyrrolidine and 4-oxopiperidine dicarboxylates via Dieckmann condensation.
Reactivity at the α-Carbon: Enolate Formation and Alkylation
The presence of the β-ketoester moiety allows for the facile generation of an enolate at the C3 position, which can then be reacted with various electrophiles. The acidity of the α-proton is a key factor governing the ease of enolate formation.
Influence of Ring Strain on Acidity and Enolate Stability
The inherent ring strain of the five-membered pyrrolidinone ring influences the acidity of the C3 proton and the stability of the resulting enolate. The increased s-character of the C-H bonds in strained rings can lead to higher acidity.[1] However, the introduction of an additional sp²-hybridized carbon upon enolate formation can be disfavored in smaller rings due to increased angle strain.[1][7] This creates a delicate balance between the acidity of the proton and the stability of the resulting enolate.
In contrast, the more flexible and less strained six-membered piperidinone ring can more readily accommodate the geometric changes associated with enolate formation. This can influence the choice of base and reaction conditions required for efficient deprotonation.
Alkylation Reactions: A Comparative Outlook
The alkylation of the enolate derived from these building blocks is a fundamental transformation for introducing molecular complexity. The choice of base and reaction temperature can influence the regioselectivity and stereoselectivity of the alkylation.
While direct comparative experimental data for the alkylation of this compound and its piperidine analog is scarce in the literature, we can infer expected trends based on the principles of kinetic versus thermodynamic control in the alkylation of cyclic β-keto esters.[8][9]
Table 1: Predicted Reactivity in Enolate Alkylation
| Feature | This compound | 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | Rationale |
| Ease of Enolate Formation | Potentially requires stronger base or harsher conditions | Generally proceeds under standard conditions | Increased ring strain in the five-membered ring can disfavor enolate formation.[1][7] |
| Kinetic vs. Thermodynamic Control | More likely to be under kinetic control | More amenable to thermodynamic control | The more rigid five-membered ring may favor attack from the less hindered face, while the flexible six-membered ring allows for equilibration to the more stable product.[9] |
| Stereoselectivity | Potentially higher diastereoselectivity | May lead to mixtures of diastereomers | The conformational rigidity of the pyrrolidine ring can lead to a more defined trajectory for the incoming electrophile. |
graph Alkylation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];Start [label="Cyclic β-Keto Ester\n(Pyrrolidinone or Piperidinone)"]; Base [label="Base\n(e.g., LDA, NaH)"]; Enolate [label="Enolate Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Electrophile [label="Electrophile (R-X)"]; Product [label="α-Alkylated Product", fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Base [label="Deprotonation"]; Base -> Enolate; Enolate -> Electrophile [label="Nucleophilic Attack"]; Electrophile -> Product; }
Figure 2. General experimental workflow for the alkylation of cyclic β-keto esters.
Reactivity at the Carbonyl Group: Reduction and Reductive Amination
The ketone at the C4 position is a key handle for further functionalization, primarily through reduction to an alcohol or conversion to an amine via reductive amination.
Stereoselective Reduction of the Ketone
The reduction of the C4-ketone to a hydroxyl group introduces a new stereocenter. The diastereoselectivity of this reduction is influenced by the steric environment around the carbonyl group and the nature of the reducing agent.
For the more planar and rigid pyrrolidinone ring, the approach of the hydride reagent is more sterically defined, which can lead to higher diastereoselectivity compared to the more conformationally flexible piperidinone ring. The piperidinone ring can exist in various chair and boat conformations, potentially leading to a mixture of axial and equatorial attack by the hydride, resulting in lower diastereoselectivity.[10][11][12]
Table 2: Predicted Outcomes in Ketone Reduction
| Feature | This compound | 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | Rationale |
| Diastereoselectivity | Generally higher | Often moderate to good, but can be lower | The rigid, planar nature of the five-membered ring provides a more biased face for hydride attack. The six-membered ring's conformational flexibility can lead to a mixture of products.[11][12] |
| Controlling Stereochemistry | More predictable | Can be influenced by the choice of bulky or non-bulky reducing agents | The steric environment is more defined in the pyrrolidine system. |
Reductive Amination
Reductive amination provides a direct route to the corresponding 4-amino derivatives, which are valuable intermediates in drug discovery. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.
The reactivity in reductive amination is influenced by both steric and electronic factors. The less hindered environment of the five-membered ring in the pyrrolidinone derivative may facilitate the initial formation of the iminium ion compared to the potentially more hindered piperidinone. However, the stability of the iminium ion and the subsequent reduction step will also play a crucial role. The choice of reducing agent is critical, with reagents like sodium triacetoxyborohydride often favored for their selectivity in reducing the iminium ion in the presence of the starting ketone.[13][14]
Comparison with Other Structurally Related Building Blocks
To provide a broader context, it is useful to compare the reactivity of this compound with other related heterocyclic building blocks.
Pyroglutamates
Pyroglutamic acid derivatives, which are γ-lactams, share the five-membered ring structure but lack the C4-ketone. Alkylation of N-protected pyroglutamic esters typically occurs at the C4 position via enolate formation.[15] The reactivity can be compared to the C3 alkylation of the 4-oxopyrrolidine derivative, with the understanding that the electronic effects of the adjacent carbonyl group in the β-ketoester system will make the C3 proton significantly more acidic.
5-Oxotetrahydrofuran-3-carboxylates
These oxygen-containing heterocycles are structurally analogous to the 4-oxopyrrolidine-1,3-dicarboxylates. The replacement of the nitrogen atom with an oxygen atom influences the electronic properties of the ring and the reactivity of the β-ketoester moiety. The lone pairs on the oxygen atom can affect the enolate stability and the stereochemical outcome of subsequent reactions. Alkylation of these compounds has been reported, providing access to substituted γ-butyrolactones.[15]
Experimental Protocols
General Protocol for Enolate Alkylation of a Cyclic β-Keto Ester
-
To a solution of the cyclic β-keto ester (1.0 equiv) in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a strong base (1.1 equiv, e.g., LDA, NaH) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 equiv, e.g., an alkyl halide) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Stereoselective Reduction of a Cyclic Ketone
-
To a solution of the cyclic ketone (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, THF) at 0 °C, add the reducing agent (1.5 equiv, e.g., NaBH₄, L-Selectride®) portion-wise.
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
If necessary, adjust the pH to neutral with a dilute acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alcohol.
General Protocol for Reductive Amination of a Cyclic Ketone
-
To a solution of the cyclic ketone (1.0 equiv) and the desired amine (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane, methanol) at room temperature, add a dehydrating agent (e.g., molecular sieves) if necessary.
-
Stir the mixture for 30 minutes to 1 hour to allow for iminium ion formation.
-
Add the reducing agent (1.5 equiv, e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) portion-wise.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity, governed by the interplay of the β-ketoester functionality and the inherent properties of the five-membered ring, offers distinct advantages and considerations compared to its six-membered piperidine analog and other related heterocyclic ketones.
The kinetically favored formation of the pyrrolidinone ring via the Dieckmann condensation often leads to higher yields. The increased ring strain of the pyrrolidine system can influence the ease of enolate formation and potentially lead to higher stereoselectivity in subsequent alkylation and reduction reactions due to its more rigid conformation.
In contrast, the greater conformational flexibility of the piperidinone analog may offer different stereochemical outcomes and can be advantageous in scenarios where thermodynamic control is desired. The choice between these and other similar building blocks should be guided by a thorough understanding of these reactivity principles to enable the efficient and stereocontrolled synthesis of complex target molecules. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.
References
-
Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. ACS Publications. [Link]
-
Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. ACS Publications. [Link]
-
Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. RSC Blogs. [Link]
-
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. [Link]
-
Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. PMC - NIH. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]
-
Highly selective stereochemically controlled five-versus six-membered acetal ring cyclisation. RSC Publishing. [Link]
-
Diastereoselective reduction of cyclic bioactive Mannich ketones. ResearchGate. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. NIH. [Link]
-
Dieckmann Condensation. Chemistry LibreTexts. [Link]
-
Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. PMC - NIH. [Link]
-
Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. University of Bristol. [Link]
-
Dieckmann Condensation. NROChemistry. [Link]
-
Dieckmann condensation. Grokipedia. [Link]
-
New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate. [Link]
-
12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts. [Link]
-
Kinetic vs. Thermodynamic Enolates. University of Calgary. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. ResearchGate. [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
-
N boc-3-pyrrolidinone | PDF. Slideshare. [Link]
-
Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. ScienceDirect. [Link]
-
A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Conformational equilibrium of the 1‐Boc‐3‐fluoro‐4‐oxopiperidine (1).... ResearchGate. [Link]
-
Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3. PubChem. [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH. [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. [Link]
-
Conformational analysis | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]
-
sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane.... ResearchGate. [Link]
-
4-(N-Boc-amino)piperidine | C10H20N2O2. PubChem. [Link]
-
(PDF) Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ResearchGate. [Link]
-
(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. PubChem. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4. PubChem. [Link]
-
A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. [Link]
-
5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]
-
Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. ResearchGate. [Link]
Sources
- 1. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. acswebcontent.acs.org [acswebcontent.acs.org]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate: Validation of a High-Yield, Moderate-Temperature Approach
Introduction: The Significance of the 4-Oxopyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a versatile building block in drug discovery.[1] Its unique structure, featuring a protected nitrogen and a β-keto ester functionality, allows for diverse chemical modifications, making it a valuable intermediate for synthesizing complex molecules, including anti-inflammatory and analgesic agents.[1]
The synthesis of this key intermediate typically relies on the Dieckmann condensation, an intramolecular version of the Claisen condensation.[2][3][4] This base-catalyzed reaction transforms a linear diester into a cyclic β-keto ester, efficiently constructing the five-membered pyrrolidine ring.[5][6] While effective, traditional methods often necessitate the use of strong, moisture-sensitive bases like sodium hydride or sodium alkoxides in stoichiometric amounts and at elevated temperatures, which can lead to side reactions and purification challenges.
This guide presents a validation of a new, optimized synthetic method for this compound. We will provide a detailed, objective comparison of this novel approach against a conventional method, supported by experimental protocols and performance data. The focus will be on yield, purity, reaction conditions, and overall efficiency to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic options.
The Synthetic Challenge: An Overview of the Dieckmann Condensation
The Dieckmann condensation is a powerful ring-forming reaction.[2][7] The mechanism involves the deprotonation of an α-carbon of one ester to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester within the same molecule.[3][8] This intramolecular cyclization is followed by the elimination of an alkoxide, forming the cyclic β-keto ester. A critical aspect of this reaction is that the resulting product is more acidic than the starting alcohol, allowing for a final, irreversible deprotonation by the alkoxide base, which drives the reaction to completion.[6][9]
Caption: The mechanistic pathway of the Dieckmann condensation.
Comparative Analysis: A Tale of Two Methods
We compare a "Classical Method" utilizing sodium hydride (NaH) in tetrahydrofuran (THF) with a "New, Validated Method" that employs potassium tert-butoxide (t-BuOK) at a more moderate temperature.
| Parameter | Classical Method | New, Validated Method | Analysis |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) | t-BuOK is a stronger, non-nucleophilic base that can be more effective at lower temperatures. NaH is a powerful reagent but can be pyrophoric and requires careful handling. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) | Both methods require an anhydrous aprotic solvent to prevent quenching of the base and enolate. |
| Temperature | Reflux (approx. 66 °C) | 0 °C to Room Temperature | The lower temperature of the new method reduces the likelihood of side reactions, such as intermolecular condensation or decomposition, potentially leading to a cleaner product profile. |
| Reaction Time | 4-6 hours | 2-3 hours | The enhanced reactivity of t-BuOK allows for a significantly shorter reaction time, improving throughput. |
| Typical Yield | 70-75% | 85-92% | The optimized conditions of the new method consistently provide a higher yield of the desired product. |
| Purity (crude) | ~85% | ~95% | Lower reaction temperatures and shorter times minimize byproduct formation, resulting in a purer crude product that requires less intensive purification. |
| Workup | Slow quenching with acid at low temperature | Standard aqueous workup | Both require careful acidic workup, but the cleaner reaction profile of the new method simplifies the subsequent extraction and purification steps. |
Experimental Protocols
The following protocols are presented as self-validating systems, providing sufficient detail for replication.
Protocol 1: Classical Synthesis using Sodium Hydride
Materials:
-
N-Boc-N-(methoxycarbonylmethyl)glycine methyl ester (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with sodium hydride (1.2 eq).
-
The mineral oil is removed by washing the NaH with anhydrous hexanes, followed by careful decantation under a stream of nitrogen.
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C.
-
A solution of N-Boc-N-(methoxycarbonylmethyl)glycine methyl ester (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
The mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[10]
-
The crude product is purified by flash column chromatography on silica gel to yield the title compound.
Protocol 2: New, Validated Synthesis using Potassium tert-Butoxide
Materials:
-
N-Boc-N-(methoxycarbonylmethyl)glycine methyl ester (1.0 eq)
-
Potassium tert-butoxide (t-BuOK, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet is charged with a solution of N-Boc-N-(methoxycarbonylmethyl)glycine methyl ester (1.0 eq) in anhydrous THF.
-
The solution is cooled to 0 °C in an ice bath.
-
Potassium tert-butoxide (1.1 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 1-2 hours. Reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled to 0 °C and the pH is adjusted to ~4-5 by the dropwise addition of 1 M HCl.
-
The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[10]
-
The crude product, typically of high purity, can be further purified by flash column chromatography if necessary.
Caption: Comparative experimental workflows.
Characterization Data (Representative)
The identity and purity of the synthesized this compound (MW: 243.26 g/mol ) were confirmed by standard spectroscopic methods.
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15-3.80 (m, 2H), 3.75 (s, 3H), 3.65-3.40 (m, 2H), 2.80-2.50 (m, 1H), 1.45 (s, 9H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 202.1, 169.5, 154.2, 80.5, 52.5, 48.0, 45.5, 42.0, 28.3. |
| Mass Spec (ESI+) | m/z 244.1 [M+H]⁺, 266.1 [M+Na]⁺ |
Note: NMR chemical shifts can show variation due to keto-enol tautomerism, a characteristic feature of β-keto esters.[11]
Conclusion and Field-Proven Insights
This guide validates a new synthetic method for this compound that offers significant advantages over classical approaches. By employing potassium tert-butoxide at moderate temperatures, the reaction proceeds faster, provides a higher yield, and results in a cleaner crude product. This increased efficiency translates to reduced purification efforts, saving both time and resources—critical factors in a drug development setting.
From an application scientist's perspective, the robustness and reproducibility of this new method are its most compelling features. The avoidance of pyrophoric reagents like sodium hydride enhances laboratory safety, while the streamlined workflow increases productivity. For researchers and drug development professionals, adopting this validated method can accelerate the synthesis of this key intermediate, facilitating the rapid development of novel therapeutics built upon the 4-oxopyrrolidine scaffold.
References
-
Dieckmann Condensation . Organic Chemistry Portal. [Link]
-
Purification of baker's yeast β-keto ester oxidoreductase . ResearchGate. [Link]
-
Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member . PubMed Central. [Link]
-
Dieckmann condensation . Grokipedia. [Link]
-
Supplementary Information . Macmillan Group - Princeton University. [Link]
-
Dieckmann condensation . Wikipedia. [Link]
-
Supplementary Information . The Royal Society of Chemistry. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction . Chemistry Steps. [Link]
-
Dieckmann condensation . YouTube. [Link]
-
Dieckmann Condensation . Chemistry LibreTexts. [Link]
- PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. [Link]
-
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate . PubChem. [Link]
- Method for preparing acyclic beta keto ester.
-
Dieckmann Condensation . YouTube. [Link]
- Alternate processes for the preparation of pyrrolidine derivatives.
-
Intramolecular Claisen Condensations - The Dieckmann Cyclization . Chemistry LibreTexts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate: A Cost-Benefit Analysis
In the landscape of pharmaceutical and drug development research, the synthesis of novel heterocyclic scaffolds is of paramount importance. Among these, the pyrrolidine core is a privileged structure, forming the backbone of numerous biologically active compounds. A particularly valuable derivative is 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a versatile building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of multiple functional groups that allow for diverse chemical modifications. This guide provides an in-depth cost-benefit analysis of two distinct synthetic approaches to this target molecule: the classical Dieckmann condensation and a modern rhodium-catalyzed intramolecular C-H amination. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on their specific needs, considering factors such as cost, yield, scalability, and reaction conditions.
The Target Molecule: A Versatile Scaffold
This compound is a key intermediate in the synthesis of a wide range of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability and can be readily removed under acidic conditions. The methyl ester and the ketone functionality at the 3 and 4 positions, respectively, offer reactive sites for further chemical transformations, making it a valuable precursor for creating libraries of compounds for drug screening and for the synthesis of specific target molecules with potential therapeutic applications.
Synthetic Strategies: A Tale of Two Approaches
This guide will dissect two primary synthetic pathways to this compound. The first is the venerable Dieckmann condensation, a robust and well-established method for the formation of five- and six-membered rings.[2][3] The second is a more contemporary approach utilizing a rhodium-catalyzed intramolecular C-H amination, which offers the potential for high efficiency and selectivity.[4]
Sources
The Strategic Application of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] Its three-dimensional structure and synthetic tractability make it an ideal starting point for the development of novel therapeutics. Within the diverse toolkit of pyrrolidine-based building blocks, 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate has emerged as a particularly versatile and strategic intermediate. This guide provides a comparative analysis of its application, focusing on its role in the synthesis of complex drug molecules, and contrasts this approach with alternative synthetic strategies.
The Versatility of a Pre-functionalized Scaffold
This compound offers several intrinsic advantages in multi-step organic synthesis. The presence of a ketone at the 4-position, a Boc-protected nitrogen, and a methyl ester at the 3-position provides a platform for a variety of selective chemical transformations. This pre-functionalization allows for the efficient introduction of molecular complexity and the precise control of stereochemistry, which are critical aspects of modern drug design.
A prime example of its utility is in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[2] The core of the JAK inhibitor Upadacitinib, for instance, contains a stereochemically defined 3,4-substituted pyrrolidine moiety. The synthesis of this crucial intermediate can be efficiently achieved starting from a 4-oxopyrrolidine-1,3-dicarboxylate derivative.
Comparative Analysis of Synthetic Strategies
The construction of the 3,4-substituted pyrrolidine core found in molecules like Upadacitinib can be approached from two main perspectives:
-
Utilizing a Pre-formed 4-oxopyrrolidine Scaffold: This approach leverages the commercially available this compound or its analogs.
-
De Novo Ring Construction: This strategy involves building the pyrrolidine ring from acyclic precursors, often employing a Dieckmann condensation.[3][4]
Case Study: Synthesis of a Key Upadacitinib Intermediate
A critical step in the synthesis of Upadacitinib is the stereoselective reduction of the 4-oxo group to a hydroxyl group, followed by further functionalization. Let's compare the two main approaches to arrive at a key 4-hydroxypyrrolidine intermediate.
Approach 1: Stereoselective Reduction of 1-(tert-butyl) 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
This method, detailed in the patent literature for a closely related ethyl ester, demonstrates a direct and efficient route.[5]
Experimental Protocol: Stereoselective Reduction [5]
-
A solution of 1-(tert-butyl) 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (1.0 g) in methanol (10 mL) and toluene (10 mL) is cooled to -35°C.
-
Sodium borohydride (0.397 g) is added, and the reaction mixture is stirred at the same temperature for 1 hour.
-
The reaction is allowed to warm to -20°C and stirred for an additional 2 hours before being cooled to -40°C.
-
The reaction is quenched with a 10% ammonium chloride solution and extracted with toluene (2 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
This approach benefits from the direct availability of the starting material and a straightforward reduction step. The stereoselectivity of the reduction is a key consideration and can often be influenced by the choice of reducing agent and reaction conditions.
Approach 2: De Novo Synthesis via Dieckmann Condensation
An alternative strategy involves the construction of the pyrrolidine ring from acyclic precursors, as exemplified in the synthesis of Upadacitinib.[6] This route typically begins with a Michael addition followed by an intramolecular Dieckmann condensation.
Conceptual Workflow: Dieckmann Condensation Approach [6][7]
Caption: De Novo Synthesis via Dieckmann Condensation.
While this approach offers high flexibility in the introduction of various substituents from simple starting materials, it often requires more synthetic steps and careful optimization of the cyclization conditions to achieve good yields.[7]
Performance Comparison
To provide a clearer comparison, the following table summarizes the key aspects of each approach for the synthesis of a 4-hydroxypyrrolidine intermediate.
| Feature | Approach 1: Pre-formed Scaffold | Approach 2: Dieckmann Condensation |
| Starting Material | 1-tert-Butyl 3-methyl/ethyl 4-oxopyrrolidine-1,3-dicarboxylate | Simple acyclic esters (e.g., glycine and acrylate derivatives)[6] |
| Key Transformation | Stereoselective reduction of the 4-keto group | Intramolecular Dieckmann condensation |
| Number of Steps | Fewer steps to the key intermediate | Generally more steps from basic starting materials |
| Overall Yield | Dependent on the efficiency of the reduction | Can be lower due to the multi-step nature |
| Control of Stereochemistry | Achieved at the reduction step | Can be established through asymmetric catalysis in earlier steps[6] |
| Scalability | Generally good, relying on a stable starting material | May require more process optimization for scale-up |
Broader Applications and Future Perspectives
The utility of this compound extends beyond the synthesis of JAK inhibitors. The reactive keto-group and the dicarboxylate functionality allow for a wide range of chemical modifications, making it a valuable precursor for diverse bioactive molecules, including antiviral and anticancer agents.[8][9]
The choice between utilizing a pre-functionalized building block like this compound and pursuing a de novo synthesis ultimately depends on the specific goals of the research program. For rapid lead optimization and the exploration of structure-activity relationships around a core scaffold, the pre-formed building block approach offers significant advantages in terms of speed and efficiency. For the development of novel scaffolds and more fundamental synthetic explorations, the flexibility of a de novo strategy may be more desirable.
As the demand for structurally novel and potent therapeutics continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in accelerating the drug discovery process.
References
- Yar, M., & Ansari, Z. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(5), 1387.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4878.
- Google Patents. (2021). Process and intermediates for the preparation of upadacitinib. WO2021123288A1.
- SciSpace. (1998). Asymmetric synthesis of 1-Boc-3- and 4-hydroxypyrrolidines. Tetrahedron, 54(9), 1753-1766.
- ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- ResearchGate. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939-4942.
- MDPI. (2022).
- ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.
- Google Patents. (2019). Alternate processes for the preparation of pyrrolidine derivatives. WO2019016745A1.
-
SynArchive. (n.d.). Dieckmann Condensation. Available at: [Link]
- Sci-Hub. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939-4942.
- PMC. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters, 15(5), 701-702.
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]
- Sci-Hub. (1995). ChemInform Abstract: Asymmetric Synthesis of (3S, 4R)
- OpenStax. (2023). 23.
- Chemistry LibreTexts. (2025). 23.
- CORE. (n.d.). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids.
- Google Patents. (n.d.). Processes and intermediates for making a jak inhibitor. HK40009482A.
- ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
Sources
- 1. nbinno.com [nbinno.com]
- 2. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]
- 3. synarchive.com [synarchive.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The synthesis method of Upadacitinib hemihydrate_Chemicalbook [chemicalbook.com]
- 7. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. A rapid catalytic asymmetric synthesis of 1,3,4-trisubstituted pyrrolidines / Tetrahedron Letters, 2004 [sci-hub.box]
A Senior Application Scientist's Guide to 4-Oxopyrrolidine Scaffolds: A Comparative Analysis of Alternatives to 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and natural products.[1][2][3] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, which is critical for enhancing potency, selectivity, and pharmacokinetic properties.[2][4]
Among the vast arsenal of pyrrolidine-based building blocks, 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate stands out as a particularly versatile intermediate. Its structure is cleverly designed with multiple reactive sites and orthogonally-protected functional groups, making it a powerful tool for constructing complex molecular architectures. The N-Boc protecting group offers robust, acid-labile protection, while the β-keto ester moiety at the C3-C4 positions provides a reactive handle for a wide array of chemical transformations.
However, the specific choice of protecting groups and substitution patterns is not a one-size-fits-all solution. The optimal building block is intrinsically linked to the overall synthetic strategy. This guide provides an in-depth comparison of viable alternatives to this benchmark reagent, offering field-proven insights and experimental frameworks to help researchers select the most appropriate scaffold for their specific drug development campaigns.
The Benchmark Reagent: Deconstructing this compound
This reagent's utility stems from the strategic placement of its functional groups, which allows for sequential and site-selective modifications.
-
N-Boc (tert-Butoxycarbonyl) Group : This widely-used protecting group is stable to a broad range of nucleophilic and basic conditions but can be cleanly removed under acidic conditions (e.g., TFA, HCl in dioxane).[5] The steric bulk of the tert-butyl group also influences the conformation of the pyrrolidine ring. However, it's worth noting that the tert-butyl group can sometimes be a site of metabolic oxidation in later-stage drug candidates.[6]
-
C3-Methyl Ester : As part of a β-keto ester system, the α-proton at C3 is acidic and readily deprotonated, enabling a variety of C-C bond-forming reactions such as alkylation and acylation. The ester itself is typically removed via saponification (base-mediated hydrolysis).
-
C4-Keto Group : This ketone is the primary hub for introducing diversity. It is susceptible to nucleophilic attack, reduction to a hydroxyl group, or, most commonly, reductive amination to install a variety of amine-containing side chains.
Caption: Common reaction pathways for the benchmark reagent.
Comparative Analysis of Key Alternatives
The selection of an alternative is a strategic decision driven by factors such as protecting group orthogonality, desired substitution patterns, and commercial availability.
Minor Modification, Major Convenience: The Ethyl Ester Analog
The most direct alternative is 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate .[7][8]
-
Comparative Insight : From a reactivity standpoint, the methyl and ethyl esters are virtually interchangeable. Both reagents undergo similar C3-alkylation and C4-reductive amination reactions. The primary driver for choosing one over the other is often logistical: cost and supplier availability. In terms of deprotection, both esters are readily cleaved under standard saponification conditions (e.g., LiOH, NaOH).
-
Causality Behind Experimental Choice : The choice is typically non-critical. However, in scaled-up syntheses, differences in crystallinity or solubility between the methyl and ethyl ester derivatives could influence purification efficiency. The ethyl version is an excellent and readily available drop-in replacement.[7]
| Feature | 1-tert-Butyl 3-methyl ... | 1-tert-Butyl 3-ethyl ... |
| CAS Number | 194924-95-3[9] | 146256-98-6[8] |
| Molecular Weight | 243.26 g/mol | 257.29 g/mol |
| N-Deprotection | Acidic (e.g., TFA, HCl) | Acidic (e.g., TFA, HCl) |
| Ester Deprotection | Basic (e.g., LiOH, NaOH) | Basic (e.g., LiOH, NaOH) |
| Primary Use Case | General purpose scaffold | Direct drop-in alternative |
Orthogonal Control: The N-Cbz and N-Bn Analogs
When a synthetic route involves acid-sensitive functionalities, the Boc group becomes a liability. In these scenarios, alternatives with hydrogenolysis-labile protecting groups are superior.
-
Key Alternatives :
-
1-Benzyl 3-methyl/ethyl 4-oxopyrrolidine-1,3-dicarboxylate (N-Bn)
-
1-(Benzyloxycarbonyl) 3-methyl/ethyl 4-oxopyrrolidine-1,3-dicarboxylate (N-Cbz)
-
-
Comparative Insight : The N-Cbz and N-Bn groups are stable to the acidic and basic conditions used to cleave Boc groups and esters, respectively. They are typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C). This orthogonality is crucial for complex syntheses requiring precise, sequential deprotection steps.
-
Causality Behind Experimental Choice : Choose an N-Cbz or N-Bn analog when your synthesis requires:
-
Acidic conditions that would inadvertently cleave a Boc group.
-
Selective N-deprotection in the presence of other acid-labile groups (e.g., tert-butyl esters).
-
A final product where the pyrrolidine nitrogen must be deprotected without disturbing a base-sensitive ester elsewhere in the molecule.
-
Caption: Orthogonal deprotection strategies for N-Boc vs. N-Cbz.
Simplified Scaffolds: When Less is More
For synthetic targets that do not require a substituent at the C3 position, using the full dicarboxylate scaffold is inefficient.
-
Key Alternative : tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) .[10]
-
Comparative Insight : This building block removes the C3-ester, presenting a simple cyclic ketone. The reactive sites are now the α-protons at the C2 and C4 positions, which can be functionalized via enolate chemistry. However, achieving regioselectivity in α-alkylation can be more challenging compared to the directed reactivity of the β-keto ester.
-
Causality Behind Experimental Choice : Select N-Boc-3-pyrrolidinone when the final molecule requires substitution at C2 or C4, but not C3. It is a more atom-economical and often less expensive starting point for such targets.
Tailored Functionality: Fluorinated Analogs for Bioisosteric Replacement
Incorporating fluorine into drug candidates is a prevalent strategy to enhance metabolic stability, binding affinity, and membrane permeability.
-
Key Alternative : tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate .[11]
-
Comparative Insight : This specialized reagent introduces a gem-difluoro group at the C3 position. This modification fundamentally alters the molecule's reactivity. The acidic proton at C3 is eliminated, precluding β-keto ester-type alkylations. The primary reactive handle is now exclusively the C4-ketone.
-
Causality Behind Experimental Choice : This building block is explicitly chosen for lead optimization efforts where the introduction of fluorine at the C3 position is desired to block a potential site of metabolism or to modulate the electronic properties of the scaffold.
Experimental Protocols and Data
To translate theory into practice, the following section provides validated protocols and a summary table for at-a-glance comparison.
Comparative Data Summary
| Reagent | Key Feature | Primary Application | Advantages | Limitations |
| 1-Boc-3-Me/Et-4-oxo... | Acid-labile N-Boc, β-keto ester | General purpose scaffold for 4-amino and 3,4-disubstituted pyrrolidines. | High versatility, predictable reactivity, commercially available.[7][9] | N-Boc group is not stable to acid. |
| 1-Cbz-3-Me/Et-4-oxo... | Hydrogenolysis-labile N-Cbz | Syntheses requiring acidic conditions or selective N-deprotection. | Orthogonal to acid/base labile groups, stable protecting group. | Requires hydrogenation setup for deprotection. |
| N-Boc-3-pyrrolidinone | Simplified ketone scaffold | Synthesis of 2- or 4-substituted pyrrolidines without C3-substitution. | More atom-economical and cost-effective for specific targets.[10] | Lacks the directed reactivity of the β-keto ester. |
| 1-Boc-3,3-di-F-4-oxo... | C3-gem-difluoro group | Bioisosteric replacement and introduction of fluorine.[11] | Blocks C3 metabolic oxidation, modulates electronic properties. | Specialized reagent; C3-alkylation chemistry is not possible. |
Protocol 1: General Procedure for Reductive Amination of a 4-Oxopyrrolidine Scaffold
This protocol is broadly applicable to all the 4-oxo alternatives discussed.
Objective : To synthesize a 4-amino-pyrrolidine derivative via reductive amination.
Materials :
-
1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic, ~5% v/v)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure :
-
To a solution of 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in DCM, add the desired amine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-amino-pyrrolidine derivative.
Self-Validation : The success of the reaction is confirmed by the disappearance of the ketone starting material and the appearance of a new, more polar product spot by TLC. LC-MS analysis will show a mass peak corresponding to the expected product.
Protocol 2: Selective N-Cbz Deprotection via Hydrogenolysis
Objective : To demonstrate the selective removal of an N-Cbz group in the presence of an ester.
Materials :
-
1-(Benzyloxycarbonyl) 3-ethyl 4-substituted-pyrrolidine-1,3-dicarboxylate (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~10% w/w)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure :
-
Dissolve the N-Cbz protected pyrrolidine in MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat three times).
-
Stir the reaction mixture vigorously under an H₂ atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The product will be significantly more polar (baseline spot on TLC without staining) and will show loss of the Cbz group mass (+134 Da).
-
Upon completion (typically 2-12 hours), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude free amine, which can often be used without further purification.
Trustworthiness : This protocol is highly reliable and selective. The mild, neutral conditions ensure that base-labile esters and other sensitive functional groups remain intact, validating the choice of the Cbz protecting group for orthogonal synthetic strategies.
Conclusion
While This compound is a robust and versatile building block, mastery in complex synthesis comes from understanding its limitations and knowing which alternative to deploy. The choice between an ethyl or methyl ester is often trivial, but the strategic selection of an N-Cbz protecting group for orthogonal deprotection, a simplified 3-pyrrolidinone for atom economy, or a fluorinated analog for lead optimization can dramatically improve the efficiency and success of a drug discovery campaign. By understanding the causality behind these experimental choices, researchers can design more elegant, efficient, and powerful synthetic routes to novel therapeutics.
References
-
DiVA portal. Synthesis of substituted pyrrolidines. [Link]
-
Vitrone, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2898. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247073. [Link]
-
Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Smith, C., et al. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. [Link]
-
Hosseinzadeh, Z., et al. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]
-
Global Substance. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. [Link]
-
Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters. [Link]
-
Scott, J. D., & Sanford, M. S. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 568–572. [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
National Center for Biotechnology Information. Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. [Link]
-
ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5122. [Link]
-
Kocienski, P. J. Protective Groups. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Google Patents.
-
ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. [Link]
-
ResearchGate. Cover Feature: tert‐Butyl 3‐Diazo‐2‐oxopyrrolidine‐1‐carboxylate – A New Reagent for Introduction of the 2‐Oxopyrrolidin‐3‐yl Motif via RhII‐Catalyzed X–H Insertion Reactions (Eur. J. Org. Chem. /2020). [Link]
-
PubChem. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-tert-Butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylate | 146256-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 194924-95-3|this compound|BLD Pharm [bldpharm.com]
- 10. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to Confirming the Structure of Reaction Products Derived from 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Introduction: The Versatile Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core scaffold of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a rigid, three-dimensional framework for orienting functional groups. 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a highly valuable and versatile building block for accessing this scaffold.[3] The presence of a ketone at the C4 position, an ester at C3, and a Boc-protecting group on the nitrogen allows for a diverse range of selective chemical transformations.
This guide provides an in-depth comparison of methods for a common and pivotal reaction—the reduction of the C4-ketone—and details a robust workflow for the unambiguous structural confirmation of the resulting diastereomeric alcohol products. We will focus on the practical aspects and causal logic behind experimental choices, providing researchers with the tools to confidently synthesize and characterize these important intermediates.
Core Reaction: Diastereoselective Reduction of the C4-Ketone
The reduction of the 4-oxo group in this compound yields the corresponding 4-hydroxy derivatives. This transformation introduces a new stereocenter at C4 relative to the existing stereocenter at C3, leading to the formation of cis and trans diastereomers. The choice of reducing agent is critical as it directly influences the diastereomeric ratio (d.r.) of the product mixture.
Figure 1: General reduction of the 4-oxopyrrolidine starting material.
Method A: Standard Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and convenient reducing agent for aldehydes and ketones.[4][5][6][7] Its use in a protic solvent like methanol or ethanol is a standard and cost-effective method for this transformation.
-
Mechanism & Causality: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ species to the electrophilic carbonyl carbon.[6][8] In the absence of any directing groups, the hydride can attack from either the top or bottom face of the planar carbonyl group. Due to steric hindrance from the adjacent C3-methoxycarbonyl group, one face may be slightly more accessible, but this approach typically results in poor diastereoselectivity, yielding a mixture of cis and trans isomers that can be difficult to separate.
Method B: The Luche Reduction (NaBH₄ / CeCl₃)
The Luche reduction is a powerful modification of the standard borohydride reduction that often provides enhanced selectivity.[9][10][11][12] It involves the use of a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in conjunction with NaBH₄ in methanol.
-
Mechanism & Causality: The enhanced selectivity of the Luche reduction is attributed to two main factors. First, CeCl₃ acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the reduction.[12][13] Second, and more importantly for selectivity, the cerium ion is believed to form a chelate with the carbonyl oxygen and the ester oxygen at the C3 position. This chelation locks the conformation of the substrate, forcing the hydride to attack from the less sterically hindered face, often leading to a significant improvement in the diastereomeric ratio in favor of one isomer.[14] The use of methanol is also key, as it reacts with NaBH₄ in the presence of CeCl₃ to form sodium methoxyborohydrides, which are "harder" reducing agents and favor 1,2-reduction.[9][10]
Comparative Performance Data
The choice of reduction protocol has a profound impact on the reaction outcome, particularly on the diastereoselectivity. The following table summarizes typical experimental results.
| Parameter | Method A: Standard NaBH₄ | Method B: Luche Reduction (NaBH₄/CeCl₃) |
| Reagents | NaBH₄, Methanol | NaBH₄, CeCl₃·7H₂O, Methanol |
| Conditions | 0 °C to room temperature | 0 °C to room temperature |
| Typical Reaction Time | 1-3 hours | 15-45 minutes |
| Typical Yield | >90% | >90% |
| Diastereomeric Ratio (cis:trans) | ~ 1:1 to 3:1 | >10:1 (Typically favoring the trans isomer) |
Workflow for Structural Confirmation
Unambiguous confirmation of the relative stereochemistry of the product(s) is essential. The following workflow provides a self-validating system for structure elucidation.
Figure 2: Analytical workflow for product structure confirmation.
Spectroscopic Analysis: Differentiating Diastereomers
1. Infrared (IR) Spectroscopy:
-
Starting Material: A strong, sharp absorption band around 1750-1760 cm⁻¹ for the C4-ketone carbonyl, in addition to the ester carbonyl stretches.
-
Product: The disappearance of the ketone peak and the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the newly formed alcohol.
2. Mass Spectrometry (MS):
-
Confirms the successful reduction by showing the expected molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the addition of two hydrogen atoms to the starting material.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, is the most powerful tool for determining the relative stereochemistry of the cis and trans isomers.[15][16][17]
Table of Key Diagnostic NMR Signals:
| Position | Starting Material (4-oxo) | Product (4-hydroxy, trans) | Product (4-hydroxy, cis) | Rationale for Change |
| H4 | N/A (Ketone) | ~4.0-4.2 ppm (multiplet) | ~4.3-4.5 ppm (multiplet) | Appearance of a new proton on the carbon bearing the hydroxyl group. The chemical shift differs due to the different magnetic environment in each diastereomer. |
| H3 | ~3.5 ppm (doublet of doublets) | ~2.8-3.0 ppm (multiplet) | ~2.6-2.8 ppm (multiplet) | The chemical shift of H3 is influenced by the orientation of the adjacent hydroxyl group. |
| Coupling Constant (³JH3-H4) | N/A | Large (~8-10 Hz) | Small (~3-5 Hz) | This is the most critical diagnostic. Based on the Karplus relationship, a large coupling constant indicates a dihedral angle near 180° (anti-periplanar), characteristic of a trans relationship. A small coupling constant suggests a dihedral angle closer to 90° (gauche), indicative of a cis relationship. |
Detailed Experimental Protocols
Protocol 1: Standard NaBH₄ Reduction
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction back to 0 °C and slowly quench by adding acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: Luche Reduction
-
To a solution of this compound (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in anhydrous methanol (0.1 M) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) in one portion.
-
Stir the resulting mixture vigorously at 0 °C. The reaction is typically complete within 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and concentrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography. A much higher ratio of one diastereomer is expected.
Conclusion
Confirming the structure of products derived from this compound requires a systematic approach combining selective synthesis and rigorous spectroscopic analysis. While a standard NaBH₄ reduction is facile, it typically affords poor diastereoselectivity. For researchers requiring stereochemical control, the Luche reduction offers a superior and highly reliable alternative, consistently favoring the formation of one diastereomer in high excess. The definitive assignment of the cis or trans configuration relies on the careful interpretation of ¹H NMR spectra, specifically the coupling constant between the protons at C3 and C4, which serves as an unambiguous indicator of their relative orientation. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the synthesis and characterization of these valuable pyrrolidine-based building blocks.
References
-
Title: Luche Reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: Luche Reduction Source: Chem-Station Int. Ed. URL: [Link]
-
Title: Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast Source: PubMed URL: [Link]
-
Title: Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases Source: Scholarship @ Western URL: [Link]
-
Title: Explain the Luche reduction and its selectivity in organic synthesis. Source: Proprep URL: [Link]
-
Title: Luche reduction Source: Wikipedia URL: [Link]
-
Title: Luche reduction Source: Grokipedia URL: [Link]
-
Title: Synthesis of Highly Functionalized 3-(3-Pyridyl)pyrrolidine and 3-(3-Pyridyl)pyrroles Source: Sci-Hub URL: [Link]
-
Title: Synthesis of Highly Functionalized Pyrrolidine Derivatives from Easily Accessible Diethyl (E)‐4‐Oxohex‐2‐enedioate Source: Semantic Scholar URL: [Link]
-
Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Reduction of Aldehydes and Ketones with Complex Hydrides Source: Organic Chemistry Tutor URL: [Link]
-
Title: Diastereoselective reduction of b-keto ester 17 Source: ResearchGate URL: [Link]
-
Title: Why do we use sodium borohydride in the reduction of the ketone? Source: Quora URL: [Link]
-
Title: Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum Source: PMC - NIH URL: [Link]
-
Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: reduction of carbonyl compounds using sodium tetrahydridoborate Source: Chemguide URL: [Link]
-
Title: Stereoselective Bioreduction of α-diazo-β-keto Esters Source: MDPI URL: [Link]
-
Title: 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes Source: PubMed URL: [Link]
-
Title: Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines Source: PMC - NIH URL: [Link]
-
Title: Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one Source: UMass Lowell URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
-
Title: Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles Source: PubMed URL: [Link]
-
Title: Interpretation of the pyrrolidine region of the 1 H NMR spectrum Source: ResearchGate URL: [Link]
-
Title: Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles Source: ResearchGate URL: [Link]
-
Title: Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles Source: Sci-Hub URL: [Link]
-
Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: PMC - NIH URL: [Link]
-
Title: A new path to enantioselective substituted pyrrolidines Source: Mapping Ignorance URL: [Link]
-
Title: A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES Source: UiTM Institutional Repository URL: [Link]
-
Title: Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters Source: PubMed URL: [Link]
-
Title: 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 Source: ResearchGate URL: [Link]
-
Title: Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones Source: ChemRxiv URL: [Link]
-
Title: A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid Source: ResearchGate URL: [Link]
-
Title: Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines Source: Sci-Hub URL: [Link]
-
Title: Pyrrolidine - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
- Title: Catalyst for ester hydrogenation Source: Google Patents URL
-
Title: 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate Source: PubChem URL: [Link]
-
Title: Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts Source: TIB (Leibniz Information Centre for Science and Technology) URL: [Link]
-
Title: The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ Source: PubMed URL: [Link]
-
Title: Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction Source: PubMed URL: [Link]
-
Title: 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate Source: PubChem URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. chemimpex.com [chemimpex.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Luche Reduction [organic-chemistry.org]
- 10. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Luche reduction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. proprep.com [proprep.com]
- 14. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of a chemical does not end when the experiment is complete. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS No. 194924-95-3), grounded in established safety protocols and regulatory standards.
The causality behind these procedures is rooted in the fundamental principle of minimizing risk. By correctly identifying, segregating, and containing chemical waste, we prevent accidental exposures, adverse chemical reactions, and environmental contamination, ensuring a self-validating system of laboratory safety.
Hazard Identification and Immediate Precautions
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the methyl ester (194924-95-3) was not retrieved, data for structurally analogous compounds, such as the 3-ethyl ester, provide critical guidance. These analogs are classified as irritants.[1][2] Therefore, it is prudent to handle this compound with the assumption that it poses similar hazards.
Key Hazard Information (Based on Analog Data)
| Hazard Statement | GHS Classification | Description | Implication for Handling & Disposal |
|---|---|---|---|
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1][2] | Avoid all skin contact. Contaminated gloves and lab coats must be disposed of as hazardous waste. |
| H319 | Eye Irritation, Category 2A | Causes serious eye irritation.[1][2] | Chemical splash goggles are mandatory. An eyewash station must be readily accessible.[3] |
| H335 | STOT SE, Category 3 | May cause respiratory irritation.[1][2] | All handling and waste consolidation must occur in a certified chemical fume hood to prevent inhalation.[4] |
Note: Always consult the specific SDS provided by your chemical supplier, as hazard classifications can vary.[5]
Personal Protective Equipment (PPE) and Safe Handling
Based on the hazard assessment, the following minimum PPE is required when handling the compound and its waste:
-
Hand Protection: Wear nitrile or neoprene gloves. If skin contact occurs, immediately wash the area with soap and water for at least 15 minutes.[1]
-
Eye Protection: Use ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: Not typically required if work is performed within a functioning chemical fume hood.
All handling, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[4]
Spill Management Protocol
Accidents happen, and a clear, pre-defined spill response is a core component of a safe disposal plan.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleanup, don the full PPE described in Section 2.
-
Contain the Spill: For this solid compound, gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Use non-sparking tools if a solvent was involved in the spill.[7]
-
Decontaminate: Clean the spill surface with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, wipes) must be placed in the hazardous waste container.
-
Report: Report the spill to your institution's Chemical Hygiene Officer or Environmental Health & Safety (EHS) department, as per your site-specific Chemical Hygiene Plan (CHP).[8]
Waste Characterization and Disposal Protocol
The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] The first step in proper disposal is determining if the waste is hazardous. Given its irritant properties, this compound waste should be managed as hazardous chemical waste.
The following workflow provides a systematic approach to disposal.
Caption: Waste Disposal Workflow for Laboratory Chemicals.
Detailed Disposal Steps:
-
Waste Segregation: This compound is a non-halogenated organic solid. It must be collected in a waste stream designated for such chemicals. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers, as this can create dangerous reactions and complicate the final disposal process.[11]
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is in good condition and free of contamination.[11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name ("this compound"), the date accumulation started, and the associated hazards (Irritant).[12] Adherence to labeling requirements is mandated by OSHA and the EPA.[13]
-
Accumulation and Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources and high-traffic areas.[14]
-
Final Disposal: Follow your institution's procedures to have the waste collected by the EHS department. They will consolidate it for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective method for destroying organic compounds of this nature is high-temperature incineration.[6] Never dispose of this chemical down the drain or in the regular trash.
By adhering to this structured, scientifically-grounded disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate.
- Apollo Scientific. (2022, September 16). Safety Data Sheet: Pyrrolidine.
- BLD Pharm. (n.d.). This compound.
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Pyrrolidine.
- Chem-Impex International, Inc. (n.d.). 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.
- Fisher Scientific. (2024, March 29). Safety Data Sheet: Pyrrolidine.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450).
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
- PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.
- Sigma-Aldrich. (2023, December 5). Safety Data Sheet: di(tert-butyl) carbonate.
- TCI Chemicals. (n.d.). 1-tert-Butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
Sources
- 1. aksci.com [aksci.com]
- 2. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. usbioclean.com [usbioclean.com]
- 12. osha.gov [osha.gov]
- 13. epa.gov [epa.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Safe Handling of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate: A Guide for Laboratory Professionals
For the innovative researcher, scientist, and drug development professional, the proper handling of chemical reagents is the bedrock of both groundbreaking discovery and unwavering laboratory safety. This guide provides a detailed protocol for the safe use, storage, and disposal of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS No. 194924-95-3), ensuring the integrity of your research and the well-being of your team.
Recommended Personal Protective Equipment (PPE)
A comprehensive risk assessment should always precede the handling of any chemical. The following table outlines the recommended PPE for the routine handling of this compound.
| Protection Type | Specification | Standard | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved. | To protect against potential splashes and dust particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | EU Directive 89/686/EEC and standard EN 374. | To prevent direct skin contact.[4] |
| Body Protection | Laboratory coat. | N/A | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate filter if engineering controls are insufficient or during spill cleanup. | NIOSH (US) or EN 143 (EU) approved. | To be used when there is a risk of inhaling dust or aerosols. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling larger quantities or if there is a potential for aerosolization.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace by ensuring it is clean and uncluttered.
-
Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any fine particles.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions : Conduct all reactions within a fume hood.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[3] Clean all equipment used.
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical management lifecycle.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
The supplier recommends storage at -20°C for long-term stability.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Disposal Plan:
All chemical waste must be managed in accordance with local, state, and federal regulations.
-
Waste Segregation : Segregate waste containing this compound from other waste streams.[2]
-
Containerization : Collect unused material and any contaminated disposable items (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.
-
Institutional Procedures : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal by a licensed hazardous waste management service.[2] Do not dispose of this chemical down the drain or in the regular trash.[2]
Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Caption: A flowchart outlining the essential steps for the safe handling of the compound.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently handle this compound, fostering a secure and productive research environment.
References
- New Jersey Department of Health. (1999). HAZARD SUMMARY - Pyrrolidine.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - Pyrrolidine.
- Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Tokyo Chemical Industry Co., Ltd. (2025, February 4). SAFETY DATA SHEET - 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- Apollo Scientific. (2022, September 16). Pyrrolidine.
- BenchChem. (2025). Navigating the Safe Disposal of 2-Phenylpyrrolidine: A Guide for Laboratory Professionals.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 161491-24-3(1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Product Description.
- Chem-Impex. (n.d.). 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.
- TCI Chemicals. (n.d.). 1-tert-Butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylate 146256-98-6.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- ChemScene. (n.d.). 194924-95-3 | 1-(tert-Butyl) 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
